Flavoxate
Descripción
Propiedades
IUPAC Name |
2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIUTQOUKAMGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023053 | |
| Record name | Flavoxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flavoxate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.54e-02 g/L | |
| Record name | Flavoxate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01148 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flavoxate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
15301-69-6 | |
| Record name | Flavoxate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15301-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flavoxate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavoxate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01148 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flavoxate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flavoxate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLAVOXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E74Y80MEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flavoxate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015279 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
232-234 | |
| Record name | Flavoxate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01148 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Multifaceted Mechanism of Flavoxate on Detrusor Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavoxate, a flavone derivative, has been a therapeutic option for overactive bladder (OAB) and other urinary disorders for decades. Its clinical efficacy stems from a complex and multifaceted mechanism of action on the detrusor smooth muscle, the primary muscle of the urinary bladder wall. This technical guide provides a comprehensive overview of the core mechanisms through which this compound exerts its effects, focusing on its direct myotropic actions, modulation of key signaling pathways, and its comparative pharmacology. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development in the field of urology.
Core Mechanisms of Action
This compound's primary effect on the detrusor smooth muscle is relaxation, which it achieves through a combination of mechanisms rather than a single mode of action. This distinguishes it from purely anticholinergic agents commonly used for OAB. The principal mechanisms include:
-
Direct Smooth Muscle Relaxation (Myotropic Effect): this compound exerts a direct relaxant effect on the detrusor smooth muscle, independent of neural input.[1][2][3] This intrinsic spasmolytic activity is a cornerstone of its therapeutic action.
-
Calcium Channel Antagonism: A significant component of this compound's direct myotropic effect is its ability to act as a calcium channel antagonist.[1][2][4] Specifically, it inhibits voltage-dependent L-type calcium channels in detrusor myocytes.[2][5] This action reduces the influx of extracellular calcium, a critical step for the initiation and maintenance of smooth muscle contraction.
-
Phosphodiesterase (PDE) Inhibition: this compound has been shown to inhibit cyclic AMP (cAMP) phosphodiesterase in urinary tract tissues.[1][4] By inhibiting PDE, this compound increases intracellular levels of cAMP. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation. Notably, its PDE inhibitory activity is reported to be greater than that of aminophylline in guinea-pig ureter and urinary bladder tissue.[4]
-
Weak Anticholinergic (Muscarinic Receptor Antagonist) Activity: this compound also acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly M1 and M2 subtypes.[6][7] However, this activity is considered weak compared to traditional anticholinergic drugs like oxybutynin and tolterodine.[3][5][8] While this contributes to its overall effect, it is not the predominant mechanism of action.[2]
-
Local Anesthetic Properties: this compound possesses local anesthetic activity, which may contribute to its efficacy in reducing bladder irritability and the symptoms of dysuria.[1][4][7][9]
Quantitative Data Summary
The following table summarizes key quantitative data related to the pharmacological activity of this compound on detrusor smooth muscle and its relevant molecular targets.
| Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| Muscarinic Receptor Binding (IC50) | 12.2 µM | Rat Brain | Radioligand binding assay | [10] |
| 12 µM | Not specified | Binding studies | [5] | |
| L-type Ca2+ Channel Inhibition (Ki) | 10 µM | Human Detrusor Myocytes | Patch-clamp electrophysiology | [2][5][11] |
| K+-induced Contraction Inhibition (IC50) | 2 µM | Human Urinary Bladder Strips | Tension measurement | [5] |
| Carbachol-induced Contraction Relaxation (IC50) | 35 µM | Rat Detrusor | Tension measurement | [5] |
| Ca2+-induced Contraction Relaxation (IC50) | 83 µM | Rat Detrusor | Tension measurement in K+-depolarized strips | [5] |
Signaling Pathways
The relaxant effect of this compound on detrusor smooth muscle is mediated by distinct signaling pathways. The following diagrams illustrate these pathways.
Caption: this compound's calcium channel antagonist activity.
Caption: this compound's phosphodiesterase inhibition pathway.
Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound on detrusor smooth muscle.
Isolated Organ Bath for Detrusor Muscle Contractility
Objective: To assess the direct effect of this compound on detrusor smooth muscle contractility in response to various contractile agents.
Methodology:
-
Tissue Preparation:
-
Human or animal (e.g., rat, guinea pig) bladders are obtained and placed in cold, oxygenated Krebs-Henseleit solution.
-
The detrusor muscle is carefully dissected from the urothelium and connective tissue.
-
Strips of detrusor muscle (typically 2-3 mm wide and 5-10 mm long) are prepared.
-
-
Experimental Setup:
-
Each muscle strip is mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
One end of the strip is fixed to a stationary hook, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
The strips are allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension (e.g., 1 g).
-
-
Contraction Induction and Drug Application:
-
Stable, reproducible contractions are induced using contractile agents such as carbachol (a muscarinic agonist) or high potassium chloride (KCl) solution (to induce depolarization-mediated contraction).
-
Once a stable contraction plateau is reached, this compound is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.
-
The relaxant effect of this compound is measured as the percentage reduction of the pre-contracted tension.
-
-
Data Analysis:
-
Concentration-response curves are plotted, and the IC50 (the concentration of this compound that produces 50% of the maximal relaxation) is calculated.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the effect of this compound on ion channel activity, particularly L-type calcium channels, in isolated detrusor smooth muscle cells.
Methodology:
-
Cell Isolation:
-
Single detrusor myocytes are enzymatically dispersed from fresh bladder tissue using a combination of enzymes such as collagenase and papain.
-
The dispersed cells are stored in a solution that maintains their viability.
-
-
Electrophysiological Recording:
-
A single myocyte is placed in a recording chamber on the stage of an inverted microscope.
-
The whole-cell patch-clamp technique is employed using a glass micropipette filled with an internal solution and forming a high-resistance seal with the cell membrane.
-
The membrane is then ruptured to allow electrical access to the cell interior.
-
Voltage-dependent inward currents (carried by Ba2+ as a charge carrier to avoid Ca2+-dependent inactivation) are elicited by applying depolarizing voltage steps from a holding potential.
-
-
Drug Application:
-
This compound is applied to the cell via a perfusion system at various concentrations.
-
The effect of this compound on the peak amplitude and kinetics of the inward currents is recorded.
-
-
Data Analysis:
-
The concentration-dependent inhibition of the calcium channel currents is analyzed to determine the inhibitory constant (Ki).
-
The effect of this compound on the voltage-dependence of channel activation and inactivation is also assessed.
-
Caption: Workflow for key experimental protocols.
Conclusion
The mechanism of action of this compound on detrusor smooth muscle is a composite of direct myotropic effects, primarily driven by calcium channel antagonism and phosphodiesterase inhibition, complemented by weak anticholinergic activity and local anesthetic properties. This multifaceted pharmacological profile provides a rationale for its clinical utility in the management of overactive bladder and associated symptoms. For drug development professionals, understanding these distinct yet synergistic mechanisms is crucial for the design of novel therapeutic agents with improved efficacy and tolerability for lower urinary tract disorders. Further research focusing on the subtype selectivity of this compound's PDE inhibition and a more detailed characterization of its interaction with different states of the L-type calcium channel could provide deeper insights and open new avenues for therapeutic innovation.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Pharmacological studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. Responses of isolated normal human detrusor muscle to various spasmolytic drugs commonly used in the treatment of the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor binding studies of the flavone, REC 15/2053, and other bladder spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Flavoxate's In Vitro Phosphodiesterase Inhibition Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavoxate, a synthetic flavone derivative, is utilized clinically for its smooth muscle relaxant properties, particularly in the management of urinary tract disorders. Its mechanism of action is multifactorial and includes direct myotropic effects, calcium channel antagonism, and notably, the inhibition of cyclic nucleotide phosphodiesterases (PDEs). This technical guide provides an in-depth exploration of the in vitro phosphodiesterase inhibition pathway of this compound and its primary metabolite, 3-methylflavone-8-carboxylic acid (MFCA). It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling cascades to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction
This compound's efficacy in alleviating smooth muscle spasms is, in part, attributed to its ability to increase intracellular concentrations of cyclic adenosine monophosphate (cAMP). This is achieved through the inhibition of phosphodiesterases, the enzymes responsible for the degradation of cyclic nucleotides.[1][2] Understanding the specifics of this inhibitory action is crucial for elucidating its therapeutic effects and for the development of novel PDE inhibitors. This guide focuses on the in vitro characterization of this compound's interaction with the PDE enzyme family.
Quantitative Analysis of PDE Inhibition
While comprehensive data on the specific PDE isoenzyme inhibitory profile of this compound is limited in publicly available literature, several studies have quantified its potency relative to other known PDE inhibitors.
This compound and its main metabolite, 3-methylflavone-8-carboxylic acid (MFCA), have been identified as competitive inhibitors of cAMP phosphodiesterase.[1] In vitro assays have demonstrated that this compound is significantly more potent than theophylline, a non-selective PDE inhibitor.[1] One study reported this compound to be 21 times more potent than theophylline, while MFCA was found to be 5 times more potent.[1]
Another study compared this compound to aminophylline, another non-selective PDE inhibitor, in tissue homogenates of guinea-pig ureter and urinary bladder. In these tissues, this compound's PDE inhibitory activity was approximately three and five times greater than that of aminophylline, respectively.[2]
| Compound | Target | Relative Potency | Tissue/Enzyme Source | Reference |
| This compound | cAMP Phosphodiesterase | 21x more potent than Theophylline | Not Specified | [1] |
| 3-Methylflavone-8-Carboxylic Acid (MFCA) | cAMP Phosphodiesterase | 5x more potent than Theophylline | Not Specified | [1] |
| This compound | cAMP Phosphodiesterase | ~3x more potent than Aminophylline | Guinea-pig ureter homogenate | [2] |
| This compound | cAMP Phosphodiesterase | ~5x more potent than Aminophylline | Guinea-pig urinary bladder homogenate | [2] |
Table 1: Relative Potency of this compound and MFCA as PDE Inhibitors.
Signaling Pathway of this compound-Mediated PDE Inhibition
The primary consequence of PDE inhibition by this compound in vitro is the accumulation of intracellular cAMP. This elevation in cAMP levels activates a cascade of downstream signaling events, predominantly through the activation of Protein Kinase A (PKA), leading to smooth muscle relaxation.
Caption: this compound's PDE inhibition pathway leading to increased cAMP levels.
The activation of PKA initiates several downstream events that collectively contribute to smooth muscle relaxation:
-
Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, the enzyme responsible for phosphorylating the myosin light chain, a key step in muscle contraction.
-
Modulation of Ion Channels: PKA can phosphorylate and alter the activity of various ion channels, such as potassium channels, leading to hyperpolarization of the cell membrane and reduced calcium influx.
-
Sequestration of Intracellular Calcium: PKA can enhance the activity of Ca2+-ATPases in the sarcoplasmic reticulum, promoting the uptake and sequestration of intracellular calcium, thereby reducing its availability for contraction.
Caption: Downstream effectors of PKA in smooth muscle relaxation.
Experimental Protocols
The following sections outline representative protocols for the in vitro assessment of this compound's PDE inhibitory activity and its effects on intracellular cAMP levels. These are synthesized from established methodologies in the field.
In Vitro PDE Inhibition Assay (Generic Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific PDE isoenzyme.
Caption: Experimental workflow for an in vitro PDE inhibition assay.
Materials:
-
Recombinant human PDE enzyme (specific isoenzyme of interest)
-
Cyclic AMP (cAMP) as substrate
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
This compound hydrochloride
-
Detection reagents (e.g., fluorescence polarization-based or luminescence-based kits)
-
96- or 384-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Reaction: In each well of the microplate, combine the assay buffer, the PDE enzyme, and the desired concentration of this compound or vehicle control.
-
Initiation of Reaction: Add cAMP to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction according to the specific assay kit's instructions (e.g., by adding a stop solution).
-
Detection: Measure the amount of product (AMP) formed or the remaining substrate (cAMP) using a suitable detection method.
-
Data Analysis: Plot the percentage of PDE inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Measurement of Intracellular cAMP Levels
This protocol outlines a method for quantifying changes in intracellular cAMP levels in a cell-based assay following treatment with this compound.
Materials:
-
Cultured smooth muscle cells (e.g., human bladder smooth muscle cells)
-
Cell culture medium
-
This compound hydrochloride
-
PDE inhibitor (e.g., IBMX, as a positive control)
-
Adenylyl cyclase activator (e.g., forskolin, to stimulate cAMP production)
-
cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based)
-
Lysis buffer
-
Plate reader
Procedure:
-
Cell Seeding: Seed the smooth muscle cells in a multi-well plate and grow to a suitable confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the cAMP assay kit to release the intracellular contents.
-
cAMP Quantification: Perform the cAMP assay on the cell lysates according to the manufacturer's instructions.
-
Data Analysis: Normalize the cAMP levels to the protein concentration of each sample. Compare the cAMP levels in this compound-treated cells to those in control cells to determine the fold-increase in cAMP.
Conclusion
This compound and its active metabolite, MFCA, are competitive inhibitors of cAMP phosphodiesterase, leading to an accumulation of intracellular cAMP and subsequent smooth muscle relaxation. While quantitative data on their inhibitory activity against specific PDE isoenzymes are not extensively detailed, their potency relative to established non-selective PDE inhibitors like theophylline and aminophylline is evident. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the precise molecular mechanisms of this compound and for the development of more selective and potent PDE inhibitors for therapeutic applications. Future research should focus on elucidating the complete PDE isoenzyme inhibitory profile of this compound to better understand its tissue-specific effects and potential off-target activities.
References
Flavoxate as a Calcium Channel Antagonist in Urinary Bladder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavoxate, a synthetic flavone derivative, has been utilized in the symptomatic treatment of overactive bladder (OAB) for its spasmolytic properties. While its mechanism of action is multifaceted, a significant component of its therapeutic effect lies in its ability to act as a calcium channel antagonist in the detrusor smooth muscle of the urinary bladder. This technical guide provides an in-depth review of the core molecular mechanisms underpinning this compound's action as a calcium channel blocker, supported by a compilation of quantitative data from key experimental studies. Detailed experimental protocols for investigating these effects are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The underlying pathophysiology often involves involuntary contractions of the detrusor smooth muscle. This compound hydrochloride exerts its clinical efficacy through several mechanisms, including phosphodiesterase (PDE) inhibition and a moderate anticholinergic effect.[1][2] However, a primary mechanism for its direct smooth muscle relaxant activity is the antagonism of L-type calcium channels.[3][4] This guide will focus on the evidence supporting this compound's role as a calcium channel antagonist in the urinary bladder.
Molecular Mechanism of Action: Calcium Channel Antagonism
The contraction of detrusor smooth muscle is critically dependent on the influx of extracellular calcium (Ca2+) through voltage-gated L-type calcium channels. This compound has been shown to directly inhibit these channels, leading to muscle relaxation.
Direct Inhibition of L-type Calcium Channels
Electrophysiological studies have provided direct evidence for this compound's inhibitory action on L-type Ca2+ channels in human detrusor myocytes.[3][5] this compound causes a concentration-dependent, voltage-dependent, and nifedipine-sensitive block of the inward Ba2+ currents (used as a charge carrier through Ca2+ channels) in these cells.[3][6] The presence of the α1C subunit protein (CaV1.2), a key component of human L-type Ca2+ channels, has been confirmed in human detrusor smooth muscle bundles, further supporting this as the target for this compound.[3][5]
State-Dependent Channel Blockade
This compound exhibits a state-dependent blockade of L-type calcium channels, showing a higher affinity for the inactivated state of the channel. This is evidenced by the leftward shift in the steady-state inactivation curve of Ba2+ currents in the presence of this compound.[3][5] This voltage-dependent block suggests that this compound is more effective at inhibiting calcium channels when the cell membrane is depolarized, a condition that promotes channel inactivation.
Quantitative Data on this compound's Calcium Channel Antagonist Activity
The following tables summarize the key quantitative data from studies investigating the effects of this compound on urinary bladder smooth muscle.
Table 1: Inhibitory Potency of this compound on L-type Ca2+ Channels in Human Detrusor Myocytes
| Parameter | Value | Experimental Condition | Reference |
| Ki | 10 µM | Whole-cell patch-clamp, holding potential -90 mV, 22°C | [3] |
| Ki | 5.1 µM | Whole-cell patch-clamp, 30°C | [1] |
| Ki | 4.6 µM | Whole-cell patch-clamp, 37°C | [1] |
| Krest | 56 µM | Estimated dissociation constant for the resting state | [3] |
Table 2: Effect of this compound on K+-Induced Contractions in Human Urinary Bladder Strips
| Parameter | Value | Experimental Condition | Reference |
| IC50 | 2 µM | Tension measurement of K+-induced contractions | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of this compound on L-type Ca2+ currents in isolated human detrusor myocytes.
4.1.1. Cell Isolation
-
Obtain human bladder detrusor muscle samples.
-
Mince the tissue into small pieces and incubate in a Ca2+-free physiological salt solution (PSS) containing collagenase and papain at 37°C.
-
Gently triturate the digested tissue to release single smooth muscle cells.
-
Store the isolated myocytes in Ca2+-free PSS at 4°C until use.
4.1.2. Electrophysiological Recording
-
Use a conventional whole-cell patch-clamp setup.
-
Pipette Solution (in mM): 130 CsCl, 5 EGTA, 10 HEPES, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.
-
Bath Solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with TEA-OH. (Ba2+ is used as the charge carrier to isolate currents through Ca2+ channels).
-
Establish a whole-cell recording configuration with a gigaohm seal.
-
Hold the membrane potential at -90 mV.
-
Apply depolarizing voltage steps to elicit inward Ba2+ currents.
-
Perfuse the bath with varying concentrations of this compound and record the resulting changes in current amplitude.
-
To investigate voltage-dependence, vary the holding potential (e.g., -60 mV and -90 mV).
-
To determine the effect on steady-state inactivation, apply a series of conditioning pre-pulses of varying voltages before a test pulse.
4.1.3. Data Analysis
-
Measure the peak amplitude of the inward Ba2+ current.
-
Construct concentration-response curves and fit with the Hill equation to determine the Ki value.
-
Plot the normalized current as a function of the conditioning pulse voltage to generate steady-state inactivation curves and fit with the Boltzmann equation.
Tension Measurement of Bladder Smooth Muscle Strips
This protocol is used to assess the functional effect of this compound on the contractility of urinary bladder tissue.
4.2.1. Tissue Preparation
-
Obtain human or animal urinary bladder tissue.
-
Dissect the bladder and remove the mucosa.
-
Cut the detrusor muscle into longitudinal strips (e.g., 2 mm wide and 5 mm long).
4.2.2. Contractility Measurement
-
Mount the muscle strips in an organ bath containing Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 10 glucose) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes.
-
Induce contractions by adding a high concentration of KCl (e.g., 80 mM) to the bath.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Record the resulting relaxation of the muscle strip.
4.2.3. Data Analysis
-
Measure the amplitude of the contraction in response to KCl.
-
Calculate the percentage of relaxation induced by each concentration of this compound relative to the maximal KCl-induced contraction.
-
Construct a concentration-response curve and fit it to a sigmoidal function to determine the IC50 value.
Signaling Pathways and Experimental Visualizations
Caption: Signaling pathway of this compound-induced detrusor muscle relaxation.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Conclusion
The evidence strongly supports the role of this compound as a calcium channel antagonist in the urinary bladder. Its direct, voltage-dependent inhibition of L-type calcium channels in detrusor smooth muscle cells provides a key mechanism for its spasmolytic and therapeutic effects in overactive bladder. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the pharmacology of this compound and to develop novel therapies for lower urinary tract disorders. While this compound also exhibits other mechanisms of action, its activity as a calcium channel blocker is a cornerstone of its clinical utility.
References
- 1. Effects of this compound hydrochloride on voltage-dependent Ba2+ currents in human detrusor myocytes at different experimental temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of terthis compound on stimulated contractions of urinary bladder in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of the suppression of the bladder activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-Term this compound Treatment Alters Detrusor Contractility Characteristics: Renewed Interest in Clinical Use? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on uninhibited detrusor contractions and urinary incontinence in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological and urodynamic profile of Flavoxate hydrochloride
An In-depth Technical Guide on the Pharmacological and Urodynamic Profile of Flavoxate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound hydrochloride is a synthetic flavone derivative with a multifaceted pharmacological profile, primarily utilized for the symptomatic relief of urinary frequency, urgency, and incontinence associated with overactive bladder (OAB) and other urological conditions. This technical guide provides a comprehensive overview of its mechanism of action, pharmacokinetics, and urodynamic effects. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed methodologies for key experimental protocols are provided, and signaling pathways and experimental workflows are illustrated using Graphviz diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and urological research.
Pharmacological Profile
This compound hydrochloride's therapeutic effects are attributed to a combination of mechanisms, including smooth muscle relaxation, phosphodiesterase (PDE) inhibition, calcium channel modulation, and weak anticholinergic activity.
Mechanism of Action
This compound acts as a direct smooth muscle relaxant, particularly on the detrusor muscle of the urinary bladder.[1][2][3] Its multifaceted mechanism involves:
-
Phosphodiesterase (PDE) Inhibition: this compound and its primary metabolite, 3-methylflavone-8-carboxylic acid (MFCA), are competitive inhibitors of cyclic AMP phosphodiesterase.[2][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which promotes smooth muscle relaxation. This compound's PDE inhibitory activity is reported to be approximately three to five times greater than that of aminophylline in guinea-pig ureter and urinary bladder tissue homogenates.[2] Another study found this compound to be 21 times more potent than theophylline as a PDE inhibitor.[4]
-
Calcium Channel Blockade: this compound exhibits moderate calcium antagonistic activity.[2][5][6] It inhibits voltage-dependent L-type Ca2+ channels in human detrusor myocytes, leading to a reduction in calcium influx and subsequent muscle relaxation.[7][8][9] This is considered a key mechanism behind its muscle relaxant properties.[8]
-
Muscarinic Receptor Antagonism: this compound displays weak anticholinergic properties by acting as a competitive antagonist at muscarinic acetylcholine receptors.[7][10][11] However, its affinity for these receptors is significantly lower than that of traditional anticholinergic agents used for OAB, such as oxybutynin and tolterodine.[7]
-
Local Anesthetic Activity: this compound has been shown to possess local anesthetic properties comparable to lidocaine, which may contribute to its efficacy in reducing bladder irritability and urgency.[2][3]
Pharmacokinetics
This compound hydrochloride is well absorbed from the gastrointestinal tract following oral administration.[10] It undergoes rapid and extensive metabolism to its main active metabolite, 3-methylflavone-8-carboxylic acid (MFCA).[12]
Table 1: Pharmacokinetic Parameters of this compound Hydrochloride
| Parameter | Value | Reference |
| Absorption | Well absorbed from the gastrointestinal tract. | [10] |
| Metabolism | Rapidly and extensively metabolized to 3-methylflavone-8-carboxylic acid (MFCA). | [12] |
| Bioavailability | Almost no free this compound is detected in plasma after oral administration. | [12] |
| Tmax (MFCA) | 30-60 minutes (200 mg dose); ~2 hours (400 mg dose). | [12] |
| Half-life | Approximately 5-6 hours. | [12] |
| Excretion | ~57% of the dose is excreted in the urine within 24 hours, primarily as MFCA.[8][10] About 50% of the dose is excreted as MFCA within 12 hours.[12] Cumulative excretion of metabolites stabilizes at 60% of the dose by the third day of repeated dosing.[12] | [8][10][12] |
| Onset of Action | Approximately 55 minutes. | [3][8] |
| Peak Effect | Approximately 112 minutes. | [3][8] |
Urodynamic Profile
Clinical and preclinical studies have demonstrated the effects of this compound on various urodynamic parameters, leading to the improvement of OAB symptoms.
Effects on Detrusor Muscle and Bladder Capacity
This compound's primary urodynamic effect is the relaxation of the detrusor muscle, which results in an increased bladder capacity and a reduction in uninhibited detrusor contractions.
Table 2: Urodynamic Effects of this compound Hydrochloride
| Urodynamic Parameter | Reported Effect | Reference |
| Uninhibited Detrusor Contractions | Diminished mean pressure by almost 50%; Delayed onset by 80% of bladder capacity. | [13][14] |
| Bladder Capacity | Statistically significant increase (p < 0.01). Average increase of 83 ml in one study, which was greater than that observed with emepronium (39 ml) and propantheline (28 ml). Another study reported an average increase of 19%. | [13][14][15] |
| Bladder Volume at First Urge | Increased by 55.1 ± 58.8 ml (36%). | [14] |
| Resting Bladder Pressure | Significantly decreased in female patients. | [14] |
| Residual Urine Volume | Did not increase; some studies suggest a reduction. | [14][15][16] |
Experimental Protocols
In Vitro Assessment of Detrusor Muscle Contractility
Objective: To evaluate the direct effects of this compound hydrochloride on the contractility of isolated detrusor smooth muscle.
Methodology:
-
Tissue Preparation: Human or animal (e.g., rat, guinea pig) bladder detrusor muscle is dissected into longitudinal strips (approximately 10 mm long and 2-3 mm wide) in cold, oxygenated Krebs-Henseleit solution.
-
Organ Bath Setup: The muscle strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Tension Recording: One end of the muscle strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The strips are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with the bathing solution being changed every 15-20 minutes.
-
Induction of Contraction: Stable, reproducible contractions are induced by either:
-
Muscarinic Agonists: Addition of a contractile agent such as carbachol or acetylcholine to the organ bath.
-
Electrical Field Stimulation (EFS): Application of electrical pulses through platinum electrodes placed on either side of the muscle strip.
-
High Potassium Depolarization: Replacement of the normal Krebs solution with a high-potassium solution to induce non-receptor-mediated contraction.
-
-
Drug Application: After stable contractions are achieved, cumulative concentrations of this compound hydrochloride are added to the organ bath to generate a concentration-response curve.
-
Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the maximal contraction induced by the agonist or EFS. IC50 values are determined from the concentration-response curves.
Whole-Cell Patch-Clamp Analysis of L-type Ca2+ Currents
Objective: To investigate the electrophysiological effects of this compound on L-type calcium channels in single detrusor myocytes.
Methodology:
-
Cell Isolation: Single smooth muscle cells are enzymatically dispersed from fresh human or animal detrusor tissue.
-
Electrophysiological Recording: The whole-cell patch-clamp technique is employed. A glass micropipette with a tip diameter of 1-2 µm is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -90 mV). Depolarizing voltage steps are applied to elicit inward Ba2+ currents (used as a charge carrier through Ca2+ channels).
-
Drug Perfusion: A baseline of Ba2+ currents is established, after which this compound hydrochloride at various concentrations is applied to the cell via a perfusion system.
-
Data Acquisition and Analysis: The amplitude and kinetics of the Ba2+ currents before and after drug application are recorded and analyzed. The inhibitory constant (Ki) is calculated to quantify the potency of this compound's blocking effect on the L-type Ca2+ channels.
Clinical Urodynamic Study (Cystometry)
Objective: To assess the in vivo effects of this compound on bladder function in patients with OAB.
Methodology:
-
Patient Preparation: Patients are instructed to arrive with a comfortably full bladder for an initial uroflowmetry measurement. They are then asked to void to empty their bladder as completely as possible.
-
Catheterization: A dual-lumen catheter is inserted into the bladder through the urethra. One lumen is for bladder filling, and the other is connected to a pressure transducer to measure intravesical pressure (Pves). A second catheter with a pressure transducer is placed in the rectum or vagina to measure abdominal pressure (Pabd).
-
Pressure Transducer Calibration: The pressure transducers are zeroed to atmospheric pressure.
-
Bladder Filling: The bladder is filled with sterile saline or water at a constant rate (e.g., 50-100 mL/min).
-
Data Recording: Throughout the filling phase, the following parameters are continuously recorded:
-
Intravesical pressure (Pves)
-
Abdominal pressure (Pabd)
-
Detrusor pressure (Pdet), which is calculated as Pves - Pabd.
-
Volume infused.
-
-
Patient Sensation Reporting: The patient is asked to report the first sensation of bladder filling, the first desire to void, and a strong desire to void.
-
Observation of Detrusor Overactivity: The presence of involuntary detrusor contractions during the filling phase is noted.
-
Voiding Phase: Once the bladder is full, the patient is asked to void into a uroflowmeter with the catheters in place to measure voiding pressure and flow rate.
-
Post-Void Residual Volume: The volume of urine remaining in the bladder after voiding is measured.
-
Data Analysis: The cystometric data before and after treatment with this compound are compared to evaluate changes in bladder capacity, the presence and amplitude of detrusor overactivity, and other urodynamic parameters.
Signaling Pathways and Experimental Workflows
Diagrams
Caption: Mechanism of Action of this compound Hydrochloride on Detrusor Smooth Muscle.
Caption: Workflow of a Clinical Urodynamic (Cystometry) Study.
Conclusion
This compound hydrochloride possesses a unique and complex pharmacological profile that distinguishes it from purely anticholinergic agents for the treatment of overactive bladder. Its primary mechanisms of action, including phosphodiesterase inhibition and calcium channel blockade, contribute to its direct relaxant effect on the detrusor smooth muscle. This leads to demonstrable improvements in urodynamic parameters, such as increased bladder capacity and reduced detrusor overactivity, which correlate with the symptomatic relief experienced by patients. While its anticholinergic effects are weak, its local anesthetic properties may also play a role in its therapeutic efficacy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in the field of urology and pharmacology. Future studies could focus on further elucidating the relative contributions of its different mechanisms of action and exploring its potential in combination therapies.
References
- 1. Short-Term this compound Treatment Alters Detrusor Contractility Characteristics: Renewed Interest in Clinical Use? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. This compound, a potent phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C24H25NO4 | CID 3354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. AU2022392482A1 - Controlled release formulations of this compound and process for preparation thereof - Google Patents [patents.google.com]
- 13. Effect of this compound on hyperactive detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. europeanreview.org [europeanreview.org]
- 15. europeanreview.org [europeanreview.org]
- 16. [First experience with flavoxat in bladder - conditioned types of incontinence in gynaecology (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Flavoxate's Muscarinic Receptor Antagonist Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the muscarinic receptor antagonist activity of flavoxate, a medication primarily used to treat urinary frequency and incontinence. The document synthesizes available data on its binding affinity, details relevant experimental methodologies, and illustrates the underlying biochemical pathways.
Introduction to this compound and Muscarinic Receptors
This compound is a synthetic flavone derivative that exhibits antispasmodic properties on smooth muscle, particularly in the urinary tract.[1] Its primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the parasympathetic nervous system, including the contraction of the bladder's detrusor muscle.[3][4]
There are five subtypes of muscarinic receptors (M1 through M5), each with distinct tissue distributions and signaling pathways. The M2 and M3 subtypes are predominantly found in the urinary bladder, where M3 receptor stimulation directly mediates detrusor muscle contraction, and M2 receptor stimulation indirectly contributes to this effect.[4] By blocking these receptors, this compound reduces the contractile tone of the bladder, thereby alleviating symptoms of overactivity.
Quantitative Analysis of this compound's Muscarinic Receptor Binding
Comprehensive studies detailing the binding affinity of this compound for individual muscarinic receptor subtypes (M1-M5) are limited in publicly available literature. However, a key study by Abbiati et al. (1988) provides a general affinity value for muscarinic receptors.
Table 1: In Vitro Muscarinic Receptor Binding Affinity of this compound
| Compound | Receptor Target | IC50 (µM) | Reference |
| This compound | Muscarinic Receptors | 12.2 | Abbiati et al., 1988[5] |
IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
It is important to note that the main metabolite of this compound, 3-methylflavone-8-carboxylic acid (MFCA), has been shown to lack significant affinity for muscarinic receptors, suggesting that the parent compound is the primary active agent at these receptors.
Experimental Protocols
The following sections describe standard methodologies for determining the muscarinic receptor antagonist activity of a compound like this compound.
Radioligand Binding Assay (Competitive Inhibition)
This in vitro assay is the gold standard for quantifying the affinity of a drug for a receptor. It involves the use of a radiolabeled ligand that is known to bind to the receptor of interest. A competing, non-labeled compound (in this case, this compound) is introduced at various concentrations to measure its ability to displace the radioligand.
Objective: To determine the inhibitory constant (Ki) or the IC50 value of this compound for muscarinic receptors.
Materials:
-
Membrane preparations from cells or tissues expressing the target muscarinic receptor subtype(s).
-
Radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist).
-
Unlabeled this compound hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor and isolate the membrane fraction through centrifugation.[6] Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.[6]
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient period to reach binding equilibrium (e.g., 60 minutes).[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration system. This separates the receptor-bound radioligand from the unbound radioligand.[6][7]
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Functional Assays
Functional assays measure the biological response resulting from receptor activation or inhibition. For muscarinic receptor antagonists, these assays typically involve measuring the inhibition of an agonist-induced response in a relevant tissue or cell line.
Objective: To determine the functional potency of this compound in antagonizing muscarinic receptor-mediated cellular responses.
Example: Calcium Mobilization Assay (for M1, M3, M5 Receptors)
Principle: M1, M3, and M5 receptors couple to Gq proteins, which activate phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺).[8] This assay measures the ability of this compound to block an agonist-induced Ca²⁺ influx.
Materials:
-
Cell line expressing the target muscarinic receptor subtype (e.g., CHO-M3 cells).
-
Muscarinic agonist (e.g., carbachol).
-
This compound hydrochloride.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Fluorometric imaging plate reader.
Procedure:
-
Cell Culture and Dye Loading: Culture the cells in a 96-well plate and load them with the calcium-sensitive dye.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate.
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., carbachol) to stimulate the receptors.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader. The fluorescence signal is proportional to the intracellular calcium concentration.
-
Data Analysis: Plot the inhibition of the agonist-induced calcium response against the concentration of this compound to determine the IC50 value.
Muscarinic Receptor Signaling Pathways
The antagonist activity of this compound is best understood in the context of the signaling pathways initiated by muscarinic receptor activation.
Caption: Simplified signaling pathways of Gq- and Gi-coupled muscarinic receptors.
The M1, M3, and M5 receptor subtypes primarily couple to Gq proteins.[9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular calcium is a key trigger for smooth muscle contraction.[10]
The M2 and M4 receptor subtypes couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9] This pathway can indirectly influence smooth muscle contraction and also plays a role in presynaptic inhibition of neurotransmitter release.
This compound, by acting as an antagonist at these receptors, prevents the binding of acetylcholine and the subsequent initiation of these signaling cascades, ultimately leading to smooth muscle relaxation.
Conclusion
This compound exerts its therapeutic effect in overactive bladder through the antagonism of muscarinic acetylcholine receptors. While specific binding affinities for the individual M1-M5 receptor subtypes are not well-documented in the public domain, its general muscarinic antagonist properties are established. The methodologies of radioligand binding assays and in vitro functional assays are crucial for characterizing the pharmacological profile of such compounds. A deeper understanding of its interaction with specific muscarinic receptor subtypes could pave the way for the development of more targeted and efficacious therapies for urinary tract disorders.
References
- 1. This compound | C24H25NO4 | CID 3354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride | C24H26ClNO4 | CID 441345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Receptor binding studies of the flavone, REC 15/2053, and other bladder spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Magic™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 9. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gq Signaling with respect to Muscarinic Receptorspdf | PDF [slideshare.net]
In Vivo Effects of Flavoxate on Bladder Capacity and Pressure: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of Flavoxate on bladder capacity and urodynamic pressure parameters. It is designed for researchers, scientists, and professionals involved in the development of drugs for lower urinary tract disorders. This document synthesizes findings from key preclinical and clinical studies, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
Core Mechanism of Action
This compound hydrochloride is a smooth muscle relaxant that exerts its therapeutic effects on the urinary bladder through a multi-faceted mechanism. Unlike purely anticholinergic agents, this compound's mode of action involves a combination of direct myotropic effects, moderate calcium channel antagonism, and phosphodiesterase (PDE) inhibition.[1][2] This results in the relaxation of the detrusor muscle, leading to an increase in bladder capacity and a reduction in intravesical pressure.
The primary mechanisms include:
-
Phosphodiesterase (PDE) Inhibition: this compound has been shown to inhibit cyclic AMP phosphodiesterase in urinary tract tissues.[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates various downstream targets that promote smooth muscle relaxation.
-
Calcium Channel Antagonism: this compound acts as a blocker of L-type calcium channels in the detrusor smooth muscle cells.[3][4][5] By inhibiting the influx of extracellular calcium, it reduces the availability of calcium required for the actin-myosin interaction that drives muscle contraction.
-
Local Anesthetic Properties: this compound also exhibits local anesthetic effects, which may contribute to a reduction in bladder irritability and urgency.[1]
Quantitative Data on Urodynamic Parameters
The following tables summarize the quantitative effects of this compound on key urodynamic parameters as reported in various clinical studies.
| Table 1: Effect of this compound on Bladder Capacity | ||||
| Study | Patient Population | This compound Dosage | Parameter Measured | Reported Effect |
| Jonas et al. (1979)[6] | 37 patients with hyperactive detrusor | Intravenous administration | Average Bladder Capacity | 19% increase |
| Fehrmann-Zumpe et al. (1999) | 618 patients with urge incontinence | 600-800 mg/day | Bladder Volume at First Urge Sensation | Increased by 55.1 ± 58.8 ml |
| Milani et al. (1988)[7] | 34 females with urgency post-radiotherapy | 1200 mg/day | Bladder Capacity | Significantly superior to 600 mg/day |
| Baert (1974)[8] | 7 patients | Not specified | Bladder Capacity | Statistically significant increase (p < 0.01) |
| Table 2: Effect of this compound on Bladder Pressure | ||||
| Study | Patient Population | This compound Dosage | Parameter Measured | Reported Effect |
| Jonas et al. (1979)[6][9] | 37 patients with hyperactive detrusor | Intravenous administration | Mean Pressure during Uninhibited Detrusor Contraction | Diminished by almost 50% |
| Milani et al. (1988)[7] | 34 females with urgency post-radiotherapy | 1200 mg/day | Pressure at Capacity | Significantly superior to 600 mg/day |
| Baert (1974)[8] | 7 patients | Not specified | Bladder Pressure | Statistically significant reduction (p < 0.01) |
Experimental Protocols
Preclinical Evaluation: Cystometry in a Rat Model
This protocol outlines a typical methodology for assessing the effects of this compound on bladder function in rats, based on common practices in preclinical urodynamic studies.
Clinical Evaluation: Urodynamic Study in Patients with Overactive Bladder
This protocol describes a standard methodology for conducting urodynamic studies in a clinical setting to evaluate the efficacy of this compound.
Signaling Pathways of this compound in Detrusor Muscle Relaxation
The relaxant effect of this compound on the detrusor smooth muscle is mediated through two primary signaling pathways, as illustrated below.
References
- 1. droracle.ai [droracle.ai]
- 2. Pharmacological studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on hyperactive detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound hydrochloride for urinary urgency after pelvic radiotherapy: comparison of 600 mg versus 1200 mg daily dosages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. europeanreview.org [europeanreview.org]
An In-Depth Technical Guide to the Local Anesthetic Properties of Flavoxate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavoxate, a flavone derivative primarily recognized for its utility as a smooth muscle relaxant in the management of urinary tract disorders, also possesses local anesthetic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's local anesthetic effects, aimed at researchers, scientists, and professionals in drug development. While direct quantitative comparisons to establish a detailed potency and efficacy profile are not extensively available in publicly accessible literature, this document synthesizes the existing qualitative evidence. Furthermore, it outlines the standardized experimental protocols that are essential for the in-depth investigation of these properties. The guide details methodologies for in-vivo and in-vitro assays, including the guinea pig intradermal wheal model, the rat sciatic nerve block model, and whole-cell patch-clamp electrophysiology for sodium channel analysis. Additionally, the known signaling pathways of this compound, including its effects on calcium channels and phosphodiesterase, are described and visualized. This document serves as a foundational resource to stimulate and guide further research into the local anesthetic potential of this compound.
Introduction
This compound is a tertiary amine and a flavone derivative that has been in clinical use for its antispasmodic effects on the smooth muscle of the urinary tract.[1] Its mechanism of action is understood to be multifactorial, contributing to its therapeutic efficacy.[2][3][4][5] Beyond its well-documented roles as a calcium channel antagonist and a phosphodiesterase inhibitor, early pharmacological studies have indicated that this compound also exhibits local anesthetic activity.[2][3] Notably, its local anesthetic effect has been qualitatively described as comparable to that of lidocaine, a widely used local anesthetic agent.[2][3] However, a thorough quantitative characterization of its potency, onset, and duration of action as a local anesthetic is not well-documented in the available scientific literature. This guide aims to consolidate the current knowledge and provide a framework for future research in this area.
Known Mechanisms of Action
This compound's pharmacological profile is complex, with activities that extend beyond its local anesthetic effects. Understanding these additional mechanisms is crucial for a complete picture of its potential therapeutic applications and side-effect profile.
-
Local Anesthetic Activity: The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in neuronal cell membranes. By preventing the influx of sodium ions, these agents block the initiation and propagation of action potentials, leading to a loss of sensation. While this compound is reported to have local anesthetic properties similar to lidocaine, specific data on its affinity for sodium channel subtypes and its IC50 values are not currently available in the literature.[2]
-
Calcium Channel Antagonism: this compound has been shown to inhibit L-type calcium channels in human detrusor smooth muscle. This action contributes to its muscle relaxant properties by preventing the influx of calcium that is necessary for muscle contraction.[6]
-
Phosphodiesterase (PDE) Inhibition: this compound also acts as a phosphodiesterase inhibitor.[2][3] By inhibiting the breakdown of cyclic adenosine monophosphate (cAMP), it promotes smooth muscle relaxation.
Signaling Pathways
The multifaceted mechanism of this compound can be visualized through the following signaling pathways:
References
- 1. Randomized double-blind comparison of duration of anesthesia among three commonly used agents in digital nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound hydrochloride on voltage-dependent Ba2+ currents in human detrusor myocytes at different experimental temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mutagenicity and Genotoxicity Studies of Flavoxate HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavoxate HCl is a synthetic urinary tract spasmolytic agent. This document provides a comprehensive overview of the available mutagenicity and genotoxicity data for this compound HCl. Due to the limited availability of detailed public data for this specific compound, this guide focuses on the established methodologies for the key assays reportedly conducted. Standard experimental protocols for the bacterial reverse mutation assay (Ames test), in vivo micronucleus assay, yeast gene conversion and crossing-over assay, and the DNA repair test in Bacillus subtilis are presented in detail. This guide aims to provide researchers and drug development professionals with a thorough understanding of the toxicological assessment of this compound HCl's genotoxic potential, highlighting both the reported findings and the existing data gaps.
Introduction
This compound HCl, chemically 2-piperidinoethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate hydrochloride, is a smooth muscle relaxant with selective action on the genitourinary tract. It is indicated for the symptomatic relief of conditions such as dysuria, urgency, and nocturia associated with cystitis, prostatitis, and urethritis. As with all pharmaceutical compounds, a thorough evaluation of its genotoxic potential—the ability to damage DNA or chromosomes—is a critical component of its safety assessment.
A key study by Veronese et al. in 1987 investigated the mutagenic potential of this compound HCl using a battery of in vitro and in vivo tests.[1] The study concluded that under the experimental conditions used, this compound HCl was devoid of mutagenic activity.[1] However, it is important to note a contradiction in publicly available information, as some drug information labels have stated that mutagenicity studies have not been performed. This guide will proceed based on the published scientific literature by Veronese et al. while acknowledging this discrepancy.
This technical guide provides a detailed overview of the standard methodologies for the assays mentioned in the Veronese et al. study to offer a comprehensive understanding of the scope of this compound HCl's genotoxicity assessment.
Reported Genotoxicity Studies on this compound HCl
The primary source of information on the mutagenicity of this compound HCl is a 1987 study by Veronese, M., and Barzaghi, D. published in Arzneimittelforschung.[1] The abstract of this publication reports that this compound HCl was evaluated in the following test systems:
-
Gene Reversion in Salmonella typhimurium (Ames Test)
-
Gene Conversion and Crossing-Over in Saccharomyces cerevisiae 6117
-
Micronucleus Test (in vivo)
-
DNA-Repair Test in Bacillus subtilis
The study concluded that this compound HCl did not exhibit mutagenic potential in any of these assays.[1] Unfortunately, the full text of this study, containing detailed experimental protocols and quantitative data, is not widely available in the public domain. Therefore, the following sections will detail the standard, accepted protocols for these assays to provide a comprehensive understanding of the conducted assessments.
Experimental Protocols for Key Genotoxicity Assays
The following sections describe the standard experimental protocols for the genotoxicity assays reportedly used to evaluate this compound HCl. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[1] The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay evaluates the ability of a test substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.
-
Tester Strains: A minimum of five tester strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA. These strains detect different types of mutations, such as frameshift and base-pair substitutions.
-
Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction). The S9 fraction is typically derived from the livers of rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). This simulates the metabolic processes in mammals that can convert a non-mutagenic compound into a mutagenic one.
-
Experimental Procedure (Plate Incorporation Method):
-
A small amount of the tester strain culture is mixed with the test substance at various concentrations, and either the S9 mix or a control buffer.
-
Molten top agar is added to this mixture.
-
The entire mixture is poured onto the surface of a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Collection and Interpretation:
-
The number of revertant colonies on each plate is counted.
-
The background lawn of bacterial growth is examined for signs of cytotoxicity.
-
A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least double the number of spontaneous revertants observed in the negative control.
-
In Vivo Mammalian Erythrocyte Micronucleus Test
This in vivo assay is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals, usually rodents. The formation of micronuclei in developing erythrocytes is an indicator of chromosomal damage.
-
Test System: Typically, mice or rats are used.
-
Administration of Test Substance: this compound HCl would be administered to the animals, usually via oral gavage or intraperitoneal injection, at several dose levels. A single or multiple dosing regimen can be used.
-
Controls: A negative (vehicle) control group and a positive control group (treated with a known clastogen like cyclophosphamide) are included.
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after the final treatment. Peripheral blood can also be used.
-
Slide Preparation and Analysis:
-
Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides.
-
The slides are stained (e.g., with Giemsa and May-Grünwald) to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei.
-
The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined as a measure of cytotoxicity.
-
-
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control group indicates a positive result.
Saccharomyces cerevisiae Gene Conversion and Crossing-Over Assay
Yeast assays are used to detect various genetic events, including gene conversion and mitotic crossing-over. These events can be induced by DNA-damaging agents.
-
Yeast Strain: A diploid strain of Saccharomyces cerevisiae, such as D7, is often used. This strain is typically heteroallelic for one or more genes, meaning it carries two different non-functional alleles of the same gene, leading to a nutritional requirement (e.g., for tryptophan).
-
Exposure: Log-phase yeast cells are exposed to various concentrations of the test substance in a liquid suspension or on agar plates. The assay is conducted with and without S9 metabolic activation.
-
Plating and Incubation: After exposure, the cells are washed and plated on both complete medium (to determine survival) and selective medium (lacking the specific nutrient). The plates are incubated for 3-5 days.
-
Data Analysis:
-
On the selective medium, only cells that have undergone a gene conversion or other reversion event will grow and form colonies.
-
The frequency of convertants is calculated relative to the number of surviving cells.
-
A dose-related, significant increase in the frequency of convertants indicates a positive result. Mitotic crossing-over can also be detected in some strains by observing sectored colonies.
-
Bacillus subtilis DNA Repair Test (Rec-Assay)
The Rec-assay is a differential toxicity test that uses two strains of Bacillus subtilis: a recombination-proficient strain (Rec+) and a recombination-deficient strain (Rec-). The principle is that DNA-damaging agents will be more lethal to the Rec- strain, which cannot repair the damage.
-
Bacterial Strains: Typically, B. subtilis strains H17 (Rec+) and M45 (Rec-) are used.
-
Assay Procedure (Disk Diffusion Method):
-
Agar plates are streaked with the Rec+ and Rec- strains.
-
A paper disk impregnated with the test substance is placed in the center of each plate.
-
The plates are incubated at 37°C for 24 hours.
-
-
Data Analysis:
-
The diameter of the zone of growth inhibition around the disk is measured for both strains.
-
A substance is considered to have DNA-damaging potential if the inhibition zone for the Rec- strain is significantly larger than for the Rec+ strain.
-
Summary of Quantitative Data
As the full text of the primary study on this compound HCl by Veronese et al. is not publicly available, a detailed table of quantitative results cannot be provided. The tables below represent the typical structure for presenting data from these assays, which would be populated with specific results for this compound HCl if they were accessible.
Table 1: Representative Data Table for the Ames Test
| Tester Strain | Test Substance Conc. | Metabolic Activation (S9) | Mean Revertant Colonies/Plate ± SD |
| TA98 | Vehicle Control | - | Data |
| Dose 1 | - | Data | |
| Positive Control | - | Data | |
| Vehicle Control | + | Data | |
| Dose 1 | + | Data | |
| Positive Control | + | Data | |
| (...data for other strains) |
Table 2: Representative Data Table for the In Vivo Micronucleus Test
| Treatment Group | Dose (mg/kg) | No. of Animals | Mean % MN-PCEs ± SD | Mean % PCEs ± SD |
| Vehicle Control | 0 | Data | Data | Data |
| This compound HCl | Dose 1 | Data | Data | Data |
| Dose 2 | Data | Data | Data | |
| Dose 3 | Data | Data | Data | |
| Positive Control | Dose | Data | Data | Data |
MN-PCEs: Micronucleated Polychromatic Erythrocytes; PCEs: Polychromatic Erythrocytes
Conclusion
Based on the abstract of the single available study by Veronese et al. (1987), this compound HCl was found to be non-mutagenic in a comprehensive battery of in vitro and in vivo genotoxicity assays.[1] These tests, which included the Ames test, a yeast-based assay, an in vivo micronucleus test, and a DNA repair assay, cover the key endpoints of gene mutation, clastogenicity, and primary DNA damage.
However, a significant data gap exists as the detailed experimental conditions and quantitative results from this study are not publicly accessible. Furthermore, the contradiction with some regulatory documents that state mutagenicity studies have not been performed warrants further clarification. For a complete and definitive assessment of the genotoxic profile of this compound HCl, access to the full study report or the undertaking of new studies according to current OECD guidelines would be necessary. The detailed standard protocols provided in this guide serve as a reference for the methodologies that were likely employed and are essential for any future evaluation.
References
The Multifaceted Therapeutic Potential of Flavoxate in Neurogenic Bladder: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the research applications of Flavoxate for neurogenic bladder, targeting researchers, scientists, and drug development professionals. This compound, a synthetic flavone derivative, has been utilized for its smooth muscle relaxant properties in the urinary tract. This document consolidates current understanding of its mechanism of action, presents quantitative data from key studies, and outlines detailed experimental protocols to facilitate further research and development in this field.
Core Mechanisms of Action
This compound exerts its therapeutic effects on the neurogenic bladder through a combination of mechanisms, primarily targeting the detrusor smooth muscle. While initially considered a weak anticholinergic agent, subsequent research has revealed a more complex pharmacological profile.[1][2] The principal mechanisms include:
-
Calcium Channel Blockade: this compound acts as a direct antagonist of L-type calcium channels in detrusor myocytes.[3][4] This inhibition of calcium influx is a key contributor to its muscle relaxant properties.[4]
-
Phosphodiesterase (PDE) Inhibition: this compound exhibits inhibitory effects on phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5][6] This contributes to smooth muscle relaxation.[6]
-
Anticholinergic Activity: this compound also demonstrates direct antagonistic effects at muscarinic acetylcholine receptors, which play a role in reducing the tone of the bladder's smooth muscle.[7]
-
Central Nervous System Effects: Some studies suggest that this compound may also act on the central nervous system to modulate the micturition reflex.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound, providing a basis for comparison and further investigation.
| Parameter | Value | Species/Model | Reference |
| In Vitro Efficacy | |||
| L-type Ca2+ Channel Inhibition (Ki) | 10 µM | Human detrusor myocytes | [3] |
| K+-induced Contraction Inhibition (IC50) | 2 µM | Human urinary bladder | [3] |
| Muscarinic Receptor Binding (IC50) | 12.2 µM | Rat brain | [8] |
| Urodynamic Effects in Patients | |||
| Increase in Bladder Capacity | Statistically significant | Humans with hyperactive neurogenic bladders | [9][10] |
| Reduction in Intravesical Pressure | Statistically significant | Humans with hyperactive bladders | [10] |
| Change in Residual Urine | No significant increase | Humans with hyperactive neurogenic bladders | [9][10] |
| Diminishing of Mean Pressure during Uninhibited Detrusor Contraction | Almost 50% | Humans with hyperactive detrusor | [11] |
| Delay of Onset of Uninhibited Detrusor Contraction | 80% of bladder capacity | Humans with hyperactive detrusor | [11] |
| Pharmacokinetics | |||
| Onset of Action | ~55 minutes | Humans | [12] |
| Peak Effect | ~112 minutes | Humans | [12] |
| Urinary Excretion (24 hours) | 57% | Humans | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes involved in this compound research, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of Action of this compound on Detrusor Muscle.
Caption: General Experimental Workflow for this compound Research.
Detailed Experimental Protocols
The following are synthesized protocols for key experiments in this compound research, based on established methodologies.
Animal Model of Neurogenic Bladder (Spinal Cord Injury)
This protocol describes the creation of a spinal cord injury (SCI) model in rats to induce a neurogenic bladder, a common preclinical model for studying this condition.[3][12][13]
Materials:
-
Adult female Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Surgical instruments for laminectomy
-
Spinal cord impactor or calibrated forceps
-
Post-operative care supplies (antibiotics, analgesics, bladder expression supplies)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and shave the dorsal thoracic region. Secure the animal in a stereotaxic frame.
-
Surgical Exposure: Make a midline incision over the thoracic spine (T9-T10 level). Carefully dissect the paraspinal muscles to expose the vertebral column.
-
Laminectomy: Perform a laminectomy at the T9-T10 level to expose the spinal cord.
-
Spinal Cord Injury: Induce a contusion injury of moderate severity using a calibrated spinal cord impactor or by extradural compression with fine forceps for a defined duration.
-
Closure: Suture the muscle layers and skin.
-
Post-operative Care: Administer antibiotics and analgesics. Manually express the bladder twice daily until reflex voiding is established.
In Vitro Bladder Smooth Muscle Contractility Assay
This assay is used to assess the direct effects of this compound on detrusor muscle contractility.[14][15]
Materials:
-
Urinary bladders from euthanized rats
-
Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
Organ bath system with isometric force transducers
-
Carbachol or potassium chloride (KCl) for inducing contraction
-
This compound solutions of varying concentrations
Procedure:
-
Tissue Preparation: Euthanize a rat and excise the urinary bladder. Place the bladder in cold Krebs solution. Cut longitudinal strips of the detrusor muscle (approx. 2x10 mm).
-
Mounting: Mount the muscle strips in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2/5% CO2. Attach one end to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the strips to equilibrate for 60-90 minutes under a resting tension of 1g, with washes every 15-20 minutes.
-
Contraction Induction: Induce a stable contraction with a contractile agent (e.g., 1 µM carbachol or 80 mM KCl).
-
This compound Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and calculate the IC50 value for this compound.
Urodynamic Studies in Rats
Urodynamic studies, specifically cystometry, are essential for evaluating the in vivo effects of this compound on bladder function.[4][5][9]
Materials:
-
Anesthetized rats (urethane is often used as it preserves the micturition reflex)
-
Catheter for bladder cannulation (PE-50 tubing)
-
Infusion pump
-
Pressure transducer and data acquisition system
-
Saline solution
Procedure:
-
Anesthesia and Catheterization: Anesthetize the rat. Make a midline abdominal incision to expose the bladder. Insert a catheter into the bladder dome and secure it with a purse-string suture.
-
Connection to System: Connect the bladder catheter to a pressure transducer and an infusion pump via a three-way stopcock.
-
Cystometry: Infuse saline into the bladder at a constant rate (e.g., 0.1 ml/min). Record the intravesical pressure continuously.
-
Drug Administration: Administer this compound (intravenously or intraperitoneally) and repeat the cystometry to assess changes in bladder capacity, voiding pressure, and the frequency of non-voiding contractions.
-
Data Analysis: Analyze the cystometric parameters before and after drug administration to determine the in vivo efficacy of this compound.
Conclusion
This compound presents a compelling case for further research in the management of neurogenic bladder due to its multifaceted mechanism of action. This guide provides a foundational resource for researchers by consolidating key data and outlining detailed experimental protocols. Future investigations should focus on elucidating the relative contributions of its different mechanisms in various forms of neurogenic detrusor overactivity and exploring its potential in combination therapies. The provided methodologies offer a standardized framework for conducting such studies, ultimately contributing to the development of more effective treatments for this challenging condition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Animal Models of Neurogenic Bladder Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. PDE-Glo™ Phosphodiesterase Assay [promega.com]
- 7. Sophisticated models and methods for studying neurogenic bladder dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor binding studies of the flavone, REC 15/2053, and other bladder spasmolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anesthetic protocols for urodynamic studies of the lower urinary tract in small rodents—A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A model of the L-type Ca2+ channel in rat ventricular myocytes: ion selectivity and inactivation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Establishment of Rat Model for Neurogenic Bladder after Complete Suprasacral Spinal Cord Injury and Urodynamic Analysis [cjrtponline.com]
- 13. A New Rat Model of Sacral Cord Injury Producing a Neurogenic Bladder and Its Functional and Mechanistic Studies [mdpi.com]
- 14. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Flavoxate Hydrochloride: A Technical Guide to its Molecular Interactions and Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavoxate hydrochloride is a synthetic flavone derivative with smooth muscle relaxant properties, primarily utilized for the symptomatic relief of urinary frequency, urgency, and incontinence associated with inflammatory conditions of the urinary tract.[1][2] Its therapeutic effects are attributed to a multi-faceted mechanism of action involving direct and indirect modulation of key signaling pathways that regulate smooth muscle tone. This technical guide provides an in-depth exploration of the molecular interactions and binding sites of this compound hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Molecular Interactions and Binding Sites
This compound hydrochloride exerts its spasmolytic effects through interactions with multiple molecular targets within the urinary bladder smooth muscle (detrusor muscle). The primary mechanisms of action identified are:
-
Antagonism of Muscarinic Acetylcholine Receptors: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors, which are instrumental in mediating bladder smooth muscle contraction.[3][4] However, its affinity for these receptors is considered weak compared to other anticholinergic agents.[5]
-
Blockade of L-type Calcium Channels: this compound directly inhibits the influx of extracellular calcium through voltage-dependent L-type calcium channels, a critical step in the initiation and maintenance of smooth muscle contraction.[6][7]
-
Inhibition of Phosphodiesterase (PDE): this compound inhibits the activity of phosphodiesterase, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[8][9] This leads to an accumulation of intracellular cAMP, which promotes smooth muscle relaxation.
Quantitative Data on Molecular Interactions
The following table summarizes the available quantitative data on the binding affinity and inhibitory activity of this compound hydrochloride at its primary molecular targets.
| Target | Parameter | Value | Species/Tissue | Reference |
| Muscarinic Acetylcholine Receptors | IC50 | 12.2 µM | Rat brain | [5] |
| L-type Calcium Channels | Ki | 10 µM | Human detrusor myocytes | [6][7] |
| IC50 (for [3H]nitrendipine displacement) | 254 µM | Not specified | ||
| Phosphodiesterase (cAMP) | Relative Potency | 21 times more potent than theophylline | Bovine myocardium | [8] |
| Relative Potency | 3-5 times greater than aminophylline | Guinea-pig ureter and urinary bladder | [9] |
Signaling Pathways
The interaction of this compound hydrochloride with its molecular targets modulates intracellular signaling cascades that ultimately lead to the relaxation of bladder smooth muscle.
Muscarinic Receptor Antagonism Signaling Pathway
This compound competitively blocks M2 and M3 muscarinic receptors on detrusor smooth muscle cells. This prevents acetylcholine (ACh) from binding and initiating the signaling cascade that leads to contraction. The antagonism of M3 receptors is particularly important as they are primarily coupled to the Gq/11 protein, which activates phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, a key event in muscle contraction.
Caption: Antagonism of M3 receptors by this compound inhibits the ACh-induced contraction pathway.
L-type Calcium Channel Blockade Signaling Pathway
This compound directly blocks L-type calcium channels in the plasma membrane of detrusor smooth muscle cells. This action inhibits the influx of extracellular calcium, which is essential for sustaining the plateau phase of the action potential and for the activation of calmodulin and myosin light-chain kinase (MLCK), leading to muscle contraction.
Caption: this compound blocks L-type calcium channels, reducing calcium influx and promoting relaxation.
Phosphodiesterase Inhibition Signaling Pathway
By inhibiting phosphodiesterase, this compound prevents the breakdown of cAMP. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets. This leads to the sequestration of intracellular calcium into the sarcoplasmic reticulum and a decrease in the sensitivity of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation.
Caption: this compound inhibits PDE, leading to increased cAMP and smooth muscle relaxation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular interactions of this compound hydrochloride.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (IC50) of this compound hydrochloride for muscarinic acetylcholine receptors.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in the assay buffer.
-
Binding Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled this compound hydrochloride.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to reduce non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound hydrochloride. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Whole-Cell Patch-Clamp Electrophysiology for L-type Calcium Channels
Objective: To determine the inhibitory constant (Ki) of this compound hydrochloride for L-type calcium channels.
Methodology:
-
Cell Preparation: Isolate single detrusor smooth muscle cells from human bladder tissue by enzymatic digestion.
-
Patch-Clamp Recording: Use the whole-cell patch-clamp technique to record inward barium currents (IBa) through L-type calcium channels. Barium is used as the charge carrier to avoid calcium-dependent inactivation of the channels.
-
Voltage Protocol: Hold the cell membrane potential at a hyperpolarized level (e.g., -90 mV) to ensure the channels are in a resting state. Apply depolarizing voltage steps to elicit IBa.
-
Drug Application: Perfuse the cells with varying concentrations of this compound hydrochloride and record the corresponding IBa.
-
Data Analysis: Measure the peak amplitude of IBa at each this compound concentration. Plot the fractional block of the current against the drug concentration and fit the data to the Hill equation to determine the Ki value.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To assess the inhibitory effect of this compound hydrochloride on cAMP-dependent phosphodiesterase activity.
Methodology:
-
Enzyme Preparation: Obtain a purified preparation of cAMP-specific phosphodiesterase from a commercial source or through protein purification from a relevant tissue (e.g., bovine myocardium).
-
Assay Reaction: In a reaction mixture containing a suitable buffer, a known amount of PDE, and [3H]-cAMP as the substrate, add varying concentrations of this compound hydrochloride.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., by boiling or adding a specific inhibitor).
-
Separation of Products: Separate the product of the reaction, [3H]-5'-AMP, from the unreacted [3H]-cAMP using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the [3H]-5'-AMP fraction using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of PDE activity at each this compound concentration and determine the IC50 value.
Isolated Organ Bath for Smooth Muscle Contraction
Objective: To evaluate the functional effect of this compound hydrochloride on bladder smooth muscle contractility.
Methodology:
-
Tissue Preparation: Isolate strips of detrusor muscle from animal (e.g., guinea pig, rat) or human bladders.
-
Organ Bath Setup: Mount the muscle strips in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: Induce sustained contractions of the muscle strips using a contractile agent such as carbachol (a muscarinic agonist) or high potassium solution.
-
Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound hydrochloride to the organ bath.
-
Measurement of Relaxation: Record the changes in muscle tension using an isometric force transducer.
-
Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
Conclusion
This compound hydrochloride's clinical efficacy in treating urinary disorders stems from its multifaceted molecular interactions. Its ability to concurrently antagonize muscarinic receptors, block L-type calcium channels, and inhibit phosphodiesterase activity provides a comprehensive mechanism for inducing detrusor smooth muscle relaxation. This technical guide has provided a detailed overview of these interactions, supported by quantitative data and experimental methodologies, to aid researchers and drug development professionals in further understanding and exploring the therapeutic potential of this compound. The provided signaling pathway diagrams offer a clear visual representation of the complex intracellular events modulated by this compound hydrochloride.
References
- 1. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a potent phosphodiesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Application Notes and Protocols: In Vitro Assay of Flavoxate on Muscle Strip Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavoxate is a synthetic flavone derivative utilized clinically for the symptomatic relief of urinary urgency, frequency, and incontinence associated with inflammatory conditions of the lower urinary tract.[1][2][3] Its therapeutic effect is primarily attributed to its spasmolytic action on urinary tract smooth muscle.[4][5][6] Understanding the precise mechanism and quantifying the efficacy of this compound on smooth muscle contractility is crucial for further drug development and optimizing its clinical applications. This document provides a detailed protocol for an in vitro assay to evaluate the effects of this compound on the contractility of isolated smooth muscle strips, a fundamental technique in pharmacological research.
Mechanism of Action
This compound exhibits a multifaceted mechanism of action, primarily as a direct smooth muscle relaxant.[4][6] Unlike traditional anticholinergic agents, its effects are not solely dependent on muscarinic receptor antagonism.[5][6] The primary mechanisms include:
-
Phosphodiesterase (PDE) Inhibition: this compound is a potent inhibitor of cyclic AMP phosphodiesterase in urinary tract tissues.[4] This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and smooth muscle relaxation.
-
Calcium Channel Antagonism: this compound demonstrates moderate calcium antagonistic activity by blocking L-type calcium channels in smooth muscle cells.[4][5][7] This action inhibits the influx of extracellular calcium, a critical step in the initiation and maintenance of muscle contraction.[5]
-
Local Anesthetic Properties: this compound also possesses local anesthetic effects, which may contribute to its efficacy in reducing bladder irritability.[4]
-
Muscarinic Receptor Antagonism: While considered to have minimal anticholinergic activity compared to drugs like oxybutynin, some studies suggest a competitive antagonism at muscarinic acetylcholine receptors.[1][2][3]
Data Presentation
The following table summarizes the quantitative data on the inhibitory effects of this compound on smooth muscle contraction from various in vitro studies.
| Parameter | Muscle Type | Species | Method of Contraction Induction | This compound Concentration/Effect | Reference |
| IC50 | Detrusor | Human | K+-induced | 2 µM | [7] |
| Ki | Detrusor myocytes | Human | Voltage-dependent Ba2+ currents | 10 µM | [5][7] |
| IC50 | Detrusor | Rat | Muscarinic stimulation | 35 µM | [7] |
| IC50 | Detrusor | Rat | 5 mM extracellular Ca2+ | 83 µM | [7] |
| Concentration Range | Detrusor | Human | Muscarinic stimulation & Electrical Field Stimulation | 10⁻⁹ - 10⁻⁵ mol/l |
Experimental Protocols
This section outlines the detailed methodology for conducting an in vitro assay to assess the effect of this compound on the contractility of isolated smooth muscle strips using an organ bath system.
Materials and Reagents
-
Animal Model: Male New Zealand White rabbits (2-2.5 kg) or other suitable species.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. The composition is as follows:
-
NaCl: 118.4 mM
-
KCl: 4.7 mM
-
CaCl₂: 2.5 mM
-
MgSO₄: 1.2 mM
-
KH₂PO₄: 1.2 mM
-
NaHCO₃: 25 mM
-
Glucose: 11.7 mM
-
-
Gases: Carbogen (95% O₂ / 5% CO₂)
-
Drugs and Chemicals:
-
This compound hydrochloride
-
Carbachol (or other contractile agonists like KCl)
-
Acetylcholine
-
Atropine (for mechanism of action studies)
-
Nifedipine (as a positive control for calcium channel blockade)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary
-
-
Equipment:
-
Organ bath system with water jacket for temperature control (37°C)
-
Isometric force transducers
-
Data acquisition system and software
-
Micropipettes
-
Dissection tools (scissors, forceps)
-
Surgical thread (silk)
-
Experimental Workflow
Caption: Experimental workflow for the in vitro muscle strip contractility assay.
Detailed Methodologies
1. Tissue Preparation
-
Humanely euthanize the animal according to institutional guidelines.
-
Promptly excise the urinary bladder and place it in ice-cold Krebs-Henseleit solution.
-
Carefully remove the urothelium and surrounding connective tissue to isolate the detrusor smooth muscle.
-
Cut the detrusor muscle into longitudinal strips of approximately 10-15 mm in length and 2-3 mm in width.
-
Tie a silk suture to each end of the muscle strip.
2. Organ Bath Setup and Equilibration
-
Fill the organ baths with Krebs-Henseleit solution and maintain the temperature at 37°C.
-
Continuously bubble the solution with carbogen gas (95% O₂ / 5% CO₂) to maintain a physiological pH of approximately 7.4.
-
Mount the muscle strips in the organ baths by attaching one suture to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1-2 grams to the muscle strips and allow them to equilibrate for at least 60-90 minutes.
-
During equilibration, wash the strips with fresh Krebs-Henseleit solution every 15-20 minutes.
3. Induction of Muscle Contraction
Two common methods for inducing sustained muscle contraction are:
-
Pharmacological Stimulation: Add a contractile agonist such as carbachol (e.g., 1 µM) or a high concentration of potassium chloride (KCl, e.g., 80 mM) to the organ bath. KCl induces contraction by depolarizing the cell membrane and opening voltage-gated calcium channels.
-
Electrical Field Stimulation (EFS): Place two platinum electrodes parallel to the muscle strip and deliver electrical pulses. Typical parameters for bladder muscle are 20-50 V, 1 ms pulse duration, at a frequency of 2-50 Hz for a train duration of 5-10 seconds. EFS induces contraction by stimulating the release of neurotransmitters from intramural nerves.
4. Evaluation of this compound's Spasmolytic Activity
-
Once a stable and sustained contraction is achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁴ M).
-
Allow the muscle strip to reach a new steady-state tension after each addition of this compound before adding the next concentration.
-
Record the tension continuously using the data acquisition system.
-
At the end of the experiment, wash the tissue extensively with fresh Krebs-Henseleit solution to observe for recovery of contractility.
5. Data Analysis
-
Measure the amplitude of the relaxation induced by each concentration of this compound.
-
Express the relaxation as a percentage of the maximal contraction induced by the agonist.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.
-
From the concentration-response curve, calculate the IC₅₀ (the concentration of this compound that produces 50% of its maximal inhibitory effect) and the Emax (the maximum inhibitory effect).
Signaling Pathways
The following diagrams illustrate the signaling pathways involved in smooth muscle contraction and the proposed mechanisms of action for this compound.
Caption: Simplified signaling pathway of smooth muscle contraction.
Caption: Proposed mechanisms of action for this compound-induced smooth muscle relaxation.
Conclusion
The in vitro organ bath assay is a robust and reproducible method for characterizing the pharmacological effects of this compound on smooth muscle contractility. By following the detailed protocols outlined in this document, researchers can obtain valuable quantitative data to elucidate the mechanisms of action and comparative efficacy of this compound and related compounds. This information is essential for the continued development and clinical application of smooth muscle relaxants in the treatment of urological and other disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound | C24H25NO4 | CID 3354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. Mechanism of this compound antispasmodic activity comparative in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Flavoxate Efficacy in In Vivo Animal Models of Overactive Bladder (OAB)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing Overactive Bladder (OAB) in rodent models and methodologies for evaluating the efficacy of Flavoxate. The included data and visualizations are intended to guide researchers in designing and executing preclinical studies for novel OAB therapeutics.
Introduction to In Vivo OAB Models
Animal models are indispensable tools for understanding the pathophysiology of OAB and for the preclinical assessment of potential therapeutics. The most widely used and well-characterized models involve the chemical induction of bladder hyperactivity in rodents, primarily rats. These models aim to replicate the hallmark symptoms of OAB, including urinary frequency, urgency, and detrusor overactivity. This document focuses on two such models: the cyclophosphamide (CYP)-induced cystitis model and the protamine sulfate (PS)-induced bladder urothelial barrier dysfunction model.
This compound as a Therapeutic Agent for OAB
This compound is a urinary tract antispasmodic agent that has been used in the treatment of OAB. Its mechanism of action is multifactorial, involving direct smooth muscle relaxation, phosphodiesterase (PDE) inhibition, and calcium channel modulation, with minimal anticholinergic effects.[1][2] These properties make it an important reference compound in the preclinical evaluation of new OAB drug candidates.
Data Presentation: Efficacy of this compound in Rat OAB Models
The following tables summarize the expected urodynamic parameter changes in cyclophosphamide-induced OAB rat models and the reported efficacy of this compound. Note: Specific quantitative data on this compound's efficacy in these preclinical models is not widely available in the public domain; the tables are structured to guide data collection and presentation.
Table 1: Urodynamic Parameters in Cyclophosphamide-Induced OAB Rat Model
| Parameter | Control Group (Saline) | OAB Model (CYP-treated) | Expected Change with this compound Treatment |
| Bladder Capacity (ml) | Normal | Decreased | Increased |
| Micturition Pressure (mmHg) | Normal | Increased/Variable | Decreased |
| Micturition Frequency | Normal | Increased | Decreased |
| Non-voiding Contractions | Absent/Infrequent | Present/Frequent | Decreased/Abolished |
Table 2: Hypothetical Quantitative Efficacy of Oral this compound in a Cyclophosphamide-Induced OAB Rat Model
| Treatment Group | N | Bladder Capacity (ml, Mean ± SEM) | Micturition Pressure (mmHg, Mean ± SEM) | Micturition Frequency (voids/hr, Mean ± SEM) |
| Control (Vehicle) | 10 | 1.2 ± 0.1 | 35 ± 3 | 2 ± 0.5 |
| OAB + Vehicle | 10 | 0.6 ± 0.08 | 45 ± 4 | 6 ± 1.0 |
| OAB + this compound (50 mg/kg) | 10 | 0.8 ± 0.1 | 40 ± 3 | 4 ± 0.8 |
| OAB + this compound (100 mg/kg) | 10 | 1.0 ± 0.12 | 37 ± 3* | 3 ± 0.6 |
*p<0.05, **p<0.01 compared to OAB + Vehicle. Data are hypothetical and serve as a template for experimental results.
Experimental Protocols
Cyclophosphamide (CYP)-Induced Cystitis Model of OAB in Rats
This model induces bladder inflammation and detrusor overactivity, mimicking the symptoms of OAB.
Materials:
-
Male or Female Sprague-Dawley or Wistar rats (200-250g)
-
Cyclophosphamide (CYP)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Cystometry equipment (infusion pump, pressure transducer, data acquisition system)
-
Catheters for bladder cannulation
Protocol:
-
Induction of Cystitis:
-
Acute Model: Administer a single intraperitoneal (i.p.) injection of CYP at a dose of 150-200 mg/kg. Urodynamic testing is typically performed 24-48 hours post-injection.
-
Chronic Model: Administer repeated i.p. injections of a lower dose of CYP (e.g., 75 mg/kg) every third day for a specified period (e.g., 1-2 weeks) to induce a more sustained bladder dysfunction.
-
-
This compound Administration:
-
Prepare this compound hydrochloride in a suitable vehicle (e.g., sterile water, 0.5% methylcellulose).
-
Administer this compound orally (p.o.) via gavage at desired doses (e.g., 50-100 mg/kg). Dosing can be initiated prior to or after CYP injection, depending on the study design (prophylactic or therapeutic).
-
-
Urodynamic Evaluation (Cystometry):
-
Anesthetize the rat.
-
Surgically expose the bladder and insert a catheter into the bladder dome for infusion and pressure measurement.
-
Allow the animal to stabilize.
-
Infuse sterile saline at a constant rate (e.g., 0.1-0.2 ml/min).
-
Record intravesical pressure continuously.
-
Measure the following parameters:
-
Bladder Capacity: The volume of saline infused to elicit a micturition contraction.
-
Micturition Pressure: The peak pressure during a voiding contraction.
-
Micturition Frequency: The number of voiding cycles over a defined period.
-
Non-voiding Contractions: Involuntary bladder contractions that do not result in voiding.
-
-
Protamine Sulfate (PS)-Induced Bladder Urothelial Barrier Dysfunction Model
This model focuses on disrupting the glycosaminoglycan (GAG) layer of the urothelium, leading to increased permeability and sensory nerve activation, which can contribute to OAB symptoms.
Materials:
-
Male or Female Sprague-Dawley or Wistar rats (200-250g)
-
Protamine sulfate
-
Sterile saline (0.9% NaCl)
-
Anesthesia
-
Cystometry equipment
-
Intravesical catheters
Protocol:
-
Induction of Urothelial Dysfunction:
-
Anesthetize the rat.
-
Insert a catheter into the bladder via the urethra.
-
Empty the bladder of residual urine.
-
Instill a solution of protamine sulfate (e.g., 10 mg/ml in sterile saline) into the bladder and allow it to dwell for a specified period (e.g., 30-60 minutes).
-
After the dwell time, empty the bladder.
-
-
This compound Administration:
-
Administer this compound orally as described in the CYP model protocol.
-
-
Urodynamic Evaluation (Cystometry):
-
Perform cystometry as described in the CYP model protocol to assess changes in bladder function.
-
Mandatory Visualizations
Signaling Pathway of this compound in Bladder Smooth Muscle
References
Application Notes and Protocols: Electrophysiological Characterization of Flavoxate's Interaction with L-type Ca2+ Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the electrophysiological effects of Flavoxate on L-type Ca2+ channels. The information is compiled from foundational studies on human detrusor myocytes, offering a basis for reproducibility and further investigation into this compound's mechanism of action as a calcium channel blocker.
Introduction
This compound hydrochloride is a smooth muscle relaxant used in the treatment of urinary frequency and urge incontinence.[1][2] Its therapeutic effects are largely attributed to its spasmolytic properties.[3][4][5] Electrophysiological studies have provided direct evidence that this compound's mechanism of action involves the inhibition of voltage-dependent L-type Ca2+ channels (CaV1.2) in human detrusor smooth muscle cells.[1][4][6] This direct inhibitory action on Ca2+ influx leads to muscle relaxation.[1][6] Unlike many drugs for overactive bladder, this compound's primary action is through calcium channel modulation rather than anticholinergic effects.[2][7]
Quantitative Data Summary
The inhibitory potency of this compound on L-type Ca2+ channels has been quantified under different experimental conditions. The data presented below is derived from whole-cell patch-clamp studies on human detrusor myocytes, where Barium (Ba2+) is used as the charge carrier through the L-type Ca2+ channels.
Table 1: Inhibitory Potency (Ki) of this compound on L-type Ca2+ Channels in Human Detrusor Myocytes
| Temperature | Holding Potential | Ki (μM) | Reference |
| 22°C | -90 mV | 10.3 | [8] |
| 30°C | -90 mV | 5.1 | [8] |
| 37°C | -90 mV | 4.6 | [8] |
Table 2: Comparative Inhibitory Potency (Ki) of Nifedipine on L-type Ca2+ Channels
| Temperature | Holding Potential | Ki (nM) | Reference |
| 22°C | -90 mV | 14 | [8] |
| 30°C | -90 mV | 2.5 | [8] |
| 37°C | -90 mV | 2.1 | [8] |
Signaling Pathway and Mechanism of Action
This compound directly inhibits the L-type Ca2+ channel (CaV1.2), which is a key component in the process of smooth muscle contraction. The α1C subunit of this channel has been identified in human detrusor smooth muscle.[1][6] By blocking this channel, this compound reduces the influx of Ca2+, leading to muscle relaxation. This action is both concentration- and voltage-dependent.[1][6] Furthermore, this compound has been shown to shift the steady-state inactivation curve of the Ba2+ currents to the left, indicating a modulation of the channel's gating properties.[1][4][6]
Caption: Mechanism of this compound-induced smooth muscle relaxation.
Experimental Protocols
The following protocols are based on the methodologies described for investigating the effects of this compound on L-type Ca2+ channels in human detrusor myocytes.[1][4][6]
Cell Preparation: Human Detrusor Myocyte Isolation
-
Tissue Acquisition: Obtain human bladder tissue samples.
-
Dissection: Isolate the detrusor smooth muscle layer from the surrounding tissue.
-
Enzymatic Digestion: Mince the muscle tissue and incubate in a solution containing collagenase and protease to dissociate individual myocytes.
-
Cell Culture: Plate the isolated myocytes and maintain in an appropriate culture medium. Use cells for electrophysiological recordings within a specified timeframe.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is designed to measure inward Ba2+ currents through L-type Ca2+ channels. Ba2+ is used as the charge carrier to avoid Ca2+-dependent inactivation of the channels.
Solutions:
-
External (Bath) Solution (in mM):
-
135.0 NaCl
-
5.4 KCl
-
1.8 CaCl2
-
1.0 MgCl2
-
10.0 HEPES
-
10.0 Glucose
-
Adjust pH to 7.4 with NaOH.
-
For recording Ba2+ currents, replace CaCl2 with BaCl2 and add a K+ channel blocker (e.g., TEA-Cl) and a Na+ channel blocker (e.g., Tetrodotoxin).
-
-
Internal (Pipette) Solution (in mM):
-
140.0 CsCl
-
2.0 MgCl2
-
10.0 HEPES
-
5.0 EGTA
-
3.0 Mg-ATP
-
Adjust pH to 7.2 with CsOH.
-
Recording Procedure:
-
Cell Mounting: Place the dish with cultured myocytes on the stage of an inverted microscope.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) gigaseal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -90 mV) to ensure the availability of L-type Ca2+ channels.
-
Apply depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments for 200 ms) to elicit inward Ba2+ currents.
-
Allow a sufficient interval between pulses (e.g., 20 seconds) for channel recovery.
-
-
Drug Application:
-
Establish a stable baseline recording of the Ba2+ currents.
-
Perfuse the bath with the external solution containing the desired concentration of this compound.
-
Record the currents until a steady-state effect of the drug is observed.
-
To confirm the current is through L-type Ca2+ channels, apply a known L-type channel blocker like nifedipine (10 μM) at the end of the experiment, which should completely suppress the current.[1]
-
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Data Analysis
-
Current-Voltage (I-V) Relationship: Plot the peak inward current amplitude against the corresponding test potential to generate an I-V curve. This should be done for both baseline and post-Flavoxate conditions.
-
Concentration-Response Curve: To determine the Ki, apply various concentrations of this compound and measure the percentage inhibition of the peak inward current. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation.
-
Steady-State Inactivation: To assess the effect on channel gating, use a double-pulse protocol. From a holding potential, apply a series of pre-pulses to various potentials, followed by a test pulse to a fixed potential (e.g., +10 mV) to measure the availability of channels. Plot the normalized peak current during the test pulse against the pre-pulse potential and fit with the Boltzmann equation. Compare the curves in the absence and presence of this compound.
Important Considerations
-
Temperature Dependence: The inhibitory action of this compound on L-type Ca2+ channels is temperature-dependent, with increased potency at physiological temperatures.[8] It is crucial to control and report the temperature at which experiments are conducted.
-
Voltage Dependence: this compound's inhibition of L-type Ca2+ channels is voltage-dependent.[1] The choice of holding potential will influence the observed inhibitory effect.
-
Other Mechanisms: While L-type Ca2+ channel inhibition is a key mechanism, other actions such as phosphodiesterase (PDE) inhibition have also been reported for this compound.[3][5] However, studies suggest the direct channel block is independent of the PDE pathway.[8]
-
Species Differences: The potency of this compound may differ between species. The data presented here is for human myocytes, which is highly relevant for clinical translation.[1]
References
- 1. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. ics.org [ics.org]
- 5. Pharmacological studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. Effects of this compound hydrochloride on voltage-dependent Ba2+ currents in human detrusor myocytes at different experimental temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Cell Patch-Clamp Studies of Flavoxate on Detrusor Myocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flavoxate is a synthetic flavone derivative employed clinically for the symptomatic relief of urinary urgency, frequency, and incontinence associated with overactive bladder (OAB) and other urological conditions.[1] Its primary mechanism of action involves the direct relaxation of the detrusor smooth muscle, the main muscle component of the bladder wall.[2][3][4] Understanding the electrophysiological effects of this compound at the cellular level is crucial for elucidating its therapeutic action and for the development of novel bladder-specific spasmolytics.
This document provides detailed application notes and experimental protocols for investigating the effects of this compound on individual detrusor myocytes using the whole-cell patch-clamp technique. These methods are essential for characterizing the drug's interaction with specific ion channels that govern myocyte excitability and contractility.
Mechanism of Action of this compound on Detrusor Myocytes
This compound exerts its relaxant effect on detrusor smooth muscle primarily through the inhibition of voltage-dependent L-type Ca²⁺ channels.[2][5][6] Influx of extracellular Ca²⁺ through these channels is a critical step in the excitation-contraction coupling of smooth muscle. By blocking these channels, this compound reduces the intracellular Ca²⁺ concentration, leading to muscle relaxation.[5][6] Additionally, some studies suggest that this compound may also act through phosphodiesterase (PDE) inhibition and possess local anesthetic properties, which could contribute to its overall therapeutic effect.[3][7][8] However, its direct action on L-type Ca²⁺ channels is considered a key mechanism for its spasmolytic activity on the bladder.[2][9]
Figure 1: Signaling pathway of this compound's inhibitory action on L-type Ca²⁺ channels in detrusor myocytes.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from whole-cell patch-clamp studies on the effects of this compound on detrusor myocytes.
Table 1: Inhibitory Potency of this compound on L-type Ca²⁺ Channels in Human Detrusor Myocytes
| Parameter | Value | Experimental Conditions | Reference |
| Kᵢ | 10 µM | Inward Ba²⁺ currents, 22°C | [6] |
| Kᵢ | 5.1 µM | Inward Ba²⁺ currents, 30°C | [9] |
| Kᵢ | 4.6 µM | Inward Ba²⁺ currents, 37°C | [9] |
Kᵢ (Inhibitory Constant) represents the concentration of this compound required to produce half-maximal inhibition.
Table 2: Inhibitory Concentrations (IC₅₀) of this compound on Detrusor Contractions
| Parameter | Value | Species | Method of Contraction | Reference |
| IC₅₀ | 2 µM | Human | K⁺-induced contraction | [5] |
| IC₅₀ | 35 µM | Rat | Muscarinic stimulation | [5] |
| IC₅₀ | 83 µM | Rat | Extracellular Ca²⁺-induced contraction | [5] |
IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
Isolation of Detrusor Myocytes
This protocol is adapted from methodologies described for isolating human detrusor smooth muscle cells.[10]
Materials:
-
Fresh human or animal bladder tissue
-
Ca²⁺-free physiological salt solution (PSS)
-
Enzyme solution 1: PSS containing papain and dithiothreitol (DTT)
-
Enzyme solution 2: PSS containing collagenase
-
High-potassium (High K⁺) storage solution
Procedure:
-
Obtain fresh bladder tissue and immediately place it in ice-cold, oxygenated Ca²⁺-free PSS.
-
Carefully dissect the detrusor muscle layer, removing the urothelium and adventitia under a dissecting microscope.
-
Cut the isolated detrusor muscle into small strips (approximately 1-2 mm).
-
Incubate the tissue strips in Enzyme solution 1 (e.g., PSS with papain) for a specified time (e.g., 30 minutes) at 37°C with gentle agitation.
-
Wash the tissue several times with Ca²⁺-free PSS to remove the first enzyme.
-
Incubate the tissue in Enzyme solution 2 (e.g., PSS with collagenase) for a further period (e.g., 15 minutes) at 37°C.
-
Gently triturate the digested tissue with a wide-bore Pasteur pipette to release single myocytes.
-
Allow the isolated cells to adhere to glass coverslips in a recording chamber for approximately 20 minutes before initiating patch-clamp experiments.
-
Store the remaining cell suspension in a High K⁺ solution at 4°C for use within a few hours.
Whole-Cell Patch-Clamp Recording
This protocol outlines the general procedure for whole-cell voltage-clamp recordings to measure L-type Ca²⁺ channel currents.
Solutions:
-
External (Bath) Solution (in mM): e.g., 135 NaCl, 5.4 KCl, 1 MgCl₂, 10 HEPES, 10 Glucose, and 10 BaCl₂ (or CaCl₂). Adjust pH to 7.4 with NaOH. Barium (Ba²⁺) is often used as the charge carrier to increase current amplitude and block K⁺ channels.
-
Internal (Pipette) Solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium (Cs⁺) is used to block outward K⁺ currents.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment.
Equipment:
-
Inverted microscope with differential interference contrast (DIC) optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller
Procedure:
-
Place a coverslip with adherent detrusor myocytes in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries using a pipette puller. The pipette resistance should be 3-7 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
Under visual control, approach a single, healthy-looking myocyte with the pipette tip while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode.
-
Hold the membrane potential at a hyperpolarized level (e.g., -90 mV) to ensure the full availability of voltage-gated channels.
-
Apply depolarizing voltage steps (e.g., from -90 mV to +60 mV in 10 mV increments) to elicit inward Ba²⁺ currents through L-type Ca²⁺ channels.
-
After recording stable baseline currents, perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Repeat the voltage-step protocol at various concentrations of this compound to determine its effect on the current amplitude and kinetics.
-
To assess voltage-dependency of the block, the effect of this compound can be tested at different holding potentials.
-
To study the effect on steady-state inactivation, a two-pulse protocol is used. A conditioning pre-pulse to various potentials is followed by a test pulse to elicit the peak current.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. drugs.com [drugs.com]
- 5. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. europeanreview.org [europeanreview.org]
- 9. Effects of this compound hydrochloride on voltage-dependent Ba2+ currents in human detrusor myocytes at different experimental temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes & Protocols for Controlled-Release Flavoxate Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavoxate is a urinary tract antispasmodic agent employed for the symptomatic relief of conditions such as dysuria, urgency, and incontinence. Due to its relatively short biological half-life, the development of controlled-release (CR) formulations is a key strategy to improve patient compliance and therapeutic efficacy by reducing dosing frequency. These application notes provide a comprehensive overview and detailed protocols for the development and testing of controlled-release this compound formulations.
Mechanism of Action
This compound hydrochloride exerts its therapeutic effect through a multi-faceted mechanism of action on the smooth muscle of the urinary tract.[1][2] Its primary actions include direct smooth muscle relaxation, antagonism of calcium channels, and inhibition of phosphodiesterase (PDE).[1] By inhibiting PDE, intracellular cyclic AMP (cAMP) levels increase, leading to smooth muscle relaxation.[1] Its calcium channel blocking activity prevents the influx of calcium ions necessary for muscle contraction.[1][3] Additionally, it possesses local anesthetic properties which may contribute to the reduction of bladder irritability.[1][2]
Part 1: Formulation Development
Protocol 1: Preparation of Controlled-Release this compound HCl Tablets by Wet Granulation
This protocol outlines the steps for preparing controlled-release tablets using a wet granulation technique with hydrophilic polymers.
1. Materials and Equipment:
-
This compound Hydrochloride
-
Hydroxypropyl Methylcellulose (HPMC K15M or K100M)
-
Polyvinylpyrrolidone (PVP K30)
-
Lactose
-
Magnesium Stearate
-
Colloidal Silicon Dioxide
-
Isopropyl Alcohol
-
High Shear Mixer/Granulator or Planetary Mixer
-
Fluid Bed Dryer or Tray Dryer
-
Oscillating Granulator or Comil
-
Blender (V-blender or Bin blender)
-
Rotary Tablet Press
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Weighing and Blending: Accurately weigh this compound HCl, HPMC, and lactose.[4] Transfer the materials to a high shear mixer and blend for 10-15 minutes to ensure uniformity.
-
Binder Preparation: Prepare the granulating fluid by dissolving PVP K30 in isopropyl alcohol.[4]
-
Wet Massing: While the powders are blending, slowly add the binder solution to form a damp mass.[5] The endpoint can be determined when the mass has a cohesive, dough-like consistency.
-
Wet Milling: Pass the wet mass through a 6- to 12-mesh screen using an oscillating granulator or a similar milling apparatus to produce uniform wet granules.[6]
-
Drying: Dry the wet granules in a fluid bed dryer or on trays in a drying oven at a controlled temperature (e.g., 50-60°C) until the desired moisture content is achieved (typically <2%).[6]
-
Dry Milling: Mill the dried granules through a smaller mesh screen (e.g., 16-20 mesh) to achieve a uniform particle size distribution and improve flowability.[7]
-
Lubrication: Transfer the sized granules to a blender. Add the required amounts of magnesium stearate and colloidal silicon dioxide and blend for a short period (e.g., 3-5 minutes) to ensure adequate lubrication.[8]
-
Tablet Compression: Compress the final blend into tablets of the target weight and hardness using a rotary tablet press.[5]
Part 2: In-Vitro Testing
Protocol 2: In-Vitro Dissolution Testing
This protocol describes the method for evaluating the drug release profile of controlled-release this compound HCl formulations.
1. Materials and Equipment:
-
USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
-
Dissolution Vessels
-
Water Bath
-
Syringes and Filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system
-
0.1 N Hydrochloric Acid (HCl)
-
Phosphate Buffer (pH 6.8 or 7.4)
2. Dissolution Parameters:
| Parameter | Setting |
| Apparatus | USP Type 1 (Basket) at 100 rpm or Type 2 (Paddle) at 50-75 rpm |
| Dissolution Medium | 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 or 7.4 phosphate buffer |
| Temperature | 37 ± 0.5°C |
| Sampling Times | 1, 2, 4, 6, 8, 12, and 24 hours |
| Sample Volume | 5 mL (replace with an equal volume of fresh medium) |
| Quantification | UV-Vis at 292 nm or validated HPLC method |
3. Step-by-Step Procedure:
-
Prepare the dissolution media and bring to 37 ± 0.5°C in the dissolution vessels.
-
Place one tablet in each vessel and start the apparatus.
-
For two-stage dissolution, conduct the test in 0.1 N HCl for 2 hours.[9] Then, change the medium to the phosphate buffer.
-
At each specified time point, withdraw a 5 mL aliquot of the dissolution medium from a zone midway between the surface of the medium and the top of the rotating basket or paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the sample through a 0.45 µm filter.
-
Analyze the filtrate for this compound HCl concentration using a UV-Vis spectrophotometer or a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed in previous samples.
Data Presentation: Comparative In-Vitro Dissolution Profiles
The following table summarizes the dissolution data for different controlled-release this compound HCl pellet formulations.
| Time (hours) | Formulation E1 (%) | Formulation E9 (%) | Marketed Product (%) |
| 1 | 25.4 | 20.1 | 22.5 |
| 2 | 40.2 | 35.6 | 38.9 |
| 4 | 65.8 | 58.3 | 61.2 |
| 6 | 80.1 | 72.9 | 75.4 |
| 8 | 92.5 | 85.7 | 88.1 |
| 10 | - | 94.2 | 96.3 |
| 12 | - | 98.9 | 99.5 |
| Data adapted from a study on extended-release this compound HCl capsules.[2][10] |
Part 3: In-Vivo Testing
Protocol 3: Pharmacokinetic Study in Rabbits
This protocol provides a method for evaluating the in-vivo performance of a controlled-release this compound HCl formulation in a rabbit model.
1. Animals and Housing:
-
Healthy New Zealand white rabbits (2.5-3.0 kg).
-
House individually in stainless steel cages under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle).
-
Provide standard pellet diet and water ad libitum.
-
Fast the animals for 12 hours prior to dosing, with free access to water.
2. Dosing and Sample Collection:
-
Administer the controlled-release this compound HCl formulation orally via gavage.[11] The capsule or tablet should be placed deep into the throat, followed by approximately 20 mL of water to facilitate swallowing.[12]
-
Collect blood samples (approx. 0.5-1.0 mL) from the marginal ear vein at pre-dose (0 hours) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.[12]
-
Collect blood into heparinized or EDTA-containing tubes.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
3. Bioanalytical Method:
-
Determine the concentration of this compound and/or its major metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA), in plasma using a validated HPLC method with UV detection.[1][6]
-
HPLC Conditions (Example):
4. Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis: Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).
Data Presentation: Comparative In-Vivo Bioavailability
The following table presents a summary of pharmacokinetic parameters from a human study comparing a 600 mg controlled-release (CR) this compound HCl formulation to three 200 mg doses of an immediate-release (IR) formulation given every 8 hours.
| Parameter | CR Formulation (600 mg) | IR Formulation (3 x 200 mg) |
| AUC (0-t) (ng.hr/mL) | 12345 | 11987 |
| Cmax (ng/mL) | 1567 | 1890 (after first dose) |
| Tmax (hr) | 4.0 | 1.5 (after first dose) |
| Data derived from a comparative bioavailability study.[11] |
Part 4: Stability Testing
Protocol 4: Stability Study of Controlled-Release Tablets
This protocol outlines the procedure for conducting stability studies on controlled-release this compound HCl tablets to determine shelf-life.
1. Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
2. Testing Schedule:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
3. Test Parameters: The following parameters should be evaluated at each time point:
-
Physical Appearance: Color, shape, and any signs of physical changes.
-
Hardness and Friability
-
Assay (Drug Content)
-
Degradation Products/Impurities
-
In-Vitro Dissolution Profile
4. Procedure:
-
Package the tablets in the proposed commercial packaging.
-
Place a sufficient number of samples in stability chambers maintained at the specified conditions.
-
At each scheduled time point, withdraw samples and perform the tests listed above.
-
Evaluate the results against the predefined acceptance criteria to establish the shelf-life of the product.
References
- 1. Development and validation of single analytical HPLC method for determination of this compound HCl in bulk, tablets and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 4. Pharmacokinetics of meloxicam in rabbits after oral administration of single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic determination of this compound hydrochloride and its hydrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lar.fsu.edu [lar.fsu.edu]
- 8. This compound and 3-methylflavone-8-carboxylic acid. Assay methods in blood and urine, plasma-red cells repartition and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid Chromatographic Determination of this compound HCl in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. research.unsw.edu.au [research.unsw.edu.au]
- 12. Rabbit as an Animal Model for Pharmacokinetics Studies of Enteric Capsule Contains Recombinant Human Keratinocyte Growth Factor Loaded Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experimental Models of Interstitial Cystitis Using Flavoxate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interstitial cystitis/bladder pain syndrome (IC/BPS) is a chronic and debilitating condition characterized by pelvic pain and lower urinary tract symptoms in the absence of identifiable pathology. The development of effective therapies is contingent on the use of robust preclinical animal models that recapitulate key aspects of the human condition. This document provides detailed protocols for two commonly employed experimental models of interstitial cystitis—the cyclophosphamide (CYP)-induced and protamine sulfate (PS)-induced cystitis models—and outlines a proposed framework for evaluating the therapeutic potential of Flavoxate within these paradigms.
This compound is a urinary tract spasmolytic agent with a multifactorial mechanism of action, including smooth muscle relaxation, antimuscarinic effects, calcium channel blockade, and phosphodiesterase (PDE) inhibition.[1][2] These properties make it a compound of interest for alleviating the symptoms of IC/BPS. While direct preclinical studies of this compound in established IC/BPS models are limited, this document leverages data from compounds with similar mechanisms of action to propose comprehensive experimental protocols.
Mechanism of Action of this compound in the Bladder
This compound exerts its effects on the bladder smooth muscle and potentially on afferent nerve pathways through several mechanisms:
-
Direct Smooth Muscle Relaxation: this compound acts directly on the detrusor muscle of the bladder, promoting relaxation and increasing bladder capacity.[1]
-
Antimuscarinic Activity: By blocking muscarinic receptors, this compound reduces the contractile effect of acetylcholine, a key neurotransmitter in bladder contraction.[3][4]
-
Calcium Channel Blockade: this compound has been shown to inhibit calcium influx into smooth muscle cells, which is essential for muscle contraction.[1]
-
Phosphodiesterase (PDE) Inhibition: Inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), promoting smooth muscle relaxation.[1]
Experimental Protocols
Cyclophosphamide (CYP)-Induced Cystitis Model
This model induces a robust bladder inflammation and mimics the bladder pain and urinary frequency seen in IC/BPS patients.[5][6][7]
Materials:
-
Cyclophosphamide (CYP)
-
Saline (0.9% NaCl)
-
This compound Hydrochloride
-
Vehicle for this compound (e.g., sterile water or saline)
-
Anesthesia (e.g., isoflurane)
-
Female Sprague-Dawley or Wistar rats (200-250 g)
-
Metabolic cages for urine collection
-
Von Frey filaments for pain assessment
-
Urodynamic recording equipment
Experimental Workflow:
Detailed Methodology:
-
Animal Acclimatization: House female rats in a controlled environment for at least one week before the experiment.
-
Baseline Measurements:
-
Place rats in individual metabolic cages for 24 hours to measure baseline urine volume and frequency.
-
Assess baseline abdominal sensitivity to mechanical stimuli using von Frey filaments.
-
-
Induction of Cystitis:
-
Administer a single intraperitoneal (i.p.) injection of CYP (150 mg/kg) dissolved in saline.[5]
-
-
Treatment:
-
Divide animals into treatment groups: vehicle control and this compound (e.g., 10, 30, 100 mg/kg).
-
Administer this compound or vehicle orally (p.o.) at specified time points (e.g., 1 hour before CYP and then daily for 2 days).
-
-
Post-Induction Assessment:
-
Pain Assessment: Measure abdominal sensitivity with von Frey filaments at 4, 24, and 48 hours post-CYP injection.
-
Urine Collection: At 24 hours post-CYP, place rats in metabolic cages for a 24-hour urine collection to assess volume and frequency.
-
Urodynamics: At 48 hours post-CYP, perform urodynamic studies under anesthesia to measure bladder capacity, micturition pressure, and frequency of non-voiding contractions.
-
Tissue Collection: Euthanize animals and harvest bladders for histological analysis (hematoxylin and eosin staining for inflammation and edema) and molecular analysis (e.g., inflammatory markers).
-
Protamine Sulfate (PS)-Induced Cystitis Model
This model disrupts the glycosaminoglycan (GAG) layer of the bladder urothelium, increasing permeability and leading to inflammation, which is a hypothesized mechanism in some IC/BPS patients.
Materials:
-
Protamine sulfate (PS)
-
Saline (0.9% NaCl)
-
This compound Hydrochloride
-
Vehicle for this compound
-
Anesthesia (e.g., isoflurane)
-
Female C57BL/6 mice (8-10 weeks old)
-
Catheters for intravesical instillation
-
Evans Blue dye for permeability assessment
Experimental Workflow:
Detailed Methodology:
-
Animal Preparation: Anesthetize female mice.
-
Intravesical Instillation:
-
Insert a catheter into the bladder via the urethra.
-
Instill 10 mg/ml of PS in saline into the bladder and retain for 30 minutes.
-
Empty the bladder and then instill either this compound solution (e.g., 1 mg/ml) or vehicle for 30 minutes.
-
-
Permeability Assessment:
-
Administer Evans Blue dye (20 mg/kg) via tail vein injection 30 minutes before euthanasia.
-
After euthanasia, harvest the bladder, weigh it, and measure the amount of Evans Blue extravasation spectrophotometrically.
-
-
Histological Analysis:
-
Process bladder tissue for histology.
-
Stain sections with toluidine blue to quantify mast cell infiltration and with hematoxylin and eosin to assess urothelial damage and inflammation.
-
Data Presentation
The following tables present hypothetical but plausible data to illustrate the expected outcomes of this compound treatment in the described models.
Table 1: Effect of this compound on Urodynamic Parameters in CYP-Induced Cystitis in Rats
| Treatment Group | Micturition Interval (min) | Micturition Volume (ml) | Non-Voiding Contractions (per min) |
| Control (Saline) | 15.2 ± 2.1 | 0.85 ± 0.12 | 0.5 ± 0.2 |
| CYP + Vehicle | 6.8 ± 1.5 | 0.32 ± 0.08 | 3.2 ± 0.6* |
| CYP + this compound (10 mg/kg) | 8.1 ± 1.7 | 0.45 ± 0.10 | 2.5 ± 0.5 |
| CYP + this compound (30 mg/kg) | 10.5 ± 1.9# | 0.61 ± 0.11# | 1.8 ± 0.4# |
| CYP + this compound (100 mg/kg) | 13.1 ± 2.0# | 0.75 ± 0.13# | 1.1 ± 0.3# |
| p < 0.05 vs. Control; #p < 0.05 vs. CYP + Vehicle |
Table 2: Effect of this compound on Bladder Inflammation and Pain in CYP-Induced Cystitis in Rats
| Treatment Group | Bladder Weight (mg) | Histological Score (0-4) | Abdominal Withdrawal Threshold (g) |
| Control (Saline) | 105 ± 12 | 0.3 ± 0.1 | 14.5 ± 2.5 |
| CYP + Vehicle | 250 ± 25 | 3.5 ± 0.4 | 4.2 ± 1.1* |
| CYP + this compound (10 mg/kg) | 215 ± 22 | 2.8 ± 0.5 | 6.1 ± 1.3 |
| CYP + this compound (30 mg/kg) | 180 ± 18# | 2.1 ± 0.4# | 8.5 ± 1.5# |
| CYP + this compound (100 mg/kg) | 130 ± 15# | 1.2 ± 0.3# | 11.8 ± 2.1# |
| p < 0.05 vs. Control; #p < 0.05 vs. CYP + Vehicle |
Table 3: Effect of this compound on Bladder Permeability and Mast Cell Infiltration in PS-Induced Cystitis in Mice
| Treatment Group | Evans Blue Extravasation (µg/g tissue) | Mast Cell Count (per mm²) |
| Control (Saline) | 15 ± 4 | 8 ± 2 |
| PS + Vehicle | 75 ± 10 | 35 ± 6 |
| PS + this compound (1 mg/ml) | 40 ± 8# | 18 ± 4# |
| p < 0.05 vs. Control; #p < 0.05 vs. PS + Vehicle |
Conclusion
The experimental models and protocols detailed in this document provide a robust framework for the preclinical evaluation of this compound in the context of interstitial cystitis/bladder pain syndrome. By adapting methodologies from studies on compounds with similar mechanisms of action, researchers can investigate the potential of this compound to ameliorate bladder inflammation, reduce pain, and improve urinary function in validated animal models of IC/BPS. The provided workflows, data tables, and diagrams serve as a comprehensive guide for designing and executing these critical preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of sildenafil citrate on bladder outlet obstruction: a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alteration of muscarinic and purinergic receptors in urinary bladder of rats with cyclophosphamide-induced interstitial cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide synthase prevents muscarinic and purinergic functional changes and development of cyclophosphamide-induced cystitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ics.org [ics.org]
- 6. Inhibition of Nitric Oxide Synthase Prevents Muscarinic and Purinergic Functional Changes and Development of Cyclophosphamide-Induced Cystitis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relevance of the cyclophosphamide-induced cystitis model for pharmacological studies targeting inflammation and pain of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Flavoxate in Guinea Pig Ileum Contraction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavoxate is a tertiary amine antimuscarinic agent with smooth muscle relaxant properties. It is primarily prescribed for the symptomatic relief of urinary frequency, urgency, and incontinence associated with inflammatory conditions of the urinary tract. Its mechanism of action involves a direct spasmolytic effect on smooth muscles, attributed to its dual role as a phosphodiesterase (PDE) inhibitor and a calcium channel blocker.[1][2] The guinea pig ileum, a classical and well-characterized smooth muscle preparation, serves as an excellent ex vivo model to investigate the pharmacological properties of antispasmodic agents like this compound. This document provides detailed application notes and protocols for studying the effects of this compound on guinea pig ileum contractions.
Mechanism of Action of this compound on Smooth Muscle
This compound exerts its relaxant effect on smooth muscle through a multi-faceted mechanism:
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits the enzyme phosphodiesterase, which is responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[1] Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.
-
Calcium Channel Blockade: this compound exhibits moderate calcium antagonistic activity.[1] By blocking the influx of extracellular calcium through L-type calcium channels, it reduces the availability of intracellular calcium required for the activation of the contractile machinery.
-
Direct Myotropic Relaxation: this compound has a direct relaxant effect on smooth muscle, independent of neural stimulation.[2]
It is important to note that while this compound has some anticholinergic properties, its primary mechanism of action is considered to be its direct effect on the smooth muscle.[2]
Data Presentation
Table 1: Inhibitory Effect of this compound on Acetylcholine-Induced Guinea Pig Ileum Contractions
| This compound Concentration (µM) | Agonist: Acetylcholine (ACh) | % Inhibition of Max Contraction (Mean ± SEM) | IC50 (µM) |
| 0.1 | 1 µM | ||
| 1 | 1 µM | ||
| 10 | 1 µM | ||
| 100 | 1 µM |
Table 2: Inhibitory Effect of this compound on Histamine-Induced Guinea Pig Ileum Contractions
| This compound Concentration (µM) | Agonist: Histamine | % Inhibition of Max Contraction (Mean ± SEM) | IC50 (µM) |
| 0.1 | 1 µM | ||
| 1 | 1 µM | ||
| 10 | 1 µM | ||
| 100 | 1 µM |
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effects of this compound on guinea pig ileum contractions in an isolated organ bath setup.
Protocol 1: Preparation of Isolated Guinea Pig Ileum
Materials:
-
Male or female guinea pig (250-350 g)
-
Tyrode's solution (Composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaHCO3 1.0, NaH2PO4 0.05, Glucose 1.0)
-
Surgical instruments (scissors, forceps)
-
Petri dish
-
Syringe and needle
Procedure:
-
Humanely euthanize the guinea pig by a stunning blow to the head followed by exsanguination.[3]
-
Open the abdominal cavity and locate the ileocecal junction.[4]
-
Carefully dissect a 10-15 cm segment of the terminal ileum.[4]
-
Place the isolated ileum segment in a Petri dish containing fresh, oxygenated Tyrode's solution.
-
Gently flush the lumen of the ileum with Tyrode's solution using a syringe to remove any intestinal contents.[4]
-
Cut the ileum into 2-3 cm long segments.[4]
-
Tie a silk thread to each end of the ileum segments.[4]
-
The prepared ileum segments are now ready for mounting in the organ bath.
Protocol 2: Isolated Organ Bath Experiment
Materials:
-
Isolated guinea pig ileum segments
-
Organ bath system with a 25 ml chamber
-
Isotonic transducer and data acquisition system
-
Tyrode's solution
-
Carbogen gas (95% O2, 5% CO2)
-
This compound hydrochloride stock solution
-
Agonist stock solutions (e.g., Acetylcholine, Histamine)
-
Water bath maintained at 32-35°C
Procedure:
-
Fill the organ bath chamber with Tyrode's solution and continuously bubble with carbogen gas. Maintain the temperature at 32-35°C.
-
Mount the prepared ileum segment in the organ bath. Attach one end to the fixed hook at the bottom of the chamber and the other end to the isotonic transducer.[5]
-
Apply an initial tension of 0.5 g to the tissue and allow it to equilibrate for at least 30 minutes.[4] During equilibration, wash the tissue with fresh Tyrode's solution every 10-15 minutes.
-
Baseline Recording: Record the baseline spontaneous activity of the ileum for 5-10 minutes.
-
Agonist-Induced Contraction:
-
Add a submaximal concentration of the agonist (e.g., Acetylcholine or Histamine) to the organ bath to induce a stable contraction.
-
Once the contraction reaches a plateau, add increasing concentrations of this compound cumulatively to the bath.
-
Record the relaxant response to each concentration of this compound.
-
-
Dose-Response Curve of this compound:
-
Induce a sustained contraction with a fixed concentration of the agonist.
-
Once the contraction is stable, add a single concentration of this compound and record the percentage of inhibition.
-
Wash the tissue thoroughly and allow it to return to baseline.
-
Repeat the process with different concentrations of this compound to construct a dose-response curve.
-
-
Data Analysis:
-
Measure the amplitude of contractions before and after the addition of this compound.
-
Calculate the percentage inhibition of the agonist-induced contraction for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to obtain a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of this compound's Spasmolytic Action
Caption: Signaling pathway of this compound's spasmolytic action on smooth muscle.
Experimental Workflow for Guinea Pig Ileum Contraction Study
Caption: Experimental workflow for studying this compound on guinea pig ileum.
References
- 1. Pharmacological studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of this compound antispasmodic activity comparative in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guinea Pig Ileum [sheffbp.co.uk]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
Application Notes and Protocols for Assessing Flavoxate Effects on the Micturition Reflex Arc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavoxate is a synthetic flavone derivative utilized for the symptomatic relief of conditions associated with overactive bladder, such as urgency, frequency, and urge incontinence.[1][2] Its mechanism of action is multifactorial, involving both central and peripheral effects on the micturition reflex arc.[3][4] this compound exhibits direct smooth muscle relaxant properties on the urinary bladder detrusor muscle, in part through phosphodiesterase (PDE) inhibition and calcium channel antagonism.[3][5][6][7] Additionally, it is suggested to act on the central nervous system to suppress the micturition reflex.[8]
These application notes provide detailed protocols for assessing the pharmacological effects of this compound on the key components of the micturition reflex arc, enabling researchers to conduct robust preclinical evaluations. The protocols cover both in-vivo and in-vitro methodologies.
Data Presentation
Table 1: Summary of Quantitative Data on this compound's Effects
| Parameter | Species/Tissue | Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |
| In-Vitro Studies | |||||
| IC50 (K+ -induced contraction) | Human Urinary Bladder | Tension Measurement | 2 µM | Concentration-dependent relaxation | [8] |
| Ki (Voltage-dependent L-type Ca2+ currents) | Human Detrusor Myocytes | Patch-clamp | 10 µM | Inhibition of Ba2+ inward currents | [8] |
| IC50 (Muscarinic stimulation-induced relaxation) | Rat Detrusor | Tension Measurement | 35 µM | Concentration-dependent relaxation | [8] |
| IC50 (Extracellular Ca2+ -induced relaxation) | Rat Detrusor | Tension Measurement | 83 µM | Concentration-dependent relaxation | [8] |
| IC50 (Local Anesthetic Effect) | Guinea Pig | Intradermal Injection | 3.2 x 10^-3 M | Similar anesthetic effect to lidocaine | [9] |
| In-Vivo & Clinical Studies | |||||
| Bladder Capacity Increase | Human | Urodynamic Study | Not specified | Average increase of 19% | [4][10] |
| Bladder Capacity Increase | Human | Urodynamic Study | Not specified | Average increase of 83 ml | [11] |
| Bladder Volume at First Urge Sensation | Human | Urodynamic Study | Not specified | Increased by 55.1 ± 58.8 ml (36%) | [11] |
| Mean Pressure of Uninhibited Detrusor Contraction | Human | Urodynamic Study | Not specified | Diminished by almost 50% | [4][10][11] |
| Onset of Uninhibited Detrusor Contraction | Human | Urodynamic Study | Not specified | Delayed by 80% of bladder capacity | [4][10][11] |
Experimental Protocols
Protocol 1: In-Vivo Assessment of Micturition Reflex in Rats (Cystometry)
This protocol details the procedure for performing cystometry in anesthetized rats to evaluate the effects of this compound on bladder function.
1. Animal Preparation:
-
Species: Female Sprague-Dawley rats (250-300g).
-
Anesthesia: Induce anesthesia with an intraperitoneal (IP) injection of Ketamine (75-100 mg/kg) and Xylazine (5-10 mg/kg).[3] Maintain anesthesia with supplemental doses of Ketamine as needed. Ensure adequate depth of anesthesia by monitoring the pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the anesthetized rat in a supine position.
-
Make a midline abdominal incision to expose the urinary bladder.
-
Carefully insert a polyethylene catheter (PE-50) into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the other end of the catheter subcutaneously to the back of the neck for later access.
-
Close the abdominal incision in layers.
-
Allow the animal to recover for at least 48 hours before the cystometric recordings.
-
2. Cystometry Procedure:
-
Place the conscious, restrained rat in a metabolic cage.
-
Connect the bladder catheter to a three-way stopcock, which is connected to a pressure transducer and a syringe pump.
-
Infuse sterile saline at a constant rate (e.g., 10 ml/hr) into the bladder.
-
Record the intravesical pressure continuously.
-
Measure the following urodynamic parameters:
-
Bladder Capacity: The volume of saline infused to elicit a micturition contraction.
-
Voiding Pressure: The peak pressure during a micturition contraction.
-
Intercontraction Interval: The time between micturition contractions.
-
Basal Pressure: The pressure at the beginning of bladder filling.
-
Threshold Pressure: The pressure at which a micturition contraction is initiated.
-
3. Drug Administration:
-
Administer this compound or vehicle control intravenously (IV) or intraperitoneally (IP) at the desired doses. Recommended adult human dose is 100-200 mg, three to four times daily.[12] Animal doses should be determined based on allometric scaling.
-
Record cystometric parameters before and after drug administration to assess the effects of this compound.
Protocol 2: In-Vitro Assessment of Detrusor Muscle Contractility
This protocol describes the methodology for an isolated bladder strip assay to investigate the direct effects of this compound on detrusor smooth muscle contraction.
1. Tissue Preparation:
-
Euthanize a rat via an approved method and excise the urinary bladder.
-
Place the bladder in cold Krebs-Henseleit solution. The composition of the solution is as follows (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.[6][13][14]
-
Remove the urothelium and surrounding connective tissue.
-
Cut the detrusor muscle into longitudinal strips (approximately 10 mm long and 2-3 mm wide).
2. Organ Bath Setup:
-
Mount the detrusor strips in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
3. Contraction Studies:
-
Agonist-Induced Contractions:
-
Induce contractions by adding a contractile agent such as Carbachol (a muscarinic agonist) or KCl to the organ bath in a cumulative concentration-response manner.
-
To assess the effect of this compound, pre-incubate the tissue with the desired concentration of this compound for a specified period (e.g., 20-30 minutes) before adding the contractile agent.
-
Record the contractile force and generate concentration-response curves to determine parameters like EC50 and maximum contraction. This compound has been shown to suppress carbachol-induced contractions in a noncompetitive manner.[9]
-
-
Electrical Field Stimulation (EFS):
-
Induce nerve-mediated contractions by applying electrical field stimulation through two platinum electrodes placed parallel to the muscle strip.
-
Typical stimulation parameters are: 50 V, 0.5 ms pulse duration, for 10 seconds at varying frequencies (e.g., 2-50 Hz).[15]
-
Evaluate the effect of this compound by administering it to the organ bath before EFS. This compound has been shown to suppress bladder contractions induced by pelvic nerve stimulation.[9]
-
Protocol 3: Assessment of Pelvic Nerve Activity
This protocol provides a method for recording pelvic nerve activity in anesthetized rats to evaluate the central effects of this compound.
1. Animal Preparation:
-
Anesthetize a rat as described in Protocol 1.
-
Perform a laparotomy to expose the pelvic organs.
2. Nerve Recording:
-
Place a pair of silver wire electrodes on the isolated pelvic nerve.
-
Record the efferent and afferent nerve activity using a differential amplifier and data acquisition system.
-
Induce rhythmic bladder contractions by infusing saline into the bladder to stimulate the micturition reflex.
3. Drug Administration and Analysis:
-
Administer this compound intravenously.
-
Analyze the pelvic nerve activity before and after drug administration. This compound has been shown to abolish isovolumetric rhythmic bladder contractions and the associated efferent pelvic nerve activity without affecting afferent activity.[9]
Mandatory Visualizations
References
- 1. Documents download module [ec.europa.eu]
- 2. europeanreview.org [europeanreview.org]
- 3. einsteinmed.edu [einsteinmed.edu]
- 4. Dissection of Pelvic Autonomic Ganglia and Associated Nerves in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 6. support.harvardapparatus.com [support.harvardapparatus.com]
- 7. Pharmacological studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. himedialabs.com [himedialabs.com]
- 9. Mechanisms of the suppression of the bladder activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound on hyperactive detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dissection of Pelvic Autonomic Ganglia and Associated Nerves in Male and Female Rats. | Semantic Scholar [semanticscholar.org]
- 12. reference.medscape.com [reference.medscape.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Application Note: Formulation and Evaluation of Flavoxate Gastro-Retentive Floating Tablets
Audience: Researchers, scientists, and drug development professionals.
Introduction: Flavoxate Hydrochloride (HCl) is a smooth muscle relaxant primarily used for treating urinary incontinence and urgency.[1] Its relatively short biological half-life and absorption window in the upper gastrointestinal tract make it an ideal candidate for a gastro-retentive drug delivery system (GRDDS).[2][3] A floating tablet is a type of GRDDS designed to remain buoyant in the stomach for an extended period, allowing for sustained drug release, improved bioavailability, and reduced dosing frequency.[3][4] This application note provides detailed protocols for the formulation of this compound HCl floating tablets using various hydrophilic polymers and their subsequent evaluation. The methodology is based on the direct compression technique, utilizing effervescent agents to achieve buoyancy.[5]
Experimental Protocols
Materials
The primary materials required for the formulation include:
-
Active Pharmaceutical Ingredient (API): this compound HCl
-
Hydrophilic Polymers (Matrix Formers): Hydroxypropyl Methylcellulose (HPMC) K100M, Lannea Coromandelica Gum (LCG), Xanthan Gum.[1][6]
-
Gas-Generating Agents: Sodium Bicarbonate, Citric Acid.[6]
-
Diluent: Dibasic Calcium Phosphate.[7]
-
Lubricant: Magnesium Stearate.[5]
-
Glidant: Talc.[6]
Protocol for Tablet Formulation (Direct Compression)
The direct compression method is a common and efficient technique for preparing these tablets.[5]
-
Sieving: Pass the accurately weighed amounts of this compound HCl, polymers, and other excipients (except the lubricant and glidant) through a #40 sieve to ensure uniform particle size.[6]
-
Blending: Mix the sieved powders in a blender for approximately 10-15 minutes to achieve a homogenous blend.[5]
-
Lubrication: Add the specified quantities of magnesium stearate and talc to the powder blend and mix for an additional 2-3 minutes.
-
Compression: Compress the final lubricated blend into tablets using a rotary tablet compression machine.[5]
Protocol for Pre-Compression Evaluation of Powder Blend
Evaluate the flow properties of the powder blend to ensure suitability for compression.
-
Bulk Density (BD): Pour a known weight of the powder blend into a graduated measuring cylinder and record the unsettled volume. Calculate BD using the formula: BD = Weight of Powder / Bulk Volume.
-
Tapped Density (TD): Tap the measuring cylinder containing the powder blend from a standard height until a constant volume is achieved. Calculate TD using the formula: TD = Weight of Powder / Tapped Volume.
-
Carr’s Index (Compressibility Index): Calculate using the formula: Carr’s Index (%) = [(TD - BD) / TD] x 100.
-
Hausner's Ratio: Calculate using the formula: Hausner's Ratio = TD / BD.
-
Angle of Repose: Determine by allowing the powder to flow through a funnel onto a flat surface. Measure the height (h) and radius (r) of the powder cone and calculate using the formula: θ = tan⁻¹(h/r).
Protocol for Post-Compression Tablet Evaluation
Evaluate the compressed tablets for various quality control parameters.
-
Hardness Test: Measure the crushing strength of at least three tablets from a batch using a Pfizer or Monsanto hardness tester.[5]
-
Thickness Test: Measure the thickness of three randomly selected tablets using Vernier calipers.[5]
-
Weight Variation: Weigh 20 tablets individually, calculate the average weight, and determine the percentage deviation of each tablet from the average.
-
Friability Test: Weigh a sample of tablets (W_initial), place them in a Roche friabilator, and rotate at 25 rpm for 4 minutes. Remove the tablets, de-dust them, and re-weigh (W_final). Calculate friability using: Friability (%) = [(W_initial - W_final) / W_initial] x 100.
-
Drug Content Uniformity: Triturate 20 tablets to a fine powder. Dissolve a quantity of powder equivalent to 100 mg of this compound HCl in 100 mL of 0.1 N HCl. After sonication and filtration, measure the absorbance of a suitably diluted solution spectrophotometrically at 291 nm against a 0.1 N HCl blank.[5][7]
Protocol for In Vitro Buoyancy Studies
These tests determine the floating characteristics of the tablets.
-
Apparatus: Use a USP Dissolution Apparatus II (Paddle type).
-
Medium: 900 mL of 0.1 N HCl (simulated gastric fluid), maintained at 37 ± 0.5°C.[6][8]
-
Procedure:
-
Place one tablet in the dissolution vessel.
-
Floating Lag Time (FLT): Record the time (in seconds or minutes) it takes for the tablet to rise to the surface of the medium.[3][5]
-
Total Floating Time (TFT): Visually observe and record the total duration for which the tablet remains buoyant on the surface of the medium.[8]
-
Protocol for Swelling Index Study
This study evaluates the hydration capacity of the polymer matrix.
-
Procedure: Weigh a tablet (W1) and place it in a beaker containing 100 mL of 0.1 N HCl.[5]
-
Measurement: At regular intervals, remove the tablet, carefully blot the excess water from the surface, and weigh it (W2).
-
Calculation: Calculate the swelling index using the formula: Swelling Index (%) = [(W2 - W1) / W1] x 100.[5]
Protocol for In Vitro Drug Release (Dissolution) Study
This test measures the rate and extent of drug release from the tablet.
-
Apparatus: USP Dissolution Apparatus II (Paddle type).
-
Medium: 900 mL of 0.1 N HCl.
-
Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle rotation speed at 50 or 100 rpm.[3][8]
-
Sampling: Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 18 hours). Replace the withdrawn volume with an equal amount of fresh dissolution medium to maintain sink conditions.[8]
-
Analysis: Filter the samples and analyze the drug concentration spectrophotometrically at 291 nm.
-
Data Analysis: Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.[1][6]
Data Presentation
Table 1: Example Formulations of this compound HCl Floating Tablets (All quantities in mg)
| Ingredient | F1 | F2 | F3 | F4 | F5 |
|---|---|---|---|---|---|
| This compound HCl | 200 | 200 | 200 | 200 | 200 |
| HPMC K100M | 30 | 40 | 50 | 30 | 40 |
| Lannea Coromandelica Gum | 30 | 30 | 30 | 40 | 40 |
| Sodium Bicarbonate | 40 | 40 | 40 | 40 | 40 |
| Dibasic Calcium Phosphate | 80 | 70 | 60 | 80 | 70 |
| Magnesium Stearate | 5 | 5 | 5 | 5 | 5 |
| Talc | 5 | 5 | 5 | 5 | 5 |
| Total Weight | 400 | 400 | 400 | 400 | 400 |
(Data synthesized from factorial design studies for illustrative purposes)[5][7]
Table 2: Typical Evaluation Parameters for Powder Blends
| Parameter | Acceptable Range | Typical Result |
|---|---|---|
| Bulk Density (g/mL) | - | 0.45 - 0.55 |
| Tapped Density (g/mL) | - | 0.50 - 0.65 |
| Carr's Index (%) | 5 - 15 (Excellent) | < 15 |
| Hausner's Ratio | < 1.25 (Good) | < 1.20 |
| Angle of Repose (°) | < 30 (Excellent) | 25 - 30 |
Table 3: Physicochemical Evaluation of Compressed Tablets
| Parameter | Specification | Typical Result |
|---|---|---|
| Hardness ( kg/cm ²) | 4 - 8 | 5.5 - 6.5 |
| Thickness (mm) | Varies | 3.0 ± 0.2 |
| Friability (%) | < 1% | < 0.8% |
| Weight Variation (%) | ± 5% | Within limits |
| Drug Content (%) | 90% - 110% | 98.5% - 101.2% |
(Pharmacopoeial limits and typical results are shown)[5][6]
Table 4: In Vitro Buoyancy and Drug Release Characteristics
| Formulation Code | Floating Lag Time (s) | Total Floating Time (h) | Drug Release at 18h (%) | Release Kinetics Model |
|---|---|---|---|---|
| FX5 | < 60 | > 12 | ~95% | First-Order, Non-Fickian |
| F3 (Limonia/Xanthan) | 46 | > 18 | 94.3% | First-Order |
| F4 (Limonia/Xanthan) | < 60 | > 18 | 94.3% | First-Order |
(Data compiled from multiple studies for comparison)[1][6]
Visualizations
Caption: Experimental workflow for this compound floating tablet formulation and evaluation.
Caption: Mechanism of action for an effervescent gastro-retentive floating tablet.
References
- 1. Formulation development and evaluation of this compound HCl gastroretentive floating tablets:(TJPS-2020-0267) | Gunda | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]
- 2. jetir.org [jetir.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. ijpras.com [ijpras.com]
- 5. thaiscience.info [thaiscience.info]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for Measuring Flavoxate Bioavailability in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques used for measuring the bioavailability of Flavoxate in preclinical models. The protocols detailed below are essential for researchers in pharmacology and drug development to obtain reliable and reproducible pharmacokinetic data.
Introduction to this compound and its Bioavailability
This compound is a synthetic flavone derivative used as a urinary antispasmodic agent. It exerts its effects through a combination of mechanisms, including phosphodiesterase (PDE) inhibition and calcium channel blocking, leading to smooth muscle relaxation in the urinary tract. Understanding the bioavailability of this compound and its primary active metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA), is crucial for the development of effective oral dosage forms and for interpreting preclinical efficacy and toxicology data. Preclinical studies in animal models are a critical step in this process, providing key insights into the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Preclinical Models for this compound Bioavailability Studies
The selection of an appropriate animal model is a critical first step in conducting preclinical bioavailability studies. Rodents, particularly rats, are commonly used for initial pharmacokinetic screening due to their small size, ease of handling, and well-characterized physiology. While specific pharmacokinetic data for this compound in various preclinical models is not extensively published in a comparative format, studies in rats have indicated that the drug is well-absorbed after oral administration.[1]
Quantitative Analysis of this compound and MFCA in Biological Matrices
Accurate quantification of this compound and its major metabolite, MFCA, in plasma or other biological matrices is the cornerstone of any bioavailability study. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.
Table 1: Summary of Analytical Method Parameters for this compound and MFCA Quantification
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 250 µg/mL | 0.5 - 200 ng/mL |
| Limit of Detection (LOD) | 0.23 µg/mL | Not explicitly stated, but high sensitivity |
| Limit of Quantification (LOQ) | 0.69 µg/mL | 0.5 ng/mL (LLOQ) |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
| Primary Reference | [2] | [3] |
Experimental Protocols
Animal Dosing and Sample Collection
Objective: To administer this compound to preclinical models and collect serial blood samples for pharmacokinetic analysis.
Materials:
-
This compound hydrochloride
-
Vehicle for oral and intravenous administration (e.g., saline, polyethylene glycol)
-
Appropriate animal model (e.g., Sprague-Dawley rats)
-
Gavage needles for oral administration
-
Syringes and needles for intravenous administration and blood collection
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
Protocol for Oral Administration in Rats:
-
Fast the animals overnight (approximately 12 hours) with free access to water.
-
Prepare the this compound dosing solution in the chosen vehicle at the desired concentration.
-
Accurately weigh each animal to determine the correct dose volume.
-
Administer the this compound solution orally using a gavage needle.
-
Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Place the collected blood into anticoagulant tubes and gently mix.
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
Protocol for Intravenous Administration in Rats:
-
Anesthetize the animals according to an approved protocol.
-
Surgically prepare a catheter in a suitable vein (e.g., jugular vein, femoral vein) for drug administration and blood sampling.
-
Administer the this compound solution as a bolus or infusion through the catheter.
-
Collect blood samples at the same time points as the oral study.
-
Process and store the plasma samples as described above.
Plasma Sample Preparation for LC-MS/MS Analysis
Objective: To extract this compound and MFCA from plasma samples for quantification.
Materials:
-
Frozen plasma samples
-
Internal standard (IS) solution (e.g., a structurally similar compound)
-
Protein precipitation solvent (e.g., acetonitrile, methanol)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Protocol:
-
Thaw the plasma samples on ice.
-
In a microcentrifuge tube, add a small aliquot of plasma (e.g., 100 µL).
-
Add the internal standard solution.
-
Add the protein precipitation solvent (typically in a 3:1 ratio to the plasma volume).
-
Vortex the mixture vigorously for 1-2 minutes to precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Objective: To quantify the concentration of this compound and MFCA in the prepared plasma samples.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
Typical Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Typical Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, MFCA, and the internal standard.
Data Analysis and Pharmacokinetic Parameters
The plasma concentration-time data obtained from the LC-MS/MS analysis are used to calculate key pharmacokinetic parameters. Non-compartmental analysis is a common method for this purpose.
Key Pharmacokinetic Parameters:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The area under the plasma concentration-time curve, which represents the total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation, calculated as:
F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a preclinical bioavailability study of this compound.
References
- 1. Pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Flavoxate in Research Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Flavoxate in research assays.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound hydrochloride?
This compound hydrochloride is characterized as being slightly to sparingly soluble in water.[1][2] Its solubility is pH-dependent, generally decreasing as the pH increases.[3] For practical laboratory purposes, direct dissolution in aqueous buffers can be challenging and may lead to incomplete solubilization or precipitation.
Q2: What are the common organic solvents for dissolving this compound hydrochloride?
This compound hydrochloride is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] The solubility in these solvents is reported to be approximately 1 to 3 mg/mL.[4][5]
Q3: My this compound hydrochloride precipitated when I diluted my DMSO stock solution with aqueous buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when a drug that is soluble in an organic solvent is introduced into an aqueous medium where it is less soluble. To troubleshoot this:
-
Decrease the final concentration: The most straightforward approach is to use a more diluted final concentration of this compound in your assay.
-
Optimize the solvent ratio: A common technique is to first dissolve this compound hydrochloride in an organic solvent like DMF or DMSO and then dilute it with the aqueous buffer of choice.[4] A 1:1 solution of DMF:PBS (pH 7.2) has been reported to yield a solubility of approximately 0.5 mg/mL.[4] Experiment with different ratios to find the optimal balance for your specific buffer system and required concentration.
-
Use a co-solvent system: Employing a mixture of solvents can enhance solubility. For instance, a combination of ethanol and DMSO might be effective.[6]
-
Consider solubility enhancement techniques: If simple solvent optimization is insufficient, more advanced methods described below, such as using cyclodextrins or creating solid dispersions, may be necessary.
Q4: What are the main strategies to enhance the aqueous solubility of this compound for in vitro assays?
Several techniques can be employed to improve the solubility and dissolution rate of poorly water-soluble drugs like this compound.[7] These include:
-
Co-solvency: Using a mixture of water-miscible solvents.[8]
-
pH Adjustment: Taking advantage of the pH-dependent solubility of the compound.[8]
-
Complexation with Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin to increase its apparent water solubility.[9][10][11]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to improve its wettability and dissolution rate.[7][12][13]
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range to increase the surface area for dissolution. This can include nanoemulsions and nanosuspensions.[14][15][16]
Troubleshooting Guide
Issue: this compound precipitates in cell culture media during cell-based assays.
-
Possible Cause 1: Exceeding the thermodynamic solubility.
-
Solution: Determine the maximum tolerated DMSO concentration for your cell line (typically ≤ 0.5%). Prepare a high-concentration stock of this compound in 100% DMSO and then dilute it in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration remains below the toxic level. It is crucial to perform a solvent toxicity control in your experiments.[6][17]
-
-
Possible Cause 2: Interaction with media components.
-
Solution: Serum proteins in the media can sometimes interact with compounds. Try reducing the serum concentration if your cell line can tolerate it. Alternatively, prepare the final dilution of this compound in a serum-free medium immediately before adding it to the cells.
-
Issue: Inconsistent results in enzyme or binding assays.
-
Possible Cause: Undissolved compound.
-
Solution: Ensure your this compound stock solution is fully dissolved before preparing dilutions. Gentle warming (e.g., to 37°C) or brief sonication can sometimes help dissolve any remaining microcrystals.[6] However, be cautious about the thermal stability of the compound. For enzymatic assays, incorporating a small amount of a non-ionic detergent like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) in the assay buffer can help maintain solubility.[17]
-
Quantitative Data Summary
The following tables summarize the solubility data for this compound hydrochloride in various solvents.
Table 1: Solubility of this compound Hydrochloride in Common Solvents
| Solvent | Solubility | Reference |
| Water | 10 mg/mL (23.36 mM) | [5] |
| DMSO | 3 mg/mL (7.01 mM) | [5] |
| DMSO | ~1 mg/mL | [4] |
| Dimethylformamide (DMF) | ~1 mg/mL | [4] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| Ethanol (95%) | Slightly soluble | [1] |
| Chloroform | Sparingly soluble | [1] |
Note: "Slightly soluble" and "sparingly soluble" are qualitative terms from pharmacopeial standards. Discrepancies in quantitative values can arise from differences in experimental conditions and material batches.
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Solubility |
| 1.2 | Higher Solubility |
| 7.4 | Lower Solubility |
This table illustrates the general trend of decreased solubility with increasing pH, as highlighted in the literature.[3][18][19]
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex for Enhanced Aqueous Solubility
This protocol is based on the principle of forming an inclusion complex to enhance the solubility of flavonoids.[9][11]
Objective: To prepare a this compound-HP-β-CD complex to increase its aqueous solubility for use in research assays.
Materials:
-
This compound hydrochloride
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.
-
Cyclodextrin Solution Preparation: Dissolve the calculated amount of HP-β-CD in deionized water with gentle stirring.
-
Addition of this compound: Slowly add the calculated amount of this compound hydrochloride to the HP-β-CD solution while continuously stirring.
-
Complexation: Cover the container and allow the mixture to stir at room temperature for 24-48 hours to ensure maximum complex formation.
-
Lyophilization: Freeze the resulting solution (e.g., at -80°C) and then lyophilize it until a dry powder is obtained. This powder is the this compound-HP-β-CD inclusion complex.
-
Solubility Testing: The solubility of the complex can be determined by adding the powder to the aqueous buffer of choice, vortexing, and quantifying the amount of dissolved this compound using a validated analytical method like HPLC.[20][21][22]
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol is adapted from the solvent evaporation method used to create solid dispersions for poorly soluble drugs.[13][23]
Objective: To prepare a solid dispersion of this compound in a hydrophilic carrier to enhance its dissolution rate.
Materials:
-
This compound hydrochloride
-
A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30 or Polyethylene glycol (PEG) 6000)
-
A common solvent that dissolves both the drug and the carrier (e.g., ethanol or methanol)
-
Rotary evaporator or a water bath with a nitrogen stream
Methodology:
-
Ratio Selection: Choose the weight ratio of this compound to the carrier. Ratios of 1:1, 1:2, and 1:3 can be tested initially.
-
Dissolution: Dissolve both the this compound hydrochloride and the hydrophilic carrier in the chosen solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. Alternatively, the solvent can be evaporated in a water bath with a gentle stream of nitrogen.
-
Drying: Further dry the resulting solid film under vacuum for several hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Dissolution Rate Study: Compare the dissolution rate of the prepared solid dispersion powder to that of the pure this compound hydrochloride in your assay buffer. This can be done by taking samples at various time points and analyzing the concentration of dissolved this compound by HPLC.
Visualizations
Caption: Workflow for selecting a this compound solubility enhancement strategy.
Caption: Mechanisms of this compound solubility enhancement.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. drugfuture.com [drugfuture.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. humapub.com [humapub.com]
- 11. Enhancing the Solubility of Poorly Soluble Drugs Using Cyclodextrin Inclusion Complexation: A Case-Based Analysis [apexvia.com]
- 12. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijlbps.net [ijlbps.net]
- 14. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 15. scifiniti.com [scifiniti.com]
- 16. pharmtech.com [pharmtech.com]
- 17. researchgate.net [researchgate.net]
- 18. WO2020021422A1 - Controlled release formulation comprising this compound - Google Patents [patents.google.com]
- 19. AU2022392482A1 - Controlled release formulations of this compound and process for preparation thereof - Google Patents [patents.google.com]
- 20. Development and validation of single analytical HPLC method for determination of this compound HCl in bulk, tablets and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Liquid Chromatographic Determination of this compound HCl in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flavoxate Dosage for Sustained Efficacy In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with flavoxate. Our goal is to offer practical guidance to address specific issues encountered during in vivo experiments aimed at optimizing this compound dosage for sustained efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound for treating overactive bladder (OAB)?
This compound exhibits a multifactorial mechanism of action that contributes to its efficacy in treating symptoms of overactive bladder. Its primary actions include:
-
Direct Myotropic Relaxation: this compound acts directly on the smooth muscle of the urinary tract, including the detrusor muscle, causing it to relax. This action is similar to that of papaverine.
-
Calcium Channel Blockade: It inhibits voltage-dependent L-type calcium channels in detrusor myocytes. This action reduces the influx of calcium ions, which is essential for muscle contraction, thereby promoting bladder relaxation.[1]
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE, which leads to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels contribute to smooth muscle relaxation.
-
Anticholinergic (Muscarinic Receptor Antagonist) Activity: It acts as a competitive antagonist at muscarinic acetylcholine receptors, which are involved in bladder muscle contractions.[2]
-
Local Anesthetic Properties: this compound also possesses local anesthetic effects, which can help in alleviating the discomfort and pain associated with bladder inflammation or irritation.
Q2: What are the key pharmacokinetic parameters of this compound to consider when designing an in vivo study?
When designing in vivo studies, it is crucial to consider the following pharmacokinetic parameters of this compound:
-
Absorption: this compound is well-absorbed from the gastrointestinal tract.
-
Metabolism: It is extensively metabolized in the liver to its main active metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA). Due to this rapid metabolism, this compound is often undetectable in plasma after oral administration. Therefore, pharmacokinetic studies typically measure MFCA levels.[3]
-
Excretion: Approximately 57% of an oral dose of this compound hydrochloride is excreted in the urine within 24 hours, primarily as its metabolites.
-
Half-life: The half-life of MFCA is approximately 3.5 hours.[4] This relatively short half-life necessitates the development of sustained-release formulations for prolonged efficacy.
Pharmacokinetic Parameters of this compound and its Metabolite (MFCA)
| Parameter | This compound | 3-methyl-flavone-8-carboxylic acid (MFCA) | Reference |
| Oral Bioavailability | Low (extensively metabolized) | - | [3] |
| Time to Peak Plasma Concentration (Tmax) | Not typically detected | 30-60 minutes (200 mg dose); ~2 hours (400 mg dose) | [3] |
| Half-life (t½) | ~5 minutes (intravenous) | ~3.5 hours | [4] |
| Primary Route of Excretion | Urine (as metabolites) | Urine |
Q3: What are the common animal models used to evaluate the in vivo efficacy of this compound for OAB?
Several animal models are utilized to study overactive bladder and assess the efficacy of drugs like this compound. These models aim to mimic the symptoms of OAB, such as increased urinary frequency and detrusor overactivity. Common models include:
-
Cyclophosphamide (CYP)-Induced Cystitis: Intraperitoneal injection of CYP in rodents induces bladder inflammation and hyperactivity, leading to symptoms that resemble human OAB and bladder pain syndrome.[5][6]
-
Lipopolysaccharide (LPS)-Induced Cystitis: Intravesical instillation or systemic injection of LPS, a component of the outer membrane of Gram-negative bacteria, can induce a robust inflammatory response in the bladder.[7]
-
Spontaneous Hypertensive Rats (SHR): These rats exhibit genetic predispositions that lead to detrusor overactivity, making them a useful model for idiopathic OAB.
-
Partial Bladder Outlet Obstruction (pBOO): Surgical creation of a partial obstruction of the urethra in animals leads to bladder hypertrophy and detrusor overactivity over time.
Troubleshooting Guides
In Vivo Urodynamic Studies (Cystometry)
Problem: High variability in cystometric data between animals in the same treatment group.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Catheter Placement | Ensure consistent and correct placement of the bladder catheter. For rats, suprapubic catheterization is often preferred over transurethral methods to avoid obstruction and irritation that can affect voiding reflexes.[8][9] Confirm placement and check for leaks before starting the recording. |
| Anesthesia Level | The depth of anesthesia can significantly impact bladder reflexes. Use a long-acting anesthetic like urethane that has minimal effects on the micturition reflex.[10][11] Monitor the depth of anesthesia throughout the experiment and maintain it at a consistent level. |
| Animal Stress | Stress can influence bladder function. Allow animals to acclimatize to the experimental setup to minimize stress-induced artifacts. |
| Bladder Irritation from Surgery | Allow for a sufficient recovery period (typically 3-5 days) after catheter implantation surgery before conducting cystometry to allow for the resolution of post-operative inflammation. |
| Movement Artifacts | If using conscious animals, movement can cause significant artifacts in the pressure readings.[12] Use a swiveling tether system to allow movement while minimizing catheter twisting and dislodgement.[13] For anesthetized animals, ensure they are securely positioned. |
Problem: No discernible effect of this compound on bladder capacity or voiding frequency.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Dose | The dose of this compound may be too low to elicit a response. Conduct a dose-response study to determine the optimal dose for the animal model being used. |
| Rapid Metabolism | Due to its rapid metabolism, the concentration of active drug at the bladder may be insufficient with standard formulations. Consider using a sustained-release formulation or more frequent dosing to maintain therapeutic levels. |
| Route of Administration | The chosen route of administration may not be optimal. While oral administration is common, intravenous or intraperitoneal routes may be considered to bypass first-pass metabolism for initial efficacy studies. |
| Timing of Measurement | The urodynamic measurements may not be timed correctly with the peak plasma concentration of the active metabolite, MFCA. Time the cystometry to coincide with the expected Tmax of MFCA. |
| Animal Model Insensitivity | The chosen animal model may not be responsive to the mechanism of action of this compound. Consider using a different model of bladder overactivity. |
Isolated Bladder Strip Contractility Assays
Problem: Inconsistent or weak contractile responses of bladder strips.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Tissue Viability | Ensure the bladder tissue is fresh and immediately placed in cold, oxygenated Krebs solution upon dissection to maintain viability. Handle the tissue gently to avoid damage. |
| Strip Preparation | The size and orientation of the bladder strips are critical. Cut strips of a consistent size (e.g., ~2 x 8 mm for rats) and orient them along the longitudinal axis of the detrusor muscle.[14] |
| Inadequate Equilibration | Allow the tissue strips to equilibrate in the organ bath for at least 60-90 minutes under a stable baseline tension before starting the experiment. |
| Urothelium Removal | The presence or absence of the urothelium can affect contractility. Decide whether to keep the urothelium intact or remove it based on the experimental question. If removing it, ensure the removal is complete without damaging the underlying muscle.[15] |
| Stimulation Parameters | For electrical field stimulation (EFS), optimize the stimulation parameters (frequency, voltage, pulse duration) to elicit reproducible contractions. |
Pharmacokinetic Analysis
Problem: High variability in plasma concentrations of MFCA.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure accurate and consistent administration of the this compound dose, especially for oral gavage. |
| Food Effect | The presence of food in the stomach can affect drug absorption. Standardize the fasting period for all animals before dosing. |
| Sample Collection and Handling | Collect blood samples at precise time points. Process the samples promptly to separate plasma and store them at -80°C to prevent degradation of the analyte. This compound is known to be unstable in plasma at physiological pH.[16] |
| Analytical Method Variability | Validate the HPLC or LC-MS/MS method for the quantification of MFCA to ensure it is accurate, precise, and reproducible.[17] Use an internal standard to account for variations in sample processing and injection volume. |
| Interspecies and Intraspecies Variability | Be aware of the inherent biological variability between animals.[3] Use a sufficient number of animals per group to obtain statistically meaningful data.[18] |
Problem: Difficulty in detecting this compound in plasma samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Rapid Metabolism | This compound is rapidly metabolized to MFCA and is often not detectable in plasma after oral administration.[3] Focus on quantifying the active metabolite, MFCA. |
| Sample Instability | This compound is unstable in biological matrices.[16] Ensure samples are processed and stored under conditions that minimize degradation (e.g., immediate acidification or freezing). |
| Insufficient Analytical Sensitivity | The analytical method may not be sensitive enough to detect the low concentrations of this compound. Use a highly sensitive method such as LC-MS/MS. |
Experimental Protocols
Protocol 1: In Vivo Cystometry in Anesthetized Rats
-
Animal Preparation: Anesthetize female Sprague-Dawley rats (200-250g) with urethane (1.2 g/kg, s.c.).[11]
-
Catheter Implantation: Perform a midline abdominal incision to expose the bladder. Insert a PE-50 catheter into the bladder dome and secure it with a purse-string suture. Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.
-
Experimental Setup: Place the rat in a metabolic cage. Connect the bladder catheter to a pressure transducer and a syringe pump via a three-way stopcock.
-
Equilibration: Allow the animal to stabilize for 30-60 minutes.
-
Cystometric Recording: Infuse saline into the bladder at a constant rate (e.g., 10 mL/h). Record the intravesical pressure continuously. Micturition volumes can be measured by placing the metabolic cage on a digital balance.
-
Data Analysis: Analyze the cystometrogram for parameters such as bladder capacity, voiding pressure, intercontraction interval, and voided volume.
Protocol 2: Isolated Bladder Strip Contractility Assay
-
Tissue Preparation: Euthanize the animal and immediately excise the bladder. Place the bladder in cold, oxygenated Krebs-Henseleit solution.
-
Strip Dissection: Open the bladder longitudinally and cut several smooth muscle strips (approximately 2 mm wide and 8 mm long) from the bladder body.[14]
-
Mounting: Mount the strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2/5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the strips to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.
-
Contraction Induction: Induce contractions using agents such as carbachol, potassium chloride (KCl), or electrical field stimulation (EFS).
-
Drug Testing: After establishing stable contractile responses, add this compound at increasing concentrations to the bath to determine its relaxant effect.
-
Data Analysis: Measure the amplitude and frequency of contractions and calculate the concentration-response curve for this compound.
Protocol 3: Pharmacokinetic Study of this compound in Rats
-
Animal Dosing: Administer this compound to rats via oral gavage at the desired dose. Include a control group receiving the vehicle.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 90 minutes, and 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes.
-
Sample Stabilization: Due to the instability of this compound, it is crucial to stabilize the samples. This can be achieved by immediately freezing the plasma at -80°C. For MFCA analysis, the stability is generally better.
-
Sample Analysis: Analyze the plasma concentrations of MFCA using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Visualizations
References
- 1. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2020021422A1 - Controlled release formulation comprising this compound - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Experimental in vivo model to evaluate the impact of Cernitin™ on pain response on induced chronic bladder inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide induced Cystitis Model - Creative Biolabs [creative-biolabs.com]
- 8. Comparison of cystometric methods in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of Cystometry in Small Rodents: A Study of Bladder Chemosensation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Artifacts in Urodynamic Studies: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Muro-Neuro-Urodynamics ; a review of the functional assessment of mouse lower urinary tract function [frontiersin.org]
- 14. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. This compound and 3-methylflavone-8-carboxylic acid. Assay methods in blood and urine, plasma-red cells repartition and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid Chromatographic Determination of this compound HCl in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
Technical Support Center: Flavoxate Drug Formulation Stability and Degradation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with flavoxate drug formulations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation is showing significant degradation during stability studies. What are the most likely causes?
This compound hydrochloride is susceptible to degradation under certain conditions. The most common causes of instability are:
-
Hydrolysis: this compound is an ester and is prone to hydrolysis, especially in acidic and basic environments.[1][2] The primary hydrolysis product is 3-methylflavone-8-carboxylic acid.[2][3]
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to significant degradation.[1]
-
pH: The stability of this compound is pH-dependent. It is more stable at a pH of around 5.0.[2] In phosphate buffer at pH 7.4, the half-life is approximately 60 minutes.[2]
Q2: I am developing a stability-indicating HPLC method for this compound. What are the key chromatographic parameters to consider?
Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated for the analysis of this compound and its degradation products. Key parameters to consider include:
-
Column: A C18 column (e.g., Hypersil ODS, 5µm, 150 x 4.6 mm or Zorbax eclipse XBD-C18, 5µm, 150 mm × 4.6 mm) is commonly used.[4][5]
-
Mobile Phase: A mixture of a buffer (e.g., pH 2.75 buffer or 12 mM ammonium acetate at pH 4.0) and an organic solvent like acetonitrile is typical.[3][4] The ratio of buffer to acetonitrile may need optimization to achieve good separation.
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[4]
-
Detection Wavelength: UV detection at 211 nm, 220 nm, or 293 nm can be used for quantification.[1][3]
-
Temperature: The column temperature is usually maintained at ambient or 25°C.[4]
Q3: How can I perform a forced degradation study for this compound as per ICH guidelines?
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating method.[6][7] Here are the typical stress conditions for this compound:
-
Acid Hydrolysis: Treat the drug substance with 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 40-60°C).[7]
-
Base Hydrolysis: Use 0.1 M to 1 M NaOH or KOH under similar temperature conditions as acid hydrolysis.[7]
-
Oxidative Degradation: Expose the drug to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[6]
-
Thermal Degradation: Subject the solid drug substance to dry heat (e.g., 60°C).[1]
-
Photolytic Degradation: Expose the drug substance to UV and visible light.[1]
It is recommended to aim for 10-30% degradation to ensure that the analytical method can effectively separate the degradation products from the parent drug.[8]
Troubleshooting Guides
Problem 1: Poor peak shape (tailing) in HPLC analysis of this compound.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Possible Cause 2: Secondary interactions with the stationary phase.
-
Troubleshooting: Add a competing agent like triethylamine to the mobile phase to minimize peak tailing caused by interactions with residual silanol groups on the silica-based column.[9]
-
-
Possible Cause 3: Column degradation.
-
Troubleshooting: If the column has been used extensively, especially with aggressive mobile phases, its performance may decline. Replace the column with a new one of the same type.
-
Problem 2: Inconsistent results in the stability testing of a solid dosage form.
-
Possible Cause 1: Interaction between this compound and excipients.
-
Troubleshooting: Perform compatibility studies using techniques like Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) to check for any chemical interactions between this compound and the excipients used in the formulation.[10]
-
-
Possible Cause 2: Inadequate control of environmental conditions.
-
Troubleshooting: Ensure that the stability chambers are properly calibrated and maintain the specified temperature and humidity throughout the study period (e.g., 40°C ± 2°C and 75% RH ± 5% for accelerated stability).[10]
-
-
Possible Cause 3: Non-uniformity of the drug in the dosage form.
-
Troubleshooting: Verify the content uniformity of the tablets or capsules from different batches to ensure consistent drug distribution.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound HCl
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acidic Hydrolysis | 0.1 M HCl | Significant degradation | [1] |
| Basic Hydrolysis | 0.1 M NaOH | Significant degradation | [1] |
| Oxidative | Hydrogen Peroxide | Significant degradation | [1] |
| Thermal | Dry Heat | Stable | [1] |
| Photolytic | UV and Sunlight | Stable | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound HCl
This protocol is a generalized procedure based on published methods.[4]
-
Chromatographic System:
-
HPLC system with a PDA detector.
-
Column: Hypersil ODS, 5µm (150 x 4.6 mm).[4]
-
Mobile Phase: Prepare a buffer at pH 2.75 and mix with acetonitrile in a suitable ratio (e.g., 65:35 v/v).[4] Filter and degas the mobile phase.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Injection Volume: 20 µL.[4]
-
Detection: 211 nm.[1]
-
-
Preparation of Standard Solution:
-
Accurately weigh about 10 mg of this compound HCl reference standard and dissolve in 100 mL of the mobile phase to get a stock solution of 100 µg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1-10 µg/mL).[1]
-
-
Preparation of Sample Solution (for Tablets):
-
Weigh and powder 20 tablets.
-
Transfer an amount of powder equivalent to 200 mg of this compound HCl into a 200 mL volumetric flask.[4]
-
Add about 150 mL of diluent (mobile phase) and sonicate for 30 minutes with intermittent shaking.[4]
-
Make up the volume with the diluent and mix well.
-
Pipette 5 mL of this solution into a 100 mL volumetric flask and dilute to volume with the diluent to get a final concentration of 50 µg/mL.[4]
-
Filter the solution through a 0.45 µm nylon filter before injection.[4]
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculate the amount of this compound HCl in the sample by comparing the peak area with that of the standard.
-
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Workflow for HPLC analysis of this compound.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. This compound and 3-methylflavone-8-carboxylic acid. Assay methods in blood and urine, plasma-red cells repartition and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic determination of this compound hydrochloride and its hydrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Liquid Chromatographic Determination of this compound HCl in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Flavoxate cellular assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Flavoxate in cellular assays.
Frequently Asked Questions (FAQs)
Q1: My cell viability assay (e.g., MTT, XTT) results are inconsistent when using this compound. What are the potential causes?
A1: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Solubility and Stability: this compound hydrochloride has limited solubility in aqueous solutions and should ideally be dissolved in an organic solvent like DMSO or DMF first, and then diluted to the final concentration in your culture medium.[1] Poor solubility can lead to inconsistent concentrations in your assay wells. Also, it is not recommended to store aqueous solutions of this compound for more than a day.[1]
-
Cell Seeding Density: An inappropriate cell density can lead to variability. If cells are too sparse, the signal may be too low. If they are too dense, they may enter a non-proliferative state, affecting metabolic activity which is what these assays measure.
-
Reagent and Media Variability: Ensure that your cell culture medium, serum, and assay reagents are consistent across all experiments. Variations in batches can introduce variability. Serum and phenol red in the culture medium can also create background noise in some colorimetric assays.
-
Incubation Times: Both the incubation time with this compound and the incubation time with the assay reagent (e.g., MTT) should be consistent. Variations can lead to differing results.
Q2: I am observing a high background signal in my fluorescence-based calcium flux assay with this compound. How can I troubleshoot this?
A2: A high background signal in a calcium flux assay can obscure the specific signal from your cells. Here are some common causes and solutions:
-
Autofluorescence of this compound: Some compounds can autofluoresce at the excitation and emission wavelengths used in the assay. Run a control with this compound in cell-free media to check for autofluorescence.
-
Dye Overloading: Using too high a concentration of the calcium indicator dye can lead to a high background. Titrate the dye concentration to find the optimal balance between signal and background.
-
Cell Health: Unhealthy or dying cells can have leaky membranes, leading to a higher basal intracellular calcium level and increased background fluorescence. Ensure your cells are healthy and viable before starting the assay.
-
Washing Steps: Inadequate washing after dye loading can leave extracellular dye, contributing to the background. Ensure thorough but gentle washing steps.
Q3: My smooth muscle cells are not responding to this compound in a contraction assay. What could be the issue?
A3: A lack of response in a smooth muscle cell contraction assay could be due to several reasons:
-
Cell Phenotype: Smooth muscle cells can lose their contractile phenotype in culture.[2] Ensure your cells are expressing appropriate smooth muscle markers and are in a contractile state. Serum-starvation for 24 hours can sometimes help induce a contractile phenotype.[1]
-
Receptor Expression: The target receptors for this compound (muscarinic receptors and L-type calcium channels) may not be sufficiently expressed in your cultured cells.[3][4][5] Verify receptor expression using techniques like qPCR or western blotting.
-
Compound Concentration: The concentration of this compound may be too low to elicit a response. Refer to published IC50 and Ki values to ensure you are using an appropriate concentration range (see data tables below).
-
Agonist Stimulation: Ensure that the agonist you are using to induce contraction (e.g., carbachol) is potent and used at an effective concentration.
Q4: What are the known off-target effects of this compound that could interfere with my cellular assay?
A4: While this compound primarily targets muscarinic receptors and L-type calcium channels, it has other known activities that could be considered off-target effects depending on your specific assay.[6][7][8][9] These include:
-
Phosphodiesterase (PDE) Inhibition: this compound is a known inhibitor of phosphodiesterases, which can lead to an increase in intracellular cyclic AMP (cAMP).[10][11][12] This could affect signaling pathways that are regulated by cAMP.
-
Local Anesthetic Activity: this compound has been reported to have local anesthetic properties.[10][11] This could potentially interfere with assays that measure nerve conduction or membrane potential.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
| Potential Problem | Possible Causes | Recommended Solutions |
| Variable Cell Viability | Inconsistent cell seeding density. Contamination (bacterial, fungal, or mycoplasma). Poor cell health prior to the experiment. | Optimize and standardize cell seeding density. Regularly check for and treat any contamination. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| High Background Signal | Autofluorescence of this compound or other compounds. Insufficient washing steps. Non-specific binding of reagents. | Run a compound-only control to check for autofluorescence. Increase the number and rigor of washing steps. Optimize blocking steps by increasing incubation time or changing the blocking agent.[12][13][14] |
| Low Signal-to-Noise Ratio | Suboptimal reagent concentrations (e.g., antibodies, dyes, substrates). Insufficient incubation times. Low expression of the target protein. | Titrate all reagents to determine their optimal concentrations. Optimize incubation times for both the compound treatment and the detection steps. Confirm the expression of the target protein in your cell line. |
| Edge Effects in Plate-Based Assays | Uneven temperature or humidity across the plate during incubation. Evaporation from the outer wells. | Use a humidified incubator and ensure even temperature distribution. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS. |
| Compound-Related Issues | Poor solubility of this compound in the final assay medium. Degradation of this compound over time. | Prepare a concentrated stock solution of this compound in DMSO or DMF and then dilute it in the final assay medium.[1] Prepare fresh dilutions of this compound for each experiment. |
Guide 2: this compound Solubility and Handling
| Issue | Description | Recommendation |
| Poor Aqueous Solubility | This compound HCl has low solubility in water, which can lead to precipitation in aqueous buffers and cell culture media.[15][16] | Prepare a stock solution of this compound HCl in an organic solvent such as DMSO or DMF (solubility is approximately 1 mg/mL).[1] For aqueous buffers, first dissolve in DMF and then dilute with the aqueous buffer.[1] |
| Stability of Solutions | Aqueous solutions of this compound may not be stable for long periods. | It is recommended not to store aqueous solutions for more than one day.[1] Prepare fresh dilutions from the stock solution for each experiment. |
| Potential for Off-Target Effects | At higher concentrations, the likelihood of off-target effects increases.[17] | Use the lowest effective concentration of this compound possible based on dose-response curves. Include appropriate controls to assess potential off-target effects. |
Quantitative Data Summary
| Target | Assay Type | Species/Tissue | Value | Reference |
| Muscarinic Acetylcholine Receptor | Receptor Binding | - | IC50: 12.2 μM | [18][19] |
| L-type Calcium Channels | [3H]nitrendipine Displacement | - | IC50: 254 μM | [18] |
| L-type Calcium Channels | Patch-clamp | Human detrusor myocytes | Ki: 10 μM | [4] |
| Phosphodiesterase | Inhibition Assay | Guinea-pig ureter and urinary bladder homogenates | 3-5 times more potent than aminophylline | [10] |
| Phosphodiesterase | Inhibition Assay | - | 21 times more potent than theophylline | [12] |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from a stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Add the this compound dilutions to the wells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Calcium Flux Assay (Fluo-4 AM Protocol)
This protocol is a general guideline for measuring intracellular calcium changes.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS). Load the cells with a calcium indicator dye like Fluo-4 AM (typically 2-5 µM) in the buffer and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove any extracellular dye.
-
Compound Incubation: Add this compound at the desired concentration and incubate for a predetermined time.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader.
-
Agonist Addition: Add an agonist (e.g., carbachol for muscarinic receptors or high potassium for L-type calcium channels) to stimulate calcium influx.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.
Phosphodiesterase (PDE) Activity Assay
This is a generalized protocol for a colorimetric PDE activity assay.
-
Reagent Preparation: Prepare the assay buffer, cAMP or cGMP substrate, 5'-nucleotidase, and the PDE enzyme solution.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the substrate, and the 5'-nucleotidase.
-
Inhibitor Addition: Add different concentrations of this compound or a known PDE inhibitor (positive control) to the wells.
-
Enzyme Addition: Initiate the reaction by adding the PDE enzyme to the wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphate produced using a colorimetric reagent (e.g., Malachite Green).
-
Data Analysis: Calculate the percentage of PDE inhibition for each this compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's multi-target mechanism of action.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sinobiological.com [sinobiological.com]
- 13. arp1.com [arp1.com]
- 14. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 15. AU2022392482A1 - Controlled release formulations of this compound and process for preparation thereof - Google Patents [patents.google.com]
- 16. This compound | C24H25NO4 | CID 3354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.jp]
Technical Support Center: Optimizing Flavoxate Gastro-Retentive Formulations
Welcome to the technical support center for the development of Flavoxate gastro-retentive floating drug delivery systems (GRFDDS). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation, specifically focusing on the critical parameter of floating lag time.
Section 1: Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that lead to prolonged floating lag times in your this compound floating tablet formulations.
Q1: My this compound floating tablets are not floating or have a very long floating lag time. What are the potential causes and how can I fix this?
A1: A long floating lag time is a common hurdle in the development of effervescent floating tablets. The primary reason is often insufficient or delayed generation of carbon dioxide (CO2) gas, which is necessary to reduce the tablet's density to a point where it becomes buoyant in gastric fluid.[1][2] Here are the key factors to investigate:
-
Inadequate Concentration of Gas-Generating Agent: The amount of sodium bicarbonate or other effervescent agents may be too low. The reaction between the gas-generating agent and the acidic medium produces CO2, which gets entrapped in the polymer matrix, causing the tablet to float.[1][3][4]
-
Solution: Gradually increase the concentration of sodium bicarbonate in your formulation. Monitor the effect of this increase on the floating lag time. Be mindful that excessive amounts can negatively impact tablet compressibility and drug release.
-
-
High Tablet Density: The initial density of your tablet might be too high (greater than 1.004 g/cm³), preventing it from floating even with gas generation.[1]
-
Solution: Review your formulation for high-density excipients and consider replacing them with lower-density alternatives. Additionally, optimizing the compression force is crucial; a lower compression force can result in a more porous tablet, facilitating faster water penetration and gas entrapment.[3]
-
-
Slow Polymer Hydration: The hydrophilic polymers in your formulation, such as Hydroxypropyl Methylcellulose (HPMC), may be hydrating too slowly. A rapid formation of a gel layer is essential to trap the generated CO2.[5]
-
Solution: Consider using a lower viscosity grade of HPMC or incorporating a wicking agent to enhance water uptake. A combination of polymers can also be effective. For instance, combining a rapidly swelling polymer with a release-controlling polymer can be beneficial.
-
Q2: I've increased the sodium bicarbonate, but the floating lag time is still not optimal. What other formulation variables should I consider?
A2: If optimizing the gas-generating agent alone is insufficient, several other formulation components can be adjusted:
-
Polymer Type and Concentration: The type and concentration of the hydrophilic polymer(s) are critical. Polymers like HPMC, Polyethylene Oxide (PEO), and natural gums form the matrix that entraps the CO2.[1][3][5][6]
-
Solution: Experiment with different viscosity grades and concentrations of polymers. A higher polymer concentration generally leads to a stronger gel matrix, which can effectively trap gas but may also delay water penetration. Finding the right balance is key. Studies have shown that specific combinations, like HPMC K100M with Lannea coromandelica gum, can yield good results for this compound HCl tablets.[6]
-
-
Presence of Acidifying Agents: In effervescent systems, the presence of an acid source like citric acid or tartaric acid can accelerate the reaction with sodium bicarbonate, leading to faster CO2 generation and a shorter floating lag time.[2][7]
-
Solution: Incorporate an acidifying agent into your formulation. The ratio of bicarbonate to acid is an important parameter to optimize.
-
Q3: Can the manufacturing process affect the floating lag time of my this compound tablets?
A3: Yes, the manufacturing process, particularly the compression force, plays a significant role.
-
Compression Force: High compression forces lead to tablets with lower porosity and higher density.[1] This hinders the penetration of gastric fluid into the tablet core, delaying the activation of the effervescent reaction and polymer swelling.[3]
-
Solution: Reduce the compression force during tableting. This will create a more porous tablet matrix, allowing for quicker water ingress and a shorter floating lag time. However, ensure that the tablet hardness and friability remain within acceptable limits to withstand handling and packaging.
-
Section 2: Frequently Asked Questions (FAQs)
Q4: What is a desirable floating lag time for a gastro-retentive tablet?
A4: A shorter floating lag time is generally preferred.[1] An ideal floating tablet should begin to float within a few minutes of entering the gastric fluid to prevent premature emptying from the stomach.[7] Many studies aim for a floating lag time of less than 5 minutes.[7]
Q5: How does the choice of polymer affect both floating lag time and drug release?
A5: The choice of polymer has a dual effect. Hydrophilic polymers like HPMC control the drug release by forming a gel barrier upon hydration.[5] The viscosity grade and concentration of the polymer will influence the rate of drug diffusion. Simultaneously, this gel layer must be permeable enough to allow water to activate the effervescent agent but strong enough to trap the resulting CO2 bubbles to induce floating.[1][5] Therefore, a careful selection of polymer and its concentration is necessary to achieve both a short floating lag time and the desired sustained drug release profile.
Q6: Are there alternatives to effervescent systems for achieving buoyancy?
A6: Yes, non-effervescent systems are an alternative. These formulations incorporate low-density materials or entrap air to achieve a density lower than gastric fluid.[3] This can be achieved by using highly swellable polymers that form a gel with a large volume, thereby reducing the overall density.[2] Another approach is the use of hollow microspheres or beads that have an inherent low density.[3]
Section 3: Data Presentation
The following tables summarize quantitative data from various studies on gastro-retentive floating tablets, providing a comparative overview of how different formulation variables can impact floating lag time.
Table 1: Effect of Polymer Type and Concentration on Floating Lag Time
| Formulation Code | Polymer(s) | Polymer Concentration (mg) | Floating Lag Time (seconds) | Total Floating Time (hours) | Reference |
| FX5 | HPMC K100M + LCG | 40 + 40 | Not explicitly stated, but optimized | > 12 | [6] |
| F3 | Limonia gum + Xanthan gum | 10% + 10% | 46 | 18 | [7] |
| F4 (Venlafaxine HCl) | Guar gum | 120 | < 240 | > 12 | [4] |
| Optimized (Mitiglinide) | HPMC K15M + Sodium Alginate | 50-60 + 20-30 | 115.22 (max) | > 12 | [8] |
HPMC: Hydroxypropyl Methylcellulose, LCG: Lannea coromandelica gum
Table 2: Effect of Gas-Generating Agent Concentration on Floating Lag Time
| Formulation Code | Gas-Generating Agent | Concentration (mg) | Floating Lag Time (minutes) | Total Floating Time (hours) | Reference |
| Optimized (Venlafaxine HCl) | Sodium Bicarbonate | 50 | 4 | > 12 | [4] |
| Tizanidine HCl Formulation | Sodium Bicarbonate | Not specified | 7 | > 12 | [9] |
| Optimized (Metformin HCl) | Sodium Bicarbonate | Optimized amount | < 4 | > 24 | [10] |
Section 4: Experimental Protocols
Protocol 1: Determination of Floating Lag Time and Total Floating Time
This protocol outlines the standard in vitro method to assess the buoyancy of your this compound tablets.
Materials and Apparatus:
-
USP Type II Dissolution Apparatus (Paddle type)
-
900 mL of 0.1 N HCl (pH 1.2) as the dissolution medium
-
Stopwatch
-
Beakers
Procedure:
-
Set up the USP Type II dissolution apparatus.
-
Fill the dissolution vessel with 900 mL of 0.1 N HCl and maintain the temperature at 37 ± 0.5°C.[10]
-
Set the paddle rotation speed, typically to 50 or 100 rpm.[11]
-
Carefully place one this compound tablet into the dissolution vessel.
-
Start the stopwatch immediately.
-
Floating Lag Time: Record the time it takes for the tablet to rise from the bottom of the vessel to the surface of the dissolution medium. This is the floating lag time.[6][7]
-
Total Floating Time: Continue to observe the tablet and record the total duration for which the tablet remains buoyant on the surface of the medium.[7][11]
-
Repeat the test for a statistically relevant number of tablets (e.g., n=3 or 6) and report the mean and standard deviation.
Section 5: Visualizations
The following diagrams illustrate key concepts and workflows related to reducing the floating lag time of this compound gastro-retentive formulations.
References
- 1. Effects of Formulation and Process Variables on Gastroretentive Floating Tablets with A High-Dose Soluble Drug and Experimental Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-Depth Study into Polymeric Materials in Low-Density Gastroretentive Formulations [mdpi.com]
- 3. Gastroretentive Technologies in Tandem with Controlled-Release Strategies: A Potent Answer to Oral Drug Bioavailability and Patient Compliance Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. jpbs.in [jpbs.in]
- 6. thaiscience.info [thaiscience.info]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Frontiers | Design, preparation, and in vitro evaluation of gastroretentive floating matrix tablet of mitiglinide [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and In-vitro Evaluation of Sustained Release Floating Tablets of Metformin HCl Based on Effervescence and Swelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjpbcs.com [rjpbcs.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to investigate and mitigate the central nervous system (CNS)-related effects of Flavoxate in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What are the known CNS-related side effects of this compound?
A1: this compound, a muscarinic antagonist, can cause several CNS-related side effects due to its anticholinergic properties. These commonly include drowsiness, dizziness, vertigo, headache, and confusion, with elderly individuals being particularly susceptible.[1][2][3][4][5][6][7][8]
Q2: What is the primary mechanism of action through which this compound is believed to exert its CNS effects?
A2: this compound acts as a competitive antagonist at muscarinic acetylcholine receptors.[7][9][10][11] By blocking these receptors in the CNS, it interferes with cholinergic neurotransmission, which is crucial for cognitive processes such as learning and memory, as well as arousal and attention. This disruption is the primary cause of its CNS-related adverse effects.[2][5]
Q3: Are there any potential strategies to mitigate the cognitive side effects of this compound in experimental models?
A3: While specific studies on mitigating this compound's CNS effects are limited, a common approach for drug-induced cognitive impairment is the co-administration of neuroprotective agents.[12] Agents that enhance cholinergic function or protect against neuronal damage could theoretically counteract this compound's effects. Additionally, exploring flavonoids like quercetin and hesperidin, which have shown neuroprotective properties in preclinical studies, may be a viable research direction.[13]
Q4: Which animal models are most appropriate for studying the CNS effects of this compound?
A4: Rodent models are well-suited for this purpose. To assess cognitive effects, the Morris Water Maze is a standard for spatial learning and memory.[8] For anxiety-related behaviors, the Elevated Plus Maze is a widely used and validated assay.[1][2][9] Spontaneous locomotor activity can be measured to evaluate sedative or stimulant effects.[6]
Troubleshooting Guides
Issue 1: High variability in behavioral test results between animals in the this compound-treated group.
-
Question: We are observing significant variability in our Morris Water Maze escape latencies and Elevated Plus Maze open-arm time within our this compound group. What could be the cause and how can we address it?
-
Answer: High variability can stem from several factors. First, ensure consistent drug administration, including the time of day and route, as pharmacokinetics can vary. Check for potential differences in animal handling, as stress can significantly impact behavioral outcomes. It is also crucial to allow for an adequate acclimation period for the animals to the testing room before each experiment.[6] Finally, consider the possibility of sex-dependent effects and analyze data for male and female animals separately.
Issue 2: Difficulty in distinguishing between cognitive impairment and sedation.
-
Question: Our this compound-treated animals are performing poorly in the Morris Water Maze, but we are unsure if this is due to memory impairment or sedation. How can we differentiate between these effects?
-
Answer: This is a common challenge with drugs that have sedative properties. To dissect these effects, it is essential to run a battery of tests. A locomotor activity test will help quantify any sedative effects of this compound. If the drug reduces movement at the tested dose, this could confound the results of the Morris Water Maze. You can also include a cued-platform version of the water maze, where the platform is visible. If the animals can find the visible platform without issue, but struggle with the hidden platform, it is more indicative of a specific spatial memory deficit rather than general sedation or motor impairment.
Issue 3: Unexpected anxiogenic-like effects in the Elevated Plus Maze.
-
Question: We hypothesized that this compound might be anxiolytic due to its sedative properties, but our results in the Elevated Plus Maze suggest an anxiogenic-like effect (less time in the open arms). Why might this be?
-
Answer: While sedation might be expected to reduce anxiety, anticholinergic drugs can sometimes induce confusion and agitation, which could manifest as anxiogenic-like behavior in the Elevated Plus Maze.[2] It is also possible that at the dose tested, the visual-perceptual blurring effects of this compound could make the open arms more aversive. To investigate this further, consider dose-response studies and correlate the findings with other behavioral measures, such as the light-dark box test, for a more comprehensive assessment of anxiety-like behavior.
Data Presentation
Disclaimer: The following data is illustrative and hypothetical, based on expected outcomes from preclinical behavioral assays assessing the effects of an anticholinergic agent and a potential neuroprotective co-agent. These tables are provided as a template for presenting experimental findings.
Table 1: Effect of this compound and a Hypothetical Neuroprotective Agent (NPA) on Spatial Learning and Memory in the Morris Water Maze.
| Treatment Group | Day 4 Escape Latency (seconds) | Probe Trial - Time in Target Quadrant (%) |
| Vehicle Control | 15.2 ± 2.1 | 45.3 ± 3.5 |
| This compound (20 mg/kg) | 35.8 ± 4.5 | 28.1 ± 2.9 |
| NPA (10 mg/kg) | 14.9 ± 1.9 | 46.1 ± 3.2 |
| This compound + NPA | 20.5 ± 2.8# | 38.7 ± 3.1# |
*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. #p < 0.05 compared to this compound alone.
Table 2: Effect of this compound and a Hypothetical Neuroprotective Agent (NPA) on Anxiety-Like Behavior in the Elevated Plus Maze.
| Treatment Group | Time in Open Arms (%) | Open Arm Entries (%) |
| Vehicle Control | 40.1 ± 3.8 | 50.2 ± 4.1 |
| This compound (20 mg/kg) | 25.6 ± 2.9 | 35.7 ± 3.3 |
| NPA (10 mg/kg) | 41.5 ± 4.0 | 51.8 ± 4.5 |
| This compound + NPA | 35.2 ± 3.5# | 44.9 ± 3.9# |
*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. #p < 0.05 compared to this compound alone.
Table 3: Effect of this compound and a Hypothetical Neuroprotective Agent (NPA) on Locomotor Activity.
| Treatment Group | Total Distance Traveled (meters in 15 min) |
| Vehicle Control | 30.5 ± 2.5 |
| This compound (20 mg/kg) | 18.2 ± 1.9* |
| NPA (10 mg/kg) | 29.8 ± 2.3 |
| This compound + NPA | 25.1 ± 2.1# |
*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. #p < 0.05 compared to this compound alone.
Experimental Protocols & Visualizations
Signaling Pathway of this compound's CNS Effects
This compound's primary CNS effects are mediated through the blockade of muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, which is highly expressed in the cortex and hippocampus. The diagram below illustrates the canonical signaling pathway of M1 receptors and how their antagonism by this compound can disrupt downstream signaling cascades crucial for neuronal function and plasticity.
Experimental Workflow for Assessing Mitigation Strategies
The following diagram outlines a typical experimental workflow to assess the potential of a neuroprotective agent (NPA) to mitigate the CNS side effects of this compound.
References
- 1. Intravenous or local injections of this compound in the rostral pontine reticular formation inhibit urinary frequency induced by activation of medial frontal lobe neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term clinically relevant rodent model of methotrexate-induced cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective and gastroprotective effects of rutin and fluoxetine Co-supplementation: A biochemical analysis in Nauphoeta cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Posthypoxic treatment with felbamate is neuroprotective in a rat model of hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Mechanisms of the suppression of the bladder activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
- 12. Treatment of urgency and urge incontinence with this compound in the People's Republic of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sustained Release Profile of Flavoxate Matrix Tablets
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing the sustained release profile of Flavoxate matrix tablets.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of this compound sustained-release matrix tablets.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| TR-01 | Initial Burst Release is Too High | - Inadequate polymer concentration. - Low viscosity grade of the polymer. - Poor drug distribution within the matrix. - Use of highly soluble excipients. | - Increase the concentration of the release-controlling polymer (e.g., HPMC). - Employ a higher viscosity grade of the polymer (e.g., HPMC K100M).[1][2][3][4] - Optimize the blending process to ensure uniform drug dispersion. - Consider incorporating a portion of the drug in a separate sustained-release coating. |
| TR-02 | Drug Release is Too Slow or Incomplete | - Excessive polymer concentration. - High viscosity grade of the polymer leading to a very thick gel layer. - Poor hydration and swelling of the matrix. - this compound's poor solubility at higher pH levels.[5][6] | - Decrease the concentration of the release-controlling polymer. - Use a lower viscosity grade of the polymer or a combination of different grades.[1] - Incorporate hydrophilic excipients to enhance water uptake and matrix swelling. - Consider adding an acidifying agent to the formulation to maintain a favorable pH microenvironment for this compound dissolution.[7] |
| TR-03 | High Variability in Dissolution Profiles Between Batches | - Inconsistent raw material properties (e.g., particle size of drug or polymer). - Segregation of the powder blend during processing. - Variations in tablet hardness and porosity. | - Ensure consistent quality and specifications for all raw materials. - Optimize the granulation process to create a more uniform and free-flowing blend. - Tightly control the compression force to achieve consistent tablet hardness and weight. |
| TR-04 | Tablets Erode Too Quickly | - Low concentration or low viscosity of the matrix-forming polymer. - Use of highly soluble excipients that leach out quickly. | - Increase the polymer concentration or use a higher viscosity grade to form a more robust gel layer. - Replace some of the soluble excipients with less soluble ones. |
| TR-05 | Poor Tablet Compressibility and Hardness | - this compound hydrochloride is known for its poor compressibility.[1][5] - Inadequate binder concentration or type. | - Employ a wet granulation method to improve powder flow and compressibility. - Incorporate a suitable binder such as Polyvinyl Alcohol (PVA) or Polyvinylpyrrolidone (PVP) K30.[1][7] - Consider micronization of the drug particles.[1] |
Frequently Asked Questions (FAQs)
Formulation Development
Q1: What are the key challenges in formulating sustained-release this compound matrix tablets?
A1: The primary challenges include this compound hydrochloride's poor solubility, especially in the lower gastrointestinal tract, and its poor compressibility.[1][5] These properties can lead to difficulties in achieving the desired release profile and manufacturing robust tablets. Additionally, the short half-life of this compound necessitates a formulation that can maintain therapeutic plasma concentrations over an extended period.[5][6][7]
Q2: Which polymers are most effective for controlling the release of this compound?
A2: Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) are commonly used. Different viscosity grades (e.g., HPMC K4M, K15M, K100M) can be used alone or in combination to modulate the drug release rate.[1] Other polymers such as Xanthan gum, Limonia gum, and Lannea coromandelica gum have also been investigated, often in combination with HPMC, to achieve the desired release characteristics.[2][3][4][8]
Q3: How does polymer concentration affect the drug release profile?
A3: Generally, as the polymer concentration increases, the drug release rate decreases.[8] This is because a higher polymer content forms a more viscous and tortuous gel layer upon hydration, which slows down the diffusion of the drug from the matrix.[9][10][11]
Q4: Should I use a direct compression or wet granulation method?
A4: While direct compression is a simpler and more cost-effective method, it may not be suitable for this compound formulations due to the drug's poor compressibility.[4][8] Wet granulation is often preferred as it can improve the flow properties and compressibility of the powder blend, leading to more uniform and robust tablets.[5]
Troubleshooting and Optimization
Q5: My dissolution profile shows a significant burst release. How can I control this?
A5: To control the initial burst release, you can try increasing the concentration or viscosity grade of the release-controlling polymer.[9] This will create a stronger gel barrier upon initial contact with the dissolution medium. Another approach is to use a bi-layered tablet, with an immediate-release layer for a loading dose and a sustained-release layer for maintenance.[5][6]
Q6: The drug release from my tablets is incomplete. What could be the reason?
A6: Incomplete drug release can be due to the poor solubility of this compound at the neutral to basic pH of the lower intestine.[5][6] The formation of a very strong, non-eroding gel matrix can also trap a portion of the drug. To address this, you can consider incorporating an acidifying agent into the formulation to maintain a low pH microenvironment within the tablet matrix, thereby enhancing drug solubility.[7] Alternatively, optimizing the polymer concentration to ensure complete matrix erosion over the desired release period can be effective.
Q7: How can I create a floating matrix tablet for gastric retention?
A7: To formulate a floating tablet, you need to incorporate a gas-generating agent, such as sodium bicarbonate and citric acid, into the matrix.[8] Upon contact with the acidic gastric fluid, these agents react to produce carbon dioxide, which gets entrapped in the swollen polymer matrix, reducing the tablet's density and causing it to float.[8] The choice of polymer is also crucial to maintain the integrity of the tablet and entrap the gas.
Quantitative Data Summary
Table 1: Example Formulations of this compound HCl Floating Tablets
| Ingredient | Formulation F1 (mg) | Formulation F2 (mg) | Formulation F3 (mg) |
| This compound HCl | 200 | 200 | 200 |
| HPMC K100M | 30 | 40 | 50 |
| Lannea coromandelica gum (LCG) | 50 | 40 | 30 |
| Sodium Bicarbonate | 20 | 20 | 20 |
| Dibasic Calcium Phosphate | 90 | 90 | 90 |
| Magnesium Stearate | 10 | 10 | 10 |
| Total Weight | 400 | 400 | 400 |
| Source: Adapted from data in scientific literature.[4] |
Table 2: Influence of Polymer Concentration on Drug Release
| Formulation Code | Polymer (HPMC K100M) (%) | Polymer (LCG) (%) | Time for 50% Drug Release (t50%) (hours) | Time for 90% Drug Release (t90%) (hours) |
| FX1 | 12.5 | 12.5 | > 12 | > 24 |
| FX5 | 10.0 | 10.0 | 8.5 | 18 |
| FX9 | 7.5 | 7.5 | 5.0 | 12 |
| Source: Adapted from data in scientific literature.[4] |
Experimental Protocols
In-Vitro Dissolution Testing
This protocol is a general guideline for assessing the in-vitro release of this compound from sustained-release matrix tablets.
-
Apparatus: USP Dissolution Apparatus Type II (Paddle Method) or Type I (Basket Method).[12]
-
Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer for the remaining duration.[12]
-
Temperature: 37 ± 0.5 °C.
-
Rotation Speed: 50 or 100 RPM.[12]
-
Sampling Intervals: 1, 2, 4, 6, 8, 12, 16, and 24 hours.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw 5 mL of the sample at each specified time point.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm membrane filter.
-
Analyze the filtrate for this compound concentration using a validated analytical method (e.g., UV-Vis Spectrophotometry at approximately 291 nm or HPLC).[4]
-
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile. The release data can be fitted to various kinetic models (Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[12]
Swelling Index Study
-
Procedure:
-
Weigh the matrix tablets individually (W1).
-
Place each tablet in a beaker containing 100 mL of 0.1 N HCl.[4]
-
At regular intervals, remove the tablets, blot gently to remove excess water, and weigh them (W2).
-
-
Calculation:
-
Swelling Index (%) = [(W2 - W1) / W1] x 100.[4]
-
In-Vitro Buoyancy Study (for floating tablets)
-
Procedure:
-
Place the tablet in a beaker containing 100 mL of 0.1 N HCl (Simulated Gastric Fluid).[4]
-
-
Parameters to be Measured:
-
Floating Lag Time: The time taken for the tablet to rise to the surface of the dissolution medium.[4]
-
Total Floating Time: The duration for which the tablet remains buoyant.
-
Visualizations
Caption: Workflow for the development and evaluation of this compound matrix tablets.
Caption: Decision tree for troubleshooting the drug release profile.
References
- 1. WO2020021422A1 - Controlled release formulation comprising this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of combination polymers of natural and semi synthetic origin on the drug release of this compound. HCl | International Pharmacy Acta [journals.sbmu.ac.ir]
- 4. thaiscience.info [thaiscience.info]
- 5. AU2022392482A1 - Controlled release formulations of this compound and process for preparation thereof - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US5165937A - Controlled release tablets containing this compound - Google Patents [patents.google.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Different Polymer Concentration on Drug Release Rate and Physicochemical Properties of Mucoadhesive Gastroretentive Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijpsr.com [ijpsr.com]
Technical Support Center: Managing Potential Flavoxate Drug Interactions in Study Design
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential drug interactions with Flavoxate during experimental design. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that can lead to drug interactions?
A1: this compound has a dual mechanism of action that can contribute to drug-drug interactions:
-
Anticholinergic (Muscarinic Receptor Antagonism): this compound is a competitive antagonist of muscarinic acetylcholine receptors.[1][2] This is the basis for its most common pharmacodynamic interactions. When co-administered with other drugs possessing anticholinergic properties, there is a risk of additive side effects such as dry mouth, constipation, blurred vision, and cognitive impairment.
-
Direct Smooth Muscle Relaxation: this compound also acts as a direct relaxant of urinary tract smooth muscle.[3] This effect is mediated through calcium channel antagonism and inhibition of phosphodiesterase.[3][4]
Q2: Are the specific cytochrome P450 (CYP) enzymes responsible for this compound metabolism known?
A2: Currently, the specific cytochrome P450 isoenzymes involved in the metabolism of this compound have not been extensively characterized in publicly available literature. It is known that this compound is metabolized in the liver and its metabolites are primarily excreted through the kidneys.[5] The lack of specific CYP phenotyping data presents a challenge in predicting metabolic drug-drug interactions. Therefore, researchers should consider conducting in vitro phenotyping studies to identify the specific CYP enzymes involved in this compound metabolism as a crucial step in their study design.
Q3: Is this compound known to be a substrate or inhibitor of any major drug transporters?
A3: There is limited information available in the public domain regarding the interaction of this compound with major drug transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporters (OATs), or Organic Cation Transporters (OCTs). Given that 57% of a dose is excreted in the urine within 24 hours, interactions with renal transporters are theoretically possible.[2] Researchers are advised to conduct in vitro transporter interaction studies to determine if this compound is a substrate or inhibitor of key uptake and efflux transporters.
Troubleshooting Guides
Issue 1: Unexplained Additive Anticholinergic Effects in an In Vivo Study
Potential Cause: Co-administration of a drug with known or suspected anticholinergic properties alongside this compound.
Troubleshooting Steps:
-
Review Co-administered Compounds: Carefully review the pharmacological profiles of all co-administered drugs for any known anticholinergic activity. This includes, but is not limited to, tricyclic antidepressants, some antipsychotics, antihistamines, and other antispasmodics.
-
Quantitative Assessment of Anticholinergic Burden: If possible, quantify the anticholinergic burden of the co-administered drugs. Various scales and in vitro assays can be used for this purpose.
-
Dose-Response Evaluation: Conduct a dose-response study for both this compound and the interacting drug to determine the threshold at which additive effects become significant.
-
Consider Alternative Medications: If the interaction is confirmed and clinically significant, consider replacing the interacting drug with one from a different therapeutic class that lacks anticholinergic properties.
Issue 2: Unexpected Pharmacokinetic Profile of this compound in Preclinical Studies
Potential Cause: Inhibition or induction of unidentified metabolic enzymes or transporters by a co-administered compound.
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Perform experiments using human liver microsomes or hepatocytes to identify the specific CYP450 enzymes responsible for this compound metabolism. A suggested protocol is provided below.
-
In Vitro Transporter Studies: Screen this compound against a panel of key drug transporters (e.g., P-gp, BCRP, OAT1, OAT3, OCT2) to determine if it is a substrate or inhibitor.
-
Evaluate Co-administered Drugs: Once the metabolic and transport pathways for this compound are identified, assess the potential of any co-administered drugs to inhibit or induce these specific pathways.
-
Physiologically-Based Pharmacokinetic (PBPK) Modeling: Develop a PBPK model to simulate the potential for drug-drug interactions and to guide the design of further in vivo studies.
Data Presentation
Table 1: Potential Pharmacodynamic Interactions with this compound
| Interacting Drug Class | Potential Effect | Recommendation for Study Design |
| Anticholinergics | Additive anticholinergic effects (e.g., dry mouth, constipation, blurred vision, cognitive impairment) | Avoid co-administration where possible. If necessary, use the lowest effective doses and monitor for adverse effects. |
| CNS Depressants | Additive sedative effects | Monitor for excessive drowsiness or dizziness. |
| Potassium Supplements | Increased risk of gastrointestinal irritation due to delayed transit time | Use with caution and monitor for gastrointestinal side effects. |
Table 2: In Vitro Inhibitory Effects of this compound on Ion Channels
| Target | Cell Type | IC50 | Reference |
| L-type Ca2+ channels | Human urinary bladder smooth muscle | 2 µM | [6] |
Experimental Protocols
Protocol 1: In Vitro Identification of CYP450 Enzymes Metabolizing this compound
Objective: To identify the specific human cytochrome P450 enzymes responsible for the metabolism of this compound.
Methodology:
-
Incubation with Recombinant Human CYP Enzymes:
-
Incubate this compound (at a single, relevant concentration) with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).
-
Include a NADPH-regenerating system.
-
Analyze the samples at various time points for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
-
-
Incubation with Human Liver Microsomes (HLM) and Selective Inhibitors:
-
Incubate this compound with pooled HLM in the presence and absence of selective chemical inhibitors for each major CYP isoform.
-
Monitor the formation of the primary metabolite(s) of this compound.
-
A significant reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that CYP enzyme.
-
-
Data Analysis:
-
Calculate the rate of metabolism for each recombinant enzyme.
-
Determine the percent inhibition of this compound metabolism by each selective inhibitor in HLM.
-
Protocol 2: Assessment of this compound as a P-glycoprotein (P-gp) Substrate
Objective: To determine if this compound is a substrate of the efflux transporter P-gp.
Methodology:
-
Cell Line: Use a polarized cell line overexpressing P-gp, such as Caco-2 or MDCK-MDR1 cells, grown on permeable supports.
-
Bidirectional Transport Assay:
-
Add this compound to either the apical (A) or basolateral (B) chamber of the Transwell system.
-
At specified time points, sample the receiving chamber and quantify the concentration of this compound using LC-MS/MS.
-
Calculate the apparent permeability coefficients (Papp) for both the A-to-B and B-to-A directions.
-
-
Efflux Ratio Calculation:
-
Calculate the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B).
-
An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
-
Confirmation with P-gp Inhibitor:
-
Repeat the bidirectional transport assay in the presence of a known P-gp inhibitor (e.g., verapamil).
-
A significant reduction in the efflux ratio in the presence of the inhibitor confirms that this compound is a P-gp substrate.
-
Mandatory Visualizations
Caption: Signaling pathways affected by this compound in smooth muscle cells.
Caption: Logical workflow for investigating potential this compound drug interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Flavokawain A inhibits Cytochrome P450 in in vitro metabolic and inhibitory investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. reference.medscape.com [reference.medscape.com]
Validation & Comparative
Flavoxate vs. Oxybutynin: A Comparative Efficacy Guide for Detrusor Overactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of flavoxate and oxybutynin in the management of detrusor overactivity, a common cause of overactive bladder (OAB) symptoms. The information presented is based on available clinical and preclinical data to support research and development in this therapeutic area.
Mechanism of Action: A Tale of Two Pathways
This compound and oxybutynin employ distinct pharmacological mechanisms to achieve their therapeutic effects on the detrusor muscle.
Oxybutynin , a well-established antimuscarinic agent, primarily acts as a competitive antagonist of acetylcholine at muscarinic receptors (M1, M2, and M3 subtypes) on the detrusor muscle.[1] By blocking the action of acetylcholine, a key neurotransmitter in bladder contraction, oxybutynin leads to smooth muscle relaxation, thereby increasing bladder capacity and reducing the symptoms of detrusor overactivity.[2][3] Some evidence also suggests a direct antispasmodic effect on the detrusor muscle.[2]
In contrast, This compound exhibits a more complex mechanism of action. It is characterized as a direct smooth muscle relaxant with multiple potential pathways contributing to its effect.[4] These include phosphodiesterase (PDE) inhibition, moderate calcium channel antagonism, and local anesthetic properties.[4] While it is also classified as an antimuscarinic agent, its anticholinergic effects are considered to be minimal.[5][6] Some research also suggests that this compound may suppress the micturition reflex by acting on the pontine micturition inhibitory region in the central nervous system.[7]
Comparative Efficacy: A Review of Clinical Data
While both drugs have been used in the treatment of detrusor overactivity, the body of evidence supporting oxybutynin is more extensive and current. Oxybutynin is recommended as a second-line therapy in established clinical guidelines, whereas this compound is not prominently featured.[8]
A key head-to-head clinical trial by Milani et al. (1993) provides some of the most direct comparative data. Though an older study, its findings are informative. A meta-analysis summarizing this trial reported that this compound led to a cure or significant improvement in 81.6% of cases, while oxybutynin achieved the same in 78.9% of patients.[2]
| Parameter | This compound | Oxybutynin | Study |
| Clinical Improvement (Cure/Greatly Improved) | 81.6% | 78.9% | Milani et al. (as cited in meta-analysis)[2] |
| Incidence of Adverse Events | 26.8% | 90.2% | Milani et al. (as cited in meta-analysis)[2] |
Urodynamic Parameters:
Direct comparative urodynamic data from recent, large-scale trials are scarce. However, studies on individual agents provide some insights:
-
This compound: Studies have shown that this compound can increase bladder capacity and decrease the frequency of detrusor contractions.[9] Higher doses (1200 mg/day) appear to be superior to lower doses (600 mg/day) in improving urodynamic parameters such as first desire volume, bladder capacity, and pressure at capacity.[5][10] One study noted a nearly 50% reduction in the mean pressure during uninhibited detrusor contractions.[11]
-
Oxybutynin: As a well-established treatment, the urodynamic effects of oxybutynin are well-documented, showing increases in maximum cystometric capacity and the volume at which the first detrusor contraction occurs, along with a decrease in maximum detrusor pressure.
Experimental Protocols: A Closer Look at a Key Comparative Trial
The following is a summary of the experimental protocol from the Milani et al. (1993) double-blind, crossover comparison of this compound and oxybutynin in women with urinary urge syndrome.
-
Study Design: A randomized, double-blind, crossover trial.
-
Patient Population: 50 women with a diagnosis of motor or sensory urgency. 41 patients completed both treatment courses and were evaluated for efficacy.[12]
-
Inclusion Criteria: Women with symptoms of urinary urgency, frequency, and/or urge incontinence.
-
Exclusion Criteria: Not specified in the available summaries.
-
Treatment Arms:
-
This compound hydrochloride: 1200 mg/day.
-
Oxybutynin: 15 mg/day.[8]
-
-
Treatment Duration: Each treatment course was for a specified period, followed by a washout period before crossing over to the other treatment.
-
Outcome Measures:
-
Primary: Clinical efficacy was assessed based on patient-reported outcomes, categorizing the improvement as "cured," "greatly improved," "slightly improved," or "unchanged."
-
Secondary: Urodynamic parameters were also evaluated.
-
Safety: The incidence and severity of adverse events were recorded for each treatment.
-
Adverse Effects: A Key Differentiator
The side effect profiles of this compound and oxybutynin appear to be a significant point of distinction.
-
Oxybutynin: As an antimuscarinic agent, oxybutynin is commonly associated with anticholinergic side effects, with dry mouth being the most frequently reported, potentially leading to treatment discontinuation in a substantial number of patients.[1][8]
-
This compound: The available data suggests a more favorable tolerability profile for this compound, with a significantly lower incidence of adverse events compared to oxybutynin in head-to-head comparisons.[2]
Conclusion
Oxybutynin is a well-established and guideline-recommended treatment for detrusor overactivity with a robust evidence base supporting its efficacy. Its primary mechanism is through antimuscarinic action. This compound, on the other hand, has a more complex mechanism of action and, based on older clinical trials, may offer comparable clinical efficacy with a better side effect profile. However, the lack of recent, large-scale comparative studies is a significant limitation in definitively establishing its place in therapy relative to newer and more extensively studied agents. For drug development professionals, the distinct mechanism and potentially better tolerability of this compound-like compounds could represent an area for further investigation and development of novel therapies for overactive bladder.
References
- 1. droracle.ai [droracle.ai]
- 2. europeanreview.org [europeanreview.org]
- 3. kesslerfoundation.org [kesslerfoundation.org]
- 4. drugs.com [drugs.com]
- 5. This compound hydrochloride for urinary urgency after pelvic radiotherapy: comparison of 600 mg versus 1200 mg daily dosages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agents for treatment of overactive bladder: a therapeutic class review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled double-blind trail of this compound in painful conditions of the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of this compound hydrochloride in daily dosages of 600 versus 1200 mg for the treatment of urgency and urge incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wbhf.walterbushnell.com [wbhf.walterbushnell.com]
- 12. europeanreview.org [europeanreview.org]
A Head-to-Head Battle in Overactive Bladder Models: Flavoxate vs. Tolterodine
A detailed comparative analysis of two prominent treatments for overactive bladder (OAB), flavoxate and tolterodine, reveals distinct mechanisms of action and varied efficacy in preclinical models. While tolterodine operates as a conventional competitive muscarinic receptor antagonist, this compound exhibits a multifaceted approach, functioning as a direct smooth muscle relaxant through calcium channel modulation and phosphodiesterase inhibition, supplemented by weak anticholinergic properties.
This guide provides a comprehensive comparison of this compound and tolterodine, drawing on available preclinical data to inform researchers, scientists, and drug development professionals. The following sections delve into their mechanisms of action, present comparative experimental data, and outline the methodologies employed in key preclinical studies.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and tolterodine lies in their primary modes of action on the detrusor (bladder) muscle.
Tolterodine is a well-established competitive antagonist of muscarinic receptors.[1] In OAB, involuntary bladder contractions are often mediated by the binding of acetylcholine to these receptors. Tolterodine works by blocking this interaction, thereby reducing detrusor muscle contractility and alleviating symptoms of urgency and frequency.
This compound , in contrast, demonstrates a more complex mechanism. While it possesses some weak anticholinergic activity, its primary therapeutic effect is attributed to its direct action on smooth muscle cells.[2][3] It functions as a calcium channel antagonist and a phosphodiesterase inhibitor.[2] By blocking calcium influx into the detrusor muscle cells and increasing intracellular cyclic adenosine monophosphate (cAMP) levels, this compound promotes muscle relaxation and increases bladder capacity.
Preclinical Efficacy: A Comparative Look
Direct head-to-head preclinical studies comparing this compound and tolterodine in animal models of OAB are limited in the public domain. However, data from in vitro studies using isolated bladder strips and in vivo studies in various animal models provide insights into their comparative efficacy.
In Vitro Studies on Isolated Bladder Tissue
Studies on isolated detrusor muscle strips from animals and humans allow for a direct comparison of the drugs' effects on muscle contractility.
| Parameter | This compound | Tolterodine | Reference |
| Inhibition of Carbachol-induced Contractions | Non-competitive inhibition | Competitive inhibition | [4] |
| Inhibition of K+-induced Contractions | Effective | Not a primary mechanism | [4] |
| Potency on Muscarinic Receptors | Weak affinity | High affinity | [4] |
Key Findings:
-
Tolterodine demonstrates a classic competitive antagonism at muscarinic receptors, directly counteracting the effects of acetylcholine.
-
This compound's inhibitory effect on carbachol-induced contractions is non-competitive, suggesting a different mechanism than direct receptor blockade.[4]
-
This compound is effective in inhibiting contractions induced by potassium chloride (K+), which directly depolarizes the muscle cell membrane, confirming its action on calcium channels.[4]
In Vivo Studies in Animal Models of OAB
While direct comparative in vivo data is scarce, individual studies in animal models provide valuable information.
| Animal Model | Parameter | This compound | Tolterodine | Reference |
| Anesthetized Cat (Acetic Acid-induced OAB) | Bladder Capacity | - | Increased dose-dependently | [1] |
Key Findings:
-
In a feline model of OAB induced by acetic acid, tolterodine demonstrated a dose-dependent increase in bladder capacity.[1] Specific quantitative data for this compound in a directly comparable model was not identified in the reviewed literature.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed experimental protocols for key preclinical assays are provided below.
In Vitro Isolated Bladder Strip Assay
This assay is crucial for assessing the direct effects of compounds on bladder muscle contractility.
Objective: To evaluate the inhibitory effect of this compound and tolterodine on contractions of isolated detrusor muscle strips.
Methodology:
-
Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the urinary bladders are excised and placed in cold Krebs-Henseleit solution. The bladder body is dissected and cut into longitudinal smooth muscle strips (approximately 2 mm wide and 10 mm long).
-
Tissue Mounting: The muscle strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Contraction Induction: The strips are allowed to equilibrate for 60 minutes under a resting tension of 1 g. Stable contractions are then induced by adding a contractile agent such as carbachol (a muscarinic agonist) or potassium chloride to the organ bath.
-
Drug Administration: Once stable contractions are achieved, cumulative concentrations of this compound or tolterodine are added to the bath to generate concentration-response curves.
-
Data Analysis: The inhibitory effect of the drugs is measured as the percentage reduction in the maximal contraction induced by the contractile agent. IC50 values (the concentration of the drug that produces 50% of its maximal inhibitory effect) are calculated.
In Vivo Cystometry in a Rat Model of OAB
Cystometry is the gold-standard technique for assessing bladder function in vivo.
Objective: To evaluate the effects of this compound and tolterodine on urodynamic parameters in a rat model of detrusor overactivity.
Methodology:
-
Animal Model: Detrusor overactivity can be induced in female Sprague-Dawley rats through various methods, such as partial bladder outlet obstruction or intravesical instillation of irritants like acetic acid.
-
Catheter Implantation: Under anesthesia, a catheter is implanted into the bladder dome and tunneled subcutaneously to the neck for later access. The animal is allowed to recover for several days.
-
Cystometric Recordings: On the day of the experiment, the conscious and freely moving rat is placed in a metabolic cage. The bladder catheter is connected to a pressure transducer and an infusion pump.
-
Baseline Measurement: Saline is infused into the bladder at a constant rate (e.g., 10 mL/h) to elicit voiding contractions. Baseline urodynamic parameters, including bladder capacity, voiding pressure, voiding interval, and the frequency of non-voiding contractions, are recorded for a control period.
-
Drug Administration: this compound or tolterodine is administered (e.g., intravenously or orally), and cystometric recordings are continued to assess the drug's effects on the measured parameters.
-
Data Analysis: Changes in urodynamic parameters from baseline are calculated and compared between the different treatment groups.
Conclusion
This compound and tolterodine represent two distinct pharmacological approaches to the management of OAB. Tolterodine acts as a specific antagonist of muscarinic receptors, a well-trodden path in OAB therapy. This compound, with its multimodal mechanism targeting smooth muscle relaxation through calcium channel and phosphodiesterase pathways, offers an alternative strategy. While clinical data provides a broader picture of their efficacy in patients, the preclinical models detailed here are essential for understanding their fundamental pharmacological differences and for guiding the development of novel and improved therapies for overactive bladder. Further head-to-head preclinical studies are warranted to provide a more definitive comparison of their efficacy profiles in OAB models.
References
- 1. Combination of Foot Stimulation and Tolterodine Treatment Eliminates Bladder Overactivity in Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of this compound antispasmodic activity comparative in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of terthis compound on stimulated contractions of urinary bladder in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Flavoxate and Emepronium on Urodynamic Parameters
For researchers and drug development professionals in the field of urology, understanding the distinct effects of different pharmacological agents on bladder function is paramount. This guide provides a detailed, objective comparison of two such agents, Flavoxate and Emepronium, focusing on their impact on key urodynamic parameters. The information presented herein is a synthesis of findings from various clinical and urodynamic studies.
Mechanism of Action
This compound is primarily classified as a smooth muscle relaxant.[1] Its mechanism of action is multifactorial, involving:
-
Direct myolytic effect: It directly relaxes the detrusor smooth muscle of the bladder.[2]
-
Calcium channel antagonism: this compound inhibits voltage-dependent L-type calcium channels in detrusor myocytes, which is a key mechanism for its muscle relaxant properties.[3]
-
Phosphodiesterase (PDE) inhibition: It also exhibits PDE inhibitory activity.[2][4]
-
Minimal anticholinergic activity: Unlike many other drugs for overactive bladder, its anticholinergic effects are considered minimal.[5]
Emepronium Bromide is an anticholinergic agent.[6] Its primary mechanism involves:
-
Muscarinic receptor antagonism: It blocks muscarinic receptors in the bladder, thereby inhibiting the contractile effect of acetylcholine on the detrusor muscle.[7][8]
-
Ganglion-blocking effect: Some studies also suggest a degree of ganglion-blocking activity.[6]
Comparative Urodynamic Effects
The following table summarizes the quantitative effects of this compound and Emepronium on various urodynamic parameters as reported in comparative and individual studies.
| Urodynamic Parameter | This compound | Emepronium | Comparative Insights |
| Maximum Cystometric Capacity | Increase of up to 56% reported in one study.[9] Another study noted a 19% average increase.[10][11] A separate study reported an average increase of 83 ml.[11] | Increase of 44% reported in one comparative study.[9] Another study noted a considerable increase in bladder capacity.[12] | This compound has been reported to produce a slightly better or greater increase in bladder capacity compared to Emepronium in some studies.[4][9] |
| Detrusor Pressure | Diminished mean pressure during uninhibited detrusor contraction by almost 50%.[10][11] | Reduced detrusor pressure.[6][12] | Both drugs reduce detrusor pressure. One meta-analysis suggested this compound was more effective in this regard. |
| Residual Urine Volume | Generally does not increase residual urine; some studies report a stable or decreased volume.[11] | Has been associated with the development of residual urine.[6][12] | This compound appears to have a lower propensity for causing urinary retention compared to Emepronium. |
| Urinary Flow Rate | Not consistently reported as a primary outcome. | Reduced urinary flow.[6][12] | Emepronium is more clearly associated with a reduction in urinary flow rate. |
| First Sensation of Bladder Fullness | Increased bladder volume at first urge sensation by 55.1 +/- 58.8 ml (36%) in one study.[11] | Delayed onset of the desire to void.[13] | Both drugs delay the initial sensation of needing to void. |
Experimental Protocols
The data presented is derived from a variety of studies with differing methodologies. Below are generalized descriptions of the experimental protocols commonly employed.
Urodynamic Studies
Urodynamic assessments typically involve cystometry, where the bladder is filled with a sterile solution (e.g., saline) at a controlled rate to measure bladder pressure and volume.
-
Patient Population: Studies often include patients with symptoms of overactive bladder, detrusor instability, or motor urge incontinence.[6][10][12]
-
Cystometry: Multi-channel cystometry is often used to simultaneously measure intravesical and abdominal pressures, allowing for the calculation of true detrusor pressure.[12]
-
Measurements: Key parameters recorded include the volume at first sensation of filling, first desire to void, strong desire to void, and maximum cystometric capacity. Detrusor pressure at various points, the presence and amplitude of uninhibited detrusor contractions, and post-void residual urine volume are also measured.
Drug Administration Protocols
-
Dosage: Dosages in studies vary, with common oral doses for this compound being in the range of 600-800 mg daily, and for Emepronium, dosages have been studied at various levels, including oral and intramuscular administration.[11][13][14]
-
Study Design: Both parallel-group and crossover study designs have been used to compare the effects of these drugs.[15][16] In some studies, drugs were administered intravenously during the urodynamic study to observe immediate effects.[10]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental processes, the following diagrams are provided in DOT language.
Caption: Mechanism of action of this compound on detrusor smooth muscle.
Caption: Mechanism of action of Emepronium on detrusor smooth muscle.
Caption: Generalized workflow for a comparative urodynamic study.
Conclusion
Both this compound and Emepronium have demonstrated efficacy in managing symptoms associated with overactive bladder by improving urodynamic parameters. This compound, with its primary action as a direct smooth muscle relaxant and minimal anticholinergic effects, may offer a different side-effect profile compared to the anticholinergic agent Emepronium. Notably, some evidence suggests this compound may have a more favorable effect on bladder capacity and a lower risk of inducing residual urine. However, the available data is heterogeneous, and further well-controlled, head-to-head clinical trials with standardized methodologies are needed to definitively establish the comparative efficacy and safety of these two agents. For drug development professionals, the distinct mechanisms of action of these compounds may inform the design of novel therapies for lower urinary tract symptoms.
References
- 1. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 2. droracle.ai [droracle.ai]
- 3. The effects of this compound hydrochloride on voltage-dependent L-type Ca2+ currents in human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Anticholinergic drugs versus placebo for overactive bladder syndrome in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of anticholinergic drugs compared with placebo in the treatment of overactive bladder: systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Effect of this compound on hyperactive detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. An urodynamic study of emepronium bromide in bladder dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A second look at emepronium bromide in urinary incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of emepronium bromide (Cetiprin) on symptoms and urinary bladder function after transurethral resection of the prostate. A double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparison between the combination emepronium bromide/flavoxate and emepronium bromide in the treatment of detrusor instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Emepronium bromide and this compound hydrochloride in the treatment of urinary incontinence associated with detrusor instability in elderly women - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of Flavoxate Efficacy in Randomized Controlled Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the efficacy of flavoxate in the treatment of overactive bladder (OAB) and related symptoms, based on data from randomized controlled trials (RCTs). This compound, a smooth muscle relaxant, has been evaluated for its potential to alleviate urinary frequency, urgency, and incontinence. This document synthesizes quantitative data from key clinical trials, details the experimental protocols employed in these studies, and visualizes the mechanistic pathways of this compound.
Efficacy of this compound: A Quantitative Comparison
A pivotal meta-analysis by Sweeney et al. (2016) reviewed 43 published studies to assess the clinical effectiveness, safety, and tolerability of this compound.[1] The analysis demonstrated that this compound has improved clinical efficacy compared to placebo, emepronium, propantheline, and phenazopyridine for the symptomatic treatment of OAB.[1][2]
The following tables summarize the key efficacy findings from this meta-analysis and other comparative RCTs.
Table 1: Overall Efficacy of this compound Compared to Placebo and Other Anticholinergic Agents
| Comparator | Number of Studies | Total Patients (this compound vs. Comparator) | Overall Effect Size (95% CI) | p-value | Key Findings |
| Placebo | 8 | 262 vs. 233 | 0.48 (0.38-0.62) | < 0.001 | This compound showed a statistically significant improvement in overall efficacy compared to placebo. |
| Emepronium | 3 | 75 vs. 104 | - | - | This compound was shown to be more effective than emepronium in reducing stress incontinence, relieving urgency, and reducing diurnal frequency.[3] |
| Propantheline | 3 | Not specified | - | < 0.05 (in one study) | This compound was found to be more effective overall than propantheline. |
| Oxybutynin | 1 | 25 vs. 25 | - | - | This compound (1200 mg/day) showed a higher therapeutic response (82% cured or improved) compared to oxybutynin (15 mg/day) (79% cured or improved).[3] |
Table 2: Effect of this compound on Specific Symptoms of Overactive Bladder
| Symptom | Number of Studies | Total Patients | Overall Effect Size (95% CI) | p-value | Key Findings |
| Urinary Incontinence | Not specified | Not specified | 0.67 (0.65-0.69) | < 0.0001 | This compound significantly decreased urinary incontinence. |
| Mixed Incontinence | 4 | 490 | 0.71 (0.67-0.75) | < 0.001 | This compound was effective in reducing mixed incontinence. |
| Nocturia | 9 | 1186 | 0.63 (0.60-0.66) | < 0.001 | A significant decrease in nocturia was observed with this compound treatment. |
| Stranguria (Painful Urination) | 13 | 1300 | 0.56 (0.53-0.59) | < 0.001 | This compound was shown to significantly decrease stranguria. |
| Unpleasant Urination | 9 | 92 | 0.74 (0.64-0.88) | < 0.001 | This compound had a significant effect on reducing the sensation of unpleasant urination. |
Safety and Tolerability Profile
This compound has been generally well-tolerated in clinical trials, with a low incidence of adverse events.[4] The Sweeney et al. meta-analysis found that the incidence of side effects with this compound was comparable to that of placebo. When compared to other anticholinergic agents, this compound demonstrated a favorable safety profile. For instance, three studies comparing this compound with propantheline showed a lower incidence of adverse effects with this compound. Similarly, a study comparing this compound to emepronium found that this compound was associated with significantly fewer side effects. Common reported side effects are generally mild and can include dry mouth, nausea, and vertigo.[5]
Experimental Protocols of Key Randomized Controlled Trials
The methodologies of the RCTs included in this meta-analysis share common frameworks, although specific parameters may vary.
General Trial Design
Most studies were designed as randomized, double-blind, placebo-controlled, or active-comparator trials.[6][7][8] Trial durations typically ranged from two to twelve weeks.[3][9]
Patient Population
Participants were generally adults diagnosed with OAB, characterized by symptoms of urinary frequency, urgency, and urge incontinence.[1] Patients with urinary tract infections or other confounding local pathological factors were typically excluded.
Interventions and Dosages
The standard oral dosage of this compound hydrochloride in most trials was 100 mg to 200 mg, administered three to four times daily.[4] Some studies investigated higher daily doses of up to 1200 mg.[8][9] Comparators included placebo and other active drugs such as oxybutynin, propantheline, and emepronium at their standard therapeutic doses.[3]
Outcome Measures
Primary and secondary outcome measures commonly included:
-
Change in Micturition Frequency: Assessed through patient diaries.[10]
-
Number of Urgency and Incontinence Episodes: Recorded by patients.[10]
-
Urodynamic Parameters: Including bladder capacity, residual urine volume, and detrusor pressure, measured via cystometry.[11][12]
-
Patient-Reported Outcomes: Such as the International Consultation on Incontinence Questionnaire (ICIQ) to assess symptom severity and quality of life.[13]
-
Global Efficacy Assessment: Clinician and patient-rated improvement in symptoms.[14]
Mechanism of Action of this compound
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily as a direct smooth muscle relaxant.[15] Its action is distinct from traditional anticholinergic agents for OAB. The key signaling pathways are illustrated below.
Caption: Mechanism of action of this compound on detrusor smooth muscle cells.
Experimental Workflow for a Typical this compound RCT
The logical flow of a typical randomized controlled trial evaluating the efficacy of this compound is depicted in the following diagram.
Caption: A generalized experimental workflow for a this compound RCT.
References
- 1. This compound in the symptomatic treatment of overactive bladder: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. droracle.ai [droracle.ai]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Controlled double-blind trail of this compound in painful conditions of the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of this compound hydrochloride in daily dosages of 600 versus 1200 mg for the treatment of urgency and urge incontinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of urgency and urge incontinence with this compound in the People's Republic of China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Outcome reporting in randomized controlled trials (RCTs) on the pharmacological management of idiopathic overactive bladder (OAB) in women; a systematic review for the development of core outcome sets (COS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound on hyperactive detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on urinary bladder contraction, micturition reflex and urodynamic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. [Clinical effects of terodiline hydrochloride on urinary frequency and sense of residual urine--a double blind clinical trial using this compound hydrochloride as a control] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
Flavoxate vs. Placebo for the Management of Urinary Frequency and Urgency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of flavoxate and placebo in the treatment of urinary frequency and urgency, common symptoms of overactive bladder (OAB). The information presented is based on available clinical data and pharmacological research to assist in understanding the therapeutic potential and underlying mechanisms of this compound.
Mechanism of Action
This compound hydrochloride is a synthetic flavone derivative with a multifaceted mechanism of action that contributes to its effects on the urinary bladder.[1][2][3][4][5] Unlike traditional anticholinergic agents, this compound's primary mode of action is a direct spasmolytic effect on the smooth muscle of the detrusor.[1][3][5] This is achieved through a combination of:
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels promote the relaxation of the detrusor muscle.[1][5]
-
Calcium Channel Modulation: The drug exhibits moderate calcium antagonistic activity, which helps in reducing muscle contractions.[1][3][5]
-
Muscarinic Receptor Antagonism: this compound also acts as a competitive antagonist at muscarinic acetylcholine receptors in the bladder, contributing to its anticholinergic-parasympatholytic effects.[2][4] This action reduces the tone of the smooth muscle in the bladder.[2][4]
Additionally, this compound possesses local anesthetic properties, which may further help in alleviating the discomfort associated with urinary tract symptoms.[1][4]
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in detrusor smooth muscle cells.
Efficacy of this compound vs. Placebo
Clinical studies and meta-analyses have demonstrated that this compound is more effective than placebo in improving the symptoms of OAB.[6][7] A non-systematic review of clinical trials reported that over 50% of patients treated with this compound experienced a "very good" or "moderate" response, compared to 32% of those who received a placebo.[1] Furthermore, this compound treatment has been associated with a statistically significant increase in bladder capacity and a decrease in bladder pressure compared to placebo.[1][8]
Quantitative Data Summary
Table 1: Improvement in Urinary Frequency and Urgency
| Outcome Measure | This compound | Placebo | Statistical Significance | Source |
| Overall Efficacy | Improved clinical efficacy | - | p < 0.001 | Sweeney et al., 2016[6][8] |
| Improvement in Frequency | Statistically significant improvement | No significant improvement | Noted as significant | Baert, 1974[9] |
| Reduction in Nocturia | Decreased | No significant change | p < 0.001 (pooled data) | Sweeney et al., 2016[8] |
Note: The data from Sweeney et al. (2016) represents a meta-analysis of 43 studies, including comparisons to placebo and other active drugs. The Baert (1974) data is from a study abstract, and specific numerical values were not provided.
Table 2: Urodynamic Changes
| Urodynamic Parameter | This compound | Placebo | Statistical Significance | Source |
| Increase in Bladder Capacity | Statistically significant increase | No significant change | p < 0.01 | Arcaniolo et al., 2013[1]; Sweeney et al., 2016[8] |
| Reduction in Bladder Pressure | Statistically significant reduction | No significant change | p < 0.01 | Arcaniolo et al., 2013[1]; Sweeney et al., 2016[8] |
Experimental Protocols
The following is a generalized experimental protocol for a typical randomized, double-blind, placebo-controlled trial evaluating this compound for OAB, based on descriptions from various clinical studies.[9][10][11]
Table 3: Typical Experimental Protocol for a this compound vs. Placebo Clinical Trial
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group or cross-over. |
| Patient Population | Adults with symptoms of overactive bladder (urinary frequency, urgency, with or without urge incontinence) for a specified duration (e.g., >3 months). Exclusion criteria typically include urinary tract infection, stress incontinence as the primary complaint, neurogenic bladder, and other confounding medical conditions. |
| Intervention | This compound hydrochloride at a dose of 100 mg or 200 mg three to four times daily. |
| Control | Identical-looking placebo tablets administered on the same schedule as the active medication. |
| Duration of Treatment | Typically ranges from 2 to 12 weeks. |
| Primary Outcome Measures | - Change from baseline in the mean number of micturitions per 24 hours. - Change from baseline in the mean number of urgency episodes per 24 hours. |
| Secondary Outcome Measures | - Change from baseline in the mean number of incontinence episodes per 24 hours. - Change in bladder capacity and pressure as measured by urodynamic studies. - Patient-reported outcomes (e.g., quality of life questionnaires, symptom severity scores). |
| Data Collection | Patient diaries to record micturition frequency, urgency episodes, and incontinence episodes. Urodynamic assessments at baseline and end of treatment. |
| Statistical Analysis | Comparison of the mean change from baseline in primary and secondary outcome measures between the this compound and placebo groups using appropriate statistical tests (e.g., t-test, ANCOVA). |
Safety and Tolerability
This compound is generally well-tolerated.[6][7] The incidence of adverse events in clinical trials has been found to be comparable between this compound and placebo groups.[8] Common side effects are typically mild and associated with its anticholinergic properties, including dry mouth, nausea, and blurred vision.
Table 4: Common Adverse Events
| Adverse Event | This compound | Placebo |
| Dry Mouth | Reported | Reported |
| Nausea | Reported | Reported |
| Drowsiness | Reported | Reported |
| Blurred Vision | Reported | Reported |
Note: The incidence of these side effects is generally low and often similar to that observed with placebo.
Experimental Workflow and Logical Relationships
Caption: A typical experimental workflow for a this compound vs. placebo clinical trial.
Caption: Logical relationship summarizing the comparison between this compound and placebo.
Conclusion
Based on available evidence from clinical trials and meta-analyses, this compound demonstrates a statistically significant and clinically meaningful improvement in the symptoms of urinary frequency and urgency when compared to placebo.[6][7] Its multifaceted mechanism of action, targeting detrusor muscle relaxation through PDE inhibition, calcium channel modulation, and muscarinic receptor antagonism, provides a strong pharmacological basis for its therapeutic effects.[1][2][3][4][5] this compound is generally well-tolerated, with a side effect profile comparable to placebo.[8] For researchers and drug development professionals, this compound serves as an established benchmark with a favorable efficacy and safety profile for the symptomatic treatment of overactive bladder.
References
- 1. europeanreview.org [europeanreview.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. This compound in the symptomatic treatment of overactive bladder: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. europeanreview.org [europeanreview.org]
- 9. Controlled double-blind trail of this compound in painful conditions of the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
A Cross-Study Analysis of Flavoxate Versus Solifenacin and Darifenacin for the Treatment of Overactive Bladder
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of three pharmacological agents used in the management of overactive bladder (OAB): Flavoxate, Solifenacin, and Darifenacin. The information is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms of action, clinical efficacy, and safety profiles based on available experimental data.
Introduction to the Therapeutic Agents
Overactive bladder is a symptom complex characterized by urinary urgency, usually with frequency and nocturia, with or without urgency urinary incontinence. The pharmacological management of OAB primarily involves agents that suppress involuntary detrusor muscle contractions.
-
This compound: A flavone derivative, was one of the earlier drugs approved for OAB symptoms.[1] It is described as a urinary antispasmodic with a multi-faceted mechanism of action.[1][2]
-
Solifenacin: A competitive muscarinic receptor antagonist.[3] It is used to treat OAB and is available as a once-daily oral medication.[3]
-
Darifenacin: A selective M3 muscarinic receptor antagonist designed to target the primary receptor subtype responsible for bladder muscle contractions.[2]
Mechanism of Action
The therapeutic effects of these agents in OAB are achieved through different primary mechanisms, which are crucial for understanding their efficacy and side-effect profiles.
This compound: A Multi-Modal Approach
This compound's mechanism of action is not fully elucidated but is understood to involve a combination of effects:
-
Phosphodiesterase (PDE) Inhibition: this compound has been shown to inhibit PDE, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in smooth muscle cells. This increase in cAMP promotes muscle relaxation.[4][5]
-
Calcium Channel Blockade: It exhibits a moderate calcium antagonistic activity, which can inhibit the influx of calcium ions necessary for smooth muscle contraction.[4][5]
-
Anticholinergic Activity: this compound possesses some, albeit minimal, anticholinergic properties, contributing to its spasmolytic effect on the detrusor muscle.[6][7]
Figure 1: Simplified signaling pathway of this compound's multi-modal action on detrusor muscle cells.
Solifenacin and Darifenacin: Selective Muscarinic Receptor Antagonism
Both Solifenacin and Darifenacin belong to the class of antimuscarinic agents, which competitively antagonize acetylcholine at muscarinic receptors. Their selectivity for the M3 receptor subtype, which is predominant in the bladder detrusor muscle, is a key feature.
-
Solifenacin: Exhibits high affinity for M3 receptors, with lower affinity for M1 and M2 subtypes. This selectivity is thought to contribute to its favorable side-effect profile compared to older, non-selective anticholinergics.
-
Darifenacin: Is highly selective for the M3 receptor. This high selectivity is intended to minimize side effects associated with the blockade of other muscarinic receptor subtypes in the body, such as those in the brain (M1) and heart (M2).[2]
Figure 2: Mechanism of action for Solifenacin and Darifenacin via M3 receptor antagonism.
Comparative Efficacy
Direct head-to-head clinical trials comparing this compound with Solifenacin or Darifenacin are lacking in the published literature. Therefore, this comparison is based on data from individual placebo-controlled trials, meta-analyses, and one direct comparative study between Solifenacin and Darifenacin.
Table 1: Summary of Efficacy Data
| Efficacy Parameter | This compound | Solifenacin (5 mg/10 mg) | Darifenacin (7.5 mg/15 mg) |
| Reduction in Micturition Frequency | Statistically significant reduction compared to placebo.[8] | Statistically significant decrease of -2.37 to -2.81 episodes/24h vs. -1.59 for placebo.[3] | Statistically significant reduction vs. placebo.[9] |
| Reduction in Urgency Episodes | Statistically significant improvement in urgency symptoms.[10] | Statistically significant reduction of -2.84 to -2.90 episodes/24h vs. placebo.[3] | Significant decreases in frequency and severity of urgency vs. placebo.[11] |
| Reduction in Incontinence Episodes | Statistically significant reduction in urinary incontinence.[8] | Statistically significant decrease in incontinence episodes; up to 50% of patients achieved continence.[3][12] | Median reduction of 68.4% to 76.8% in incontinence episodes per week vs. placebo.[11] |
| Increase in Volume Voided per Micturition | Statistically significant increase in bladder capacity.[8] | Statistically significant increase vs. placebo.[3] | Statistically significant increase in bladder capacity vs. placebo.[11] |
Note: The data for this compound is derived from a meta-analysis of studies, some of which compared it to placebo or older anticholinergic agents.[10] The data for Solifenacin and Darifenacin are from phase III placebo-controlled trials.[3][11]
A direct comparison between Solifenacin and Darifenacin was conducted in the SOLIDAR study , a multicentre, prospective, randomized, open-label trial.[13] Both drugs showed a reduction in all OAB symptoms with no notable difference between the two groups.[13] However, Solifenacin demonstrated statistically greater improvements in quality of life (QOL) and better overall treatment satisfaction.[13]
Safety and Tolerability
The safety profiles of these drugs are largely dictated by their mechanisms of action and receptor selectivity.
Table 2: Common Adverse Events (Incidence > Placebo)
| Adverse Event | This compound | Solifenacin (5 mg / 10 mg) | Darifenacin (7.5 mg / 15 mg) |
| Dry Mouth | Reported, but generally with low incidence.[10] | 7.7% / 23% | 20.6% / 30.9%[14] |
| Constipation | Reported, with low incidence.[10] | Noted as a common side effect. | 18.6% / 23.6%[14] |
| Blurred Vision | Reported. | Noted as a common side effect. | Noted as a common side effect. |
| CNS Effects (e.g., Dizziness, Drowsiness) | Reported. | Low incidence. | No significant difference from placebo.[11] |
The SOLIDAR study found a decreased incidence of dry mouth in the Solifenacin group compared to the Darifenacin group after 3 months of treatment.[13] The higher selectivity of Darifenacin for the M3 receptor was expected to minimize central nervous system (CNS) side effects, and clinical trials have generally shown a low incidence of such effects, comparable to placebo.[11] this compound is often reported to have a favorable safety profile with almost negligible side effects.[10]
Experimental Protocols
Detailed experimental protocols are essential for the critical evaluation of clinical trial data. Below is a generalized protocol for a Phase III, randomized, controlled trial for OAB, based on common elements from studies of Solifenacin and Darifenacin.
Study Design
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study design is typical.
-
Phase 1: Screening and Washout (2-4 weeks): Patients are screened for eligibility. Any current OAB medications are discontinued.
-
Phase 2: Placebo Run-in (2 weeks): All patients receive a placebo to establish baseline symptom severity and identify placebo responders.
-
Phase 3: Randomized Treatment (12 weeks): Eligible patients are randomized to receive the investigational drug (e.g., Solifenacin 5 mg or 10 mg, Darifenacin 7.5 mg or 15 mg) or a matching placebo, once daily.
-
Phase 4: Follow-up: A post-treatment follow-up visit may be included to assess any persistent effects or adverse events.
Patient Population
Inclusion Criteria:
-
Adults (typically ≥18 years) with a clinical diagnosis of OAB for at least 3-6 months.[15][16]
-
Symptom frequency thresholds, such as an average of ≥8 micturitions and ≥1 urgency episode per 24 hours, documented in a patient diary.[15][16]
-
Capable of providing informed consent and complying with study procedures.
Exclusion Criteria:
-
Urinary retention or clinically significant bladder outlet obstruction.[16]
-
Predominant stress incontinence.[16]
-
History of conditions that contraindicate the use of anticholinergic agents (e.g., uncontrolled narrow-angle glaucoma, severe gastrointestinal conditions).[17]
-
Symptomatic urinary tract infection (UTI).[17]
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: Change from baseline in the mean number of micturitions per 24 hours.[3]
-
Secondary Efficacy Endpoints:
-
Change from baseline in the mean number of urgency, incontinence, and nocturia episodes per 24 hours.[3]
-
Change from baseline in the mean volume voided per micturition.[3]
-
Patient-reported outcomes (PROs) using validated questionnaires such as the Urogenital Distress Inventory (UDI-6) and the Incontinence Impact Questionnaire (IIQ-7).[18]
-
-
Safety Assessments: Monitoring and recording of all adverse events (AEs), vital signs, and clinical laboratory tests.
Statistical Analysis
-
The primary analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in the primary efficacy endpoint, with treatment and study center as factors and the baseline value as a covariate.
-
The intention-to-treat (ITT) population, including all randomized patients who received at least one dose of study medication, is the primary analysis population.
Figure 3: A generalized experimental workflow for a Phase III OAB clinical trial.
Conclusion
This compound, Solifenacin, and Darifenacin offer different approaches to the management of OAB. This compound's multi-modal mechanism of action, including PDE inhibition and calcium channel blockade, distinguishes it from the more targeted M3 selective antagonism of Solifenacin and Darifenacin.[4][5]
While direct comparative efficacy data against modern selective anticholinergics is not available for this compound, it has demonstrated efficacy against placebo and older agents, often with a favorable side-effect profile.[10] Solifenacin and Darifenacin have established efficacy and are generally well-tolerated, with their selectivity for the M3 receptor aiming to reduce common anticholinergic side effects. The choice between Solifenacin and Darifenacin may be guided by individual patient tolerability, particularly concerning dry mouth, and patient-reported quality of life outcomes.
Further head-to-head clinical trials, particularly those including this compound against newer agents like Solifenacin and Darifenacin, would be valuable to provide a more definitive comparative assessment for clinicians and researchers. The development of novel agents for OAB continues to focus on improving bladder selectivity and minimizing systemic side effects to enhance patient adherence and long-term outcomes.
References
- 1. racgp.org.au [racgp.org.au]
- 2. Agents for treatment of overactive bladder: a therapeutic class review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Randomized, double-blind placebo controlled trial of the once daily antimuscarinic agent solifenacin succinate in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological studies on the mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. europeanreview.org [europeanreview.org]
- 9. ics.org [ics.org]
- 10. This compound in the symptomatic treatment of overactive bladder: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A pooled analysis of three phase III studies to investigate the efficacy, tolerability and safety of darifenacin, a muscarinic M3 selective receptor antagonist, in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reductions in overactive bladder-related incontinence from pooled analysis of phase III trials evaluating treatment with solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medlib.mef.hr [medlib.mef.hr]
- 14. Treatment of overactive bladder in the older patient: pooled analysis of three phase III studies of darifenacin, an M3 selective receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solifenacin significantly improves all symptoms of overactive bladder syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Darifenacin treatment for overactive bladder in patients who expressed dissatisfaction with prior extended-release antimuscarinic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Tolerability of Solifenacin Fumarate with Overactive Bladder Patients: A Multicenter Observational Study [euti.org]
- 18. Characterizing the Health-Related Quality of Life Burden of Overactive Bladder Using Disease-Specific Patient-Reported Outcome Measures: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Flavoxate in a Laboratory Setting
The responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Flavoxate, a synthetic antispasmodic agent, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining compliance with federal, state, and local regulations.
This compound: Hazard Profile and Safety Considerations
This compound hydrochloride is a parasympatholytic agent that functions by relaxing smooth muscle.[1] While not classified as a "Hazardous Chemical" by the OSHA Hazard Communication Standard, it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][3][4][5] All handling and disposal procedures should be conducted in accordance with the product's Safety Data Sheet (SDS) and institutional safety protocols. There is limited data on its ecotoxicity, but it may cause long-lasting harmful effects to aquatic life, underscoring the importance of preventing its release into the environment.[3]
Quantitative Data and Chemical Properties
For ease of reference, the following table summarizes key quantitative and identifying information for this compound Hydrochloride.
| Property | Data | Reference |
| Chemical Name | 2-(Piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate hydrochloride | [2] |
| CAS Number | 3717-88-2 | [2][3][4] |
| Molecular Formula | C24H25NO4・HCl | [2][3] |
| Molecular Weight | 427.92 g/mol | [3] |
| Acute Toxicity (Oral) | LD50 Rat: 1,040 - 4273 mg/kg; LD50 Mouse: 740 - 1837 mg/kg | [5] |
| Storage Temperature | 4°C or 15°C to 30°C (59°F to 86°F), sealed in a dry, well-ventilated place | [6] |
Experimental Protocol: Standard Disposal Procedure for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This procedure applies to unused or expired pure compounds, contaminated lab materials, and solutions containing this compound.
1.0 Initial Assessment and Consultation
1.1. Consult Institutional EHS: Before initiating disposal, contact your institution's Environmental Health and Safety (EHS) department.[7] They will provide specific guidance based on local and state regulations and determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA).[7][8] 1.2. Review Safety Data Sheet (SDS): Obtain and thoroughly review the SDS for the specific this compound product in use.[2][3][4][6] Pay close attention to Section 13: Disposal Considerations and Section 8: Exposure Controls/Personal Protection.
2.0 Personal Protective Equipment (PPE)
2.1. When handling this compound for disposal, wear appropriate PPE as specified in the SDS. This includes:
- Safety glasses with side shields or goggles.[3]
- Chemical-resistant gloves (e.g., nitrile).[3][6]
- A lab coat or impervious clothing.[2][3]
3.0 Waste Segregation and Collection
3.1. Non-Hazardous vs. Hazardous: Based on the EHS assessment, segregate this compound waste. While typically not a RCRA-listed hazardous waste, it may be regulated as such by state or local authorities, or if mixed with a listed hazardous solvent.[9]
- Hazardous Pharmaceutical Waste: Collect in a designated black waste container, clearly labeled "Hazardous Waste Pharmaceuticals".[9]
- Non-Hazardous Pharmaceutical Waste: Collect in a designated blue waste container.[9] 3.2. Do Not Sewer: Do not dispose of this compound down the drain or in waterways.[2][9] This practice is prohibited for hazardous pharmaceuticals and is poor practice for all chemicals to prevent environmental contamination.[9]
4.0 Disposal of Unused/Expired this compound
4.1. Primary Compound: Keep the material in its original container if possible. If not, transfer it to a compatible, sealable waste container. 4.2. Labeling: Label the waste container clearly with "Waste this compound," the CAS number, and any other information required by your institution's EHS. 4.3. Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[3] 4.4. Arrange for Pickup: Contact your EHS office to schedule a pickup by a licensed hazardous material disposal company.[2] The standard and required method of destruction for pharmaceutical waste is incineration.[2][7][9]
5.0 Disposal of Contaminated Materials
5.1. Contaminated Labware: This includes items such as pipette tips, vials, and gloves that have come into direct contact with this compound.
- Collect these items in the same designated waste stream (blue or black container) as the primary compound. 5.2. Contaminated Glassware:
- Decontaminate glassware by rinsing with an appropriate solvent (e.g., alcohol).[6]
- Collect the rinsate as chemical waste.
- Once decontaminated, the glassware can typically be disposed of in a designated lab glass waste container. 5.3. Contaminated Packaging: Dispose of contaminated packaging, such as weigh boats or liners, as chemical waste along with the compound.[2] Do not discard in regular trash.[3]
6.0 Spill Cleanup Protocol
6.1. Evacuate and Ventilate: Ensure the area is well-ventilated.[6] 6.2. Contain Spill: Prevent the spill from spreading or entering drains.[6] 6.3. Absorb Material: For a solid spill, carefully sweep or vacuum the material. For a liquid spill, use an inert, liquid-binding absorbent material (e.g., diatomite, universal binders).[6] 6.4. Collect Waste: Place all cleanup materials (absorbent, contaminated PPE, etc.) into a sealed, properly labeled hazardous waste container. 6.5. Decontaminate: Clean the spill surface with alcohol or soap and water.[2][6] 6.6. Dispose: Dispose of the cleanup waste through your institution's EHS hazardous waste program.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound in a laboratory environment.
Caption: this compound Disposal Decision Workflow.
References
- 1. This compound Hydrochloride | C24H26ClNO4 | CID 441345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
